molecular formula C10H13NO B133043 5-Methoxy-2-methylindoline CAS No. 41568-27-8

5-Methoxy-2-methylindoline

Cat. No.: B133043
CAS No.: 41568-27-8
M. Wt: 163.22 g/mol
InChI Key: MKZAAOOSZBRZEP-UHFFFAOYSA-N
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Description

5-Methoxy-2-methylindoline, also known as this compound, is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-2-methyl-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7-5-8-6-9(12-2)3-4-10(8)11-7/h3-4,6-7,11H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZAAOOSZBRZEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1)C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444947, DTXSID30902644
Record name 5-Methoxy-2-methyl-2,3-dihydro-1H-indole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_3183
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30902644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41568-27-8
Record name 5-Methoxy-2-methyl-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Methoxy-2-methylindoline (CAS: 41568-27-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methoxy-2-methylindoline (CAS number 41568-27-8), a key chemical intermediate in pharmaceutical synthesis. The document details its chemical and physical properties, provides experimental protocols for its synthesis and analysis, and explores its primary application in the development of phospholipase A2 (PLA2) inhibitors. Included are structured data tables for easy reference and visual diagrams of relevant chemical and biological pathways to support research and development efforts in medicinal chemistry.

Introduction

This compound, also known as 2,3-dihydro-5-methoxy-2-methyl-1H-indole, is a heterocyclic aromatic compound.[1][2] Its structure, featuring a methoxy group on the benzene ring and a methyl group on the pyrroline ring, makes it a valuable precursor in the synthesis of more complex molecules.[3] Notably, it serves as a crucial building block for a class of indole-3-acetamides that have been investigated as potent inhibitors of phospholipase A2 (PLA2), an enzyme group critically involved in inflammatory processes.[3][4] This guide aims to consolidate the available technical information on this compound to facilitate its use in research and drug development.

Physicochemical Properties

The accurate characterization of this compound is fundamental for its application in chemical synthesis. While some experimental data is available, many of its physicochemical properties are currently predicted. It is often described as a pale brown oil, though a melting point of 50-51 °C has also been reported, suggesting it may exist as a low-melting solid.[3][4]

PropertyValueSource(s)
IUPAC Name 5-methoxy-2-methyl-2,3-dihydro-1H-indole[1]
Synonyms 2-Methyl-5-methoxyindoline, 2,3-Dihydro-5-methoxy-2-methyl-1H-indole[1][2]
CAS Number 41568-27-8[1][2]
Molecular Formula C₁₀H₁₃NO[1][2]
Molecular Weight 163.22 g/mol [2]
Melting Point 50-51 °C[4]
Boiling Point 286.3±29.0 °C (Predicted)[4]
Density 1.029±0.06 g/cm³ (Predicted)[4]
Appearance Pale brown oil[3]
Solubility Soluble in Chloroform, DMSO, Methanol (Slightly)[3]
Storage Hygroscopic, store under inert atmosphere in a refrigerator.[3][4]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting from p-anisidine and hydroxyacetone to first synthesize the indole precursor, 5-methoxy-2-methylindole, which is then reduced to the target indoline.

Step 1: Synthesis of 5-Methoxy-2-methylindole (CAS: 1076-74-0)

This procedure is based on the Fischer indole synthesis.[5]

  • Materials:

    • p-Anisidine (p-methoxyaniline)

    • Hydroxyacetone

    • Glacial Acetic Acid

    • Acetonitrile (for recrystallization)

  • Procedure:

    • In a suitable glass reactor equipped with a stirrer and reflux condenser, add p-anisidine (e.g., 4.2 kg), hydroxyacetone (e.g., 2.9 kg), and glacial acetic acid (e.g., 25 kg).[5]

    • Stir the mixture to ensure homogeneity.

    • Heat the reaction mixture to reflux and maintain this temperature for 8 hours.[5]

    • After the reaction is complete, cool the mixture and remove the acetic acid by distillation under reduced pressure.[5]

    • Recrystallize the residue from acetonitrile.

    • Dry the resulting solid product in a vacuum oven to yield 5-methoxy-2-methylindole as an off-white solid. A yield of approximately 94% has been reported for this large-scale synthesis.[5]

Step 2: Reduction of 5-Methoxy-2-methylindole to this compound

A generalized procedure for the reduction of an indole to an indoline using a palladium on carbon catalyst is described below. This is a common method for such transformations.

  • Materials:

    • 5-Methoxy-2-methylindole

    • Anhydrous Methanol

    • 10% Palladium on activated carbon (Pd/C)

    • Ammonium formate

  • Procedure:

    • In a flame-dried, three-necked round-bottomed flask equipped with a magnetic stirrer and a condenser under an inert atmosphere (e.g., argon), dissolve the 5-methoxy-2-methylindole in anhydrous methanol.[6]

    • In a separate flask, prepare a slurry of 10% palladium on carbon in anhydrous methanol.[6]

    • Carefully add the palladium slurry to the reaction flask, followed by an excess of ammonium formate (approximately 11 equivalents).[6]

    • Stir the reaction mixture at room temperature. The reaction is often exothermic and may require monitoring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the filter cake with methanol.

    • Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

    • The crude product can be purified by column chromatography on silica gel.

G p-Anisidine + Hydroxyacetone p-Anisidine + Hydroxyacetone 5-Methoxy-2-methylindole 5-Methoxy-2-methylindole p-Anisidine + Hydroxyacetone->5-Methoxy-2-methylindole Fischer Indole Synthesis (Acetic Acid, Reflux) This compound This compound 5-Methoxy-2-methylindole->this compound Catalytic Reduction (Pd/C, Ammonium Formate)

Caption: Synthetic pathway to this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Indoline Analysis

The following is a general-purpose Reverse-Phase HPLC (RP-HPLC) method suitable for the analysis of indoline compounds.[4]

  • Instrumentation:

    • HPLC system with a UV/Vis detector.

    • C18 reverse-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size).[4]

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with a mixture of methanol and 0.1% trifluoroacetic acid (TFA) in water. The exact ratio should be optimized for best separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled at 30 °C.

    • Detection Wavelength: 280 nm.[4]

    • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Dissolve the sample containing this compound in methanol.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis dissolve Dissolve sample in Methanol filter Filter (0.45 µm) dissolve->filter inject Inject onto C18 Column filter->inject separate Isocratic Elution (Methanol/0.1% TFA) inject->separate detect UV Detection at 280 nm separate->detect Chromatogram Chromatogram detect->Chromatogram

Caption: Workflow for HPLC analysis of this compound.

Application in Drug Development: Synthesis of Phospholipase A2 Inhibitors

The primary documented application of this compound is as a precursor for the synthesis of indole-3-acetamides, a class of compounds that act as inhibitors of phospholipase A2 (PLA2).[3][4]

Synthesis of Indole-3-acetamide Derivatives

A general procedure for the synthesis of an indole-3-acetamide from an indoline involves acylation.

  • Materials:

    • This compound

    • 2-Chloroacetyl chloride

    • A suitable base (e.g., triethylamine or pyridine)

    • Anhydrous aprotic solvent (e.g., dichloromethane or THF)

    • Ammonia solution (for amination)

  • Procedure:

    • Dissolve this compound and the base in the anhydrous solvent under an inert atmosphere.

    • Cool the mixture in an ice bath.

    • Slowly add 2-chloroacetyl chloride to the cooled solution.

    • Allow the reaction to stir and warm to room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the intermediate N-(2-chloroacetyl)-5-methoxy-2-methylindoline.

    • Dissolve this intermediate in a suitable solvent and treat with an ammonia solution to displace the chloride and form the final indole-3-acetamide derivative.

    • Purify the product by recrystallization or column chromatography.

Phospholipase A2 (PLA2) Signaling Pathway and Inhibition

Phospholipase A2 enzymes, particularly cytosolic PLA2 (cPLA2), play a crucial role in the inflammatory cascade. Upon cellular stimulation by inflammatory signals, cPLA2 is activated and translocates to cellular membranes. There, it hydrolyzes membrane phospholipids, releasing arachidonic acid.[7] Arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes.[8]

Indole-3-acetamide derivatives synthesized from this compound can act as competitive inhibitors of PLA2, binding to the active site of the enzyme and preventing the hydrolysis of phospholipids.[8][9] This inhibition blocks the release of arachidonic acid, thereby halting the production of downstream inflammatory mediators.

G cluster_membrane Cell Membrane cluster_downstream Downstream Inflammatory Mediators phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid phospholipids->arachidonic_acid stimulus Inflammatory Stimulus cPLA2_inactive Inactive cPLA2 stimulus->cPLA2_inactive Activates cPLA2_active Active cPLA2 cPLA2_inactive->cPLA2_active Translocates to membrane cPLA2_active->phospholipids Hydrolyzes prostaglandins Prostaglandins arachidonic_acid->prostaglandins COX enzymes leukotrienes Leukotrienes arachidonic_acid->leukotrienes LOX enzymes inhibitor Indole-3-acetamide Inhibitor inhibitor->cPLA2_active

Caption: Inhibition of the cPLA2 inflammatory pathway.

Safety and Handling

Detailed safety information for this compound is not widely available. As with any research chemical, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for specific handling and disposal instructions.

Conclusion

This compound is a valuable chemical intermediate with a clear application in the synthesis of potential anti-inflammatory agents. This guide has provided a consolidated resource of its known properties and relevant experimental protocols. Further research to obtain experimentally verified physicochemical data and to explore a broader range of synthetic applications for this compound is warranted. The information presented herein should serve as a solid foundation for researchers and drug development professionals working with this versatile molecule.

References

Physical and chemical properties of 5-Methoxy-2-methylindoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Methoxy-2-methylindoline

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy comparison and application in a laboratory setting.

Chemical Identity and Properties

This compound is a heterocyclic organic compound belonging to the indoline family. It serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmacologically active agents.[1] Its structure, featuring a methoxy group on the benzene ring and a methyl group on the pyrrolidine ring, imparts specific reactivity and properties that are leveraged in medicinal chemistry.

Table 1: Identifiers and Chemical Properties

PropertyValueSource(s)
IUPAC Name 2,3-Dihydro-5-methoxy-2-methyl-1H-indole[1][2]
Synonyms 2-Methyl-5-methoxyindoline[1][2]
CAS Number 41568-27-8[1][2]
Molecular Formula C₁₀H₁₃NO[1][2]
Molecular Weight 163.22 g/mol [1][2]
Canonical SMILES CC1CNC2=CC(=C(OC)C=C12)

Table 2: Physicochemical Properties

PropertyValueSource(s)
Appearance Not explicitly stated, but related indole compounds are white to light beige crystalline powders.[3][4]
Melting Point 50-51 °C[2]
Boiling Point 286.3 ± 29.0 °C (Predicted)[2]
Density 1.029 ± 0.06 g/cm³ (Predicted)[2]
Solubility No specific data available. Related indole compounds are soluble in methanol.[4]
Storage Hygroscopic, store in a refrigerator under an inert atmosphere.[2]

Role in Synthesis and Biological Activity

This compound is primarily utilized as a chemical building block in the synthesis of biologically active compounds. Its indoline core is a key structural motif in various therapeutic agents.

Precursor to Phospholipase A2 Inhibitors

This compound is a known reagent in the preparation of indole-3-acetamides, which have been identified as inhibitors of phospholipase A2 (PLA2).[1][2] PLA2 enzymes are implicated in inflammatory processes through the release of arachidonic acid, making their inhibitors a target for anti-inflammatory drug development.

Intermediate for Dual 5-LOX/sEH Inhibitors

The indoline moiety is a crucial component in the design of dual inhibitors for 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH).[5] These dual inhibitors have shown remarkable anti-inflammatory efficacy in preclinical models.[5] Molecular docking studies indicate that the indoline structure fits into the enzyme's active site, contributing to the inhibitory activity.[5]

logical_relationship A This compound B Indole-3-acetamides A->B Synthesis D Dual 5-LOX/sEH Inhibitors A->D Synthesis C Phospholipase A2 (PLA2) Inhibition B->C Leads to E Anti-inflammatory Activity C->E D->E

Logical relationship of this compound in drug development.

Experimental Protocols

General Experimental Workflow for Acylation

This hypothetical protocol describes a common reaction, such as acylation, where an indoline derivative is used as a starting material.

  • Reaction Setup: In a flame-dried, round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or THF).

  • Addition of Reagents: Cool the solution in an ice bath (0 °C). Add a base (e.g., triethylamine, 1.2 eq) to the stirred solution. Subsequently, add the acylating agent (e.g., an acyl chloride or anhydride, 1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a specified time (e.g., 2-12 hours). Monitor the progress of the reaction using a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of a mild base (e.g., sodium bicarbonate). Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times). Combine the organic layers.

  • Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the final acylated product.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification A Dissolve this compound in anhydrous solvent B Cool to 0°C A->B C Add base, then acylating agent B->C D Stir at room temperature C->D E Monitor by TLC/LC-MS D->E F Quench reaction E->F G Extract with organic solvent F->G H Dry and concentrate G->H I Purify by column chromatography H->I

Generalized workflow for the synthetic use of this compound.

Spectral Data

While specific spectral data (NMR, IR, MS) for this compound (CAS 41568-27-8) are not provided in the search results, data for the closely related compound 5-Methoxy-2-methylindole (CAS 1076-74-0) is available and can offer comparative insights.[6] Researchers should perform their own analytical characterization to confirm the identity and purity of this compound.

Safety and Handling

Safety information for this compound is not explicitly detailed. However, based on related indole compounds, it should be handled with care. The analogous compound, 5-Methoxy-2-methylindole, is classified as an irritant, causing skin, eye, and respiratory irritation.[7] Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential. The compound should be handled in a well-ventilated area or a fume hood. Store in a cool, dry, and dark place as it is noted to be hygroscopic.[2]

References

An In-Depth Technical Guide to the Synthesis of 5-Methoxy-2-methylindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 5-Methoxy-2-methylindoline, a valuable indoline derivative with applications in pharmaceutical research and development. This document details the core synthetic strategies, provides in-depth experimental protocols, and presents quantitative data in a clear, comparative format.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of more complex bioactive molecules. Its structure, featuring a methoxy group on the aromatic ring and a methyl group at the 2-position of the indoline core, provides a versatile scaffold for drug design. The efficient and scalable synthesis of this compound is therefore of critical importance. This guide focuses on the most prevalent and effective synthesis route, a two-step process involving the formation of 5-methoxy-2-methylindole followed by its subsequent reduction.

Primary Synthesis Pathway: A Two-Step Approach

The most common and high-yielding pathway to this compound involves two key transformations:

  • Fischer Indole Synthesis: Formation of 5-methoxy-2-methylindole from p-anisidine and hydroxyacetone.

  • Catalytic Hydrogenation: Reduction of the resulting 5-methoxy-2-methylindole to the target this compound.

This approach is favored for its relatively simple starting materials, high yields, and adaptability to large-scale production.

Logical Workflow of the Synthesis

The overall synthetic strategy can be visualized as a sequential process, starting from commercially available precursors and proceeding through a stable intermediate to the final product.

G cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Catalytic Hydrogenation p-Anisidine p-Anisidine Reaction Mixture Reflux p-Anisidine->Reaction Mixture Hydroxyacetone Hydroxyacetone Hydroxyacetone->Reaction Mixture Acetic Acid Acetic Acid Acetic Acid->Reaction Mixture 5-methoxy-2-methylindole 5-methoxy-2-methylindole 5-methoxy-2-methylindole_start 5-methoxy-2-methylindole Reaction Mixture->5-methoxy-2-methylindole Yield: 94% Reduction Hydrogenation 5-methoxy-2-methylindole_start->Reduction H2 Hydrogen Gas H2->Reduction Catalyst Pt/C or Pd/C Catalyst->Reduction Solvent Acidic Medium (e.g., H2O/p-TSA) Solvent->Reduction This compound This compound Reduction->this compound High Yield

Caption: Overall synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 5-methoxy-2-methylindole

This procedure is adapted from established literature methods demonstrating high efficiency.

3.1.1. Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
p-Anisidine123.154.2 kg34.1
Hydroxyacetone74.082.9 kg39.1
Acetic Acid60.0525 kg-
Acetonitrile41.05As needed-

3.1.2. Procedure:

  • To a 50 L glass reactor, add p-methoxyaniline (4.2 kg), hydroxyacetone (2.9 kg), and acetic acid (25 kg) at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain at reflux for 8 hours.

  • Monitor the reaction completion by a suitable analytical method (e.g., TLC or LC-MS).

  • After completion, distill the reaction mixture under reduced pressure to recover the acetic acid.

  • Recrystallize the residue from acetonitrile.

  • Dry the resulting solid product in a vacuum oven to obtain 5.2 kg of off-white solid 5-methoxy-2-methylindole.[1]

3.1.3. Quantitative Data:

ProductYield (kg)Yield (%)
5-methoxy-2-methylindole5.294
Step 2: Catalytic Hydrogenation of 5-methoxy-2-methylindole to this compound

The following protocol is a generalized procedure based on highly effective methods for the hydrogenation of substituted indoles.[2] Researchers should optimize conditions for their specific setup.

3.2.1. Materials and Reagents:

ReagentMolar Mass ( g/mol )Suggested Quantity
5-methoxy-2-methylindole161.2010 g
Platinum on Carbon (Pt/C, 5-10%) or Palladium on Carbon (Pd/C, 5-10%)-0.5 - 1.0 g
p-Toluenesulfonic acid (p-TSA)172.20Stoichiometric to substrate
Water (deionized) or Acidic Ionic Liquid-Sufficient for slurry
Hydrogen Gas (H₂)2.02As needed
Sodium Bicarbonate (NaHCO₃) solution84.01For workup
Ethyl Acetate or Dichloromethane-For extraction
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)-For drying

3.2.2. Procedure:

  • In a high-pressure hydrogenation vessel, combine 5-methoxy-2-methylindole, the chosen catalyst (Pt/C or Pd/C), and p-toluenesulfonic acid.

  • Add a suitable solvent, such as water or an acidic ionic liquid, to form a slurry.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (typically 5-60 atm).[3]

  • Stir the reaction mixture vigorously at a controlled temperature (ranging from room temperature to 150 °C) until the reaction is complete (monitor by TLC, GC-MS, or LC-MS).[3]

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture to remove the catalyst.

  • Neutralize the filtrate with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography or recrystallization if necessary.

3.2.3. Expected Quantitative Data:

Experimental Workflow Diagram

The following diagram illustrates the general laboratory workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Start Combine_Reactants Combine 5-methoxy-2-methylindole, catalyst, and acid in solvent Start->Combine_Reactants Hydrogenation Pressurize with H2 and heat Combine_Reactants->Hydrogenation Reaction_Monitoring Reaction Complete? Hydrogenation->Reaction_Monitoring Reaction_Monitoring->Hydrogenation No Workup Filter, Neutralize, Extract Reaction_Monitoring->Workup Yes Crude_Product Crude Product Workup->Crude_Product Purification Column Chromatography or Recrystallization Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Analysis Characterization (NMR, MS, HPLC) Pure_Product->Analysis Final_Product Final Product Analysis->Final_Product

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is most effectively achieved through a two-step process involving an initial Fischer indole synthesis to form 5-methoxy-2-methylindole, followed by catalytic hydrogenation. This guide provides detailed protocols and quantitative data to aid researchers in the successful synthesis of this important pharmaceutical intermediate. The methodologies described are robust and can be adapted for various scales of production. Careful optimization of the catalytic hydrogenation step is recommended to achieve the highest possible yields and purity.

References

The Reductive Fischer Indole Synthesis: A Technical Guide to Substituted Indolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Fischer indole synthesis, a venerable reaction in organic chemistry, has long been a mainstay for the construction of the indole nucleus. However, with strategic modifications, this classical transformation can be harnessed to yield substituted indolines, valuable scaffolds in a plethora of natural products and pharmacologically active compounds. This technical guide provides an in-depth exploration of the reductive or "interrupted" Fischer indole synthesis for the preparation of substituted indolines, offering detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its application in research and drug development.

Core Principles: The Interrupted Pathway

The traditional Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, proceeding through a phenylhydrazone intermediate. The key step is a[1][1]-sigmatropic rearrangement, which ultimately leads to an aromatic indole after the elimination of ammonia.[2] In the reductive variant, the reaction is "interrupted" before the final aromatization step. This is typically achieved by introducing a reducing agent into the reaction mixture, which reduces an intermediate iminium ion to the corresponding indoline.[3]

This approach provides a convergent and operationally simple method to access structurally diverse and often complex indoline ring systems.[4] The reaction is amenable to a range of substituents on both the arylhydrazine and the carbonyl component, allowing for the synthesis of a wide array of substituted indolines.

Mechanistic Overview

The reductive Fischer indole synthesis follows a distinct mechanistic pathway that diverges from the classical route to indoles. The key steps are outlined below:

  • Hydrazone Formation: The reaction commences with the condensation of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions to form a phenylhydrazone.

  • Tautomerization: The phenylhydrazone undergoes tautomerization to the corresponding enamine.

  • [1][1]-Sigmatropic Rearrangement: This is the crucial bond-forming step where the enamine undergoes a[1][1]-sigmatropic rearrangement to form a di-imine intermediate.

  • Cyclization and Iminium Ion Formation: The di-imine cyclizes to form a five-membered ring, which, upon protonation, generates a cyclic iminium ion.

  • Reductive Interruption: In the presence of a reducing agent, the iminium ion is reduced to the final substituted indoline product, thus preventing the elimination of ammonia and subsequent aromatization to an indole.

Reductive_Fischer_Indole_Synthesis cluster_start Starting Materials Phenylhydrazine Substituted Phenylhydrazine Hydrazone Phenylhydrazone Phenylhydrazine->Hydrazone Carbonyl Substituted Aldehyde/Ketone Carbonyl->Hydrazone + H+ Enamine Enamine (Tautomer) Hydrazone->Enamine Tautomerization Diimine Di-imine Intermediate Enamine->Diimine [3,3]-Sigmatropic Rearrangement Cyclized_Intermediate Cyclized Intermediate Diimine->Cyclized_Intermediate Cyclization Iminium_Ion Iminium Ion Cyclized_Intermediate->Iminium_Ion + H+ Indoline Substituted Indoline Iminium_Ion->Indoline + Reducing Agent (e.g., Et3SiH)

Reductive Fischer Indole Synthesis Pathway

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of the reductive Fischer indole synthesis. Below are representative protocols for the synthesis of substituted indolines.

General Protocol for the Synthesis of Annulated Indolines[3]

This procedure details the synthesis of annulated indolines from cyclic β-oxoesters and arylhydrazines using trifluoroacetic acid as a Brønsted acid catalyst and triethylsilane as a reducing agent.

Materials:

  • Substituted arylhydrazine hydrochloride (1.0 eq)

  • Cyclic β-oxoester (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (Et3SiH)

  • Dichloromethane (DCM) as solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the arylhydrazine hydrochloride and the cyclic β-oxoester in dichloromethane, add triethylsilane.

  • Cool the mixture to 0 °C and add trifluoroacetic acid dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired annulated indoline.

Protocol for the Synthesis of Furoindolines via Interrupted Fischer Indolization[4][5]

This method is employed for the synthesis of furoindoline scaffolds from substituted phenylhydrazines and lactols.

Materials:

  • Substituted phenylhydrazine (1.0 eq)

  • Lactol (e.g., 3-methyltetrahydrofuran-2-ol) (1.0 eq)[5]

  • Acetic acid (AcOH)

  • Water (H2O)

  • Ethyl acetate for extraction

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the substituted phenylhydrazine and the lactol in a 1:1 mixture of acetic acid and water.[4]

  • Heat the reaction mixture at 60-100 °C and monitor the progress by TLC.[4]

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5]

  • Filter the solution and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography to yield the pure furoindoline product.

Quantitative Data

The yields of substituted indolines obtained via the reductive Fischer indole synthesis are dependent on the specific substrates and reaction conditions employed. The following tables summarize representative quantitative data from the literature.

Table 1: Synthesis of Annulated Indolines [3]

Arylhydrazine SubstituentCarbonyl ComponentProductYield (%)
4-BromophenylhydrazineEthyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate8-Bromo-5,10-dihydro-5aH-indeno[1,2-b]indol-10a(1H)-yl acetate75
4-MethoxyphenylhydrazineEthyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate8-Methoxy-5,10-dihydro-5aH-indeno[1,2-b]indol-10a(1H)-yl acetate68
PhenylhydrazineEthyl 4-oxo-chromane-3-carboxylate6,11-Dihydro-5aH-chromeno[4,3-b]indol-6a(7H)-yl acetate82

Table 2: Synthesis of Fused Indolines via Interrupted Fischer Indolization [4]

Hydrazine SubstituentLactol/HemiaminalProductYield (%)
Phenylhydrazine3-Methyltetrahydrofuran-2-ol3a-Methyl-1,2,3,3a,8,8a-hexahydrofuro[2,3-b]indole85
4-Methoxyphenylhydrazine3-Methyltetrahydrofuran-2-ol6-Methoxy-3a-methyl-1,2,3,3a,8,8a-hexahydrofuro[2,3-b]indole78
PhenylhydrazineN-Boc-3-hydroxypyrrolidineN-Boc-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole88
1-Allyl-1-phenylhydrazineN-Boc-3-hydroxypyrrolidine1-Allyl-N-Boc-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole75

Experimental Workflow

A typical experimental workflow for the synthesis of substituted indolines via the reductive Fischer indole synthesis is depicted below.

Experimental_Workflow Start Start Setup Reaction Setup: - Dissolve reactants in solvent - Add reducing agent and acid catalyst Start->Setup Reaction Reaction: - Stir at appropriate temperature - Monitor by TLC Setup->Reaction Workup Aqueous Workup: - Quench reaction - Neutralize with base - Extract with organic solvent Reaction->Workup Purification Purification: - Dry organic layer - Concentrate in vacuo - Column chromatography Workup->Purification Characterization Characterization: - NMR, MS, etc. Purification->Characterization End End Characterization->End

General Experimental Workflow

Scope and Limitations

The reductive Fischer indole synthesis exhibits a broad scope, accommodating a variety of substituents on both the arylhydrazine and carbonyl partners.[4] However, certain limitations exist. For instance, the reaction may fail or proceed in low yield with arylhydrazines bearing strong electron-donating substituents, as these can divert the reaction toward a competing heterolytic N-N bond cleavage pathway.[6] Additionally, the nature of the carbonyl component can influence the reaction's success; for example, substrates with bulky substituents may result in lower yields.[4]

Conclusion

The reductive or interrupted Fischer indole synthesis represents a powerful and versatile extension of the classical reaction, providing a direct route to valuable substituted indoline scaffolds. By understanding the underlying mechanism and employing the appropriate reaction conditions and reducing agents, researchers can effectively synthesize a wide range of indoline derivatives. This technical guide serves as a comprehensive resource for scientists and drug development professionals, offering the foundational knowledge and practical protocols necessary to leverage this important transformation in their synthetic endeavors.

References

Starting materials for 5-Methoxy-2-methylindoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis routes for 5-Methoxy-2-methylindoline, a key intermediate in pharmaceutical research and development. The synthesis is predominantly approached as a two-step process: the formation of 5-methoxy-2-methylindole, followed by its reduction to the target indoline. This document provides a comprehensive overview of the starting materials, experimental protocols, and quantitative data associated with these transformations.

I. Synthesis of the Intermediate: 5-Methoxy-2-methylindole

The most common and high-yielding method for the synthesis of 5-methoxy-2-methylindole is the Fischer indole synthesis, utilizing p-anisidine and hydroxyacetone as starting materials.

Starting Materials and Reaction Parameters

The following table summarizes the reactants, reagents, and conditions for the synthesis of 5-methoxy-2-methylindole.

Reactant/Reagent Molecular Formula Amount Role
p-AnisidineC₇H₉NO4.2 kgStarting Material
HydroxyacetoneC₃H₆O₂2.9 kgStarting Material
Acetic AcidC₂H₄O₂25 kgSolvent and Catalyst
Reaction Condition Value
TemperatureReflux
Reaction Time8 hours
Reported Yield94%[1]
Experimental Protocol: Fischer Indole Synthesis of 5-Methoxy-2-methylindole[1]
  • To a 50L glass reactor, add p-methoxyaniline (4.2 kg), hydroxyacetone (2.9 kg), and acetic acid (25 kg) at room temperature with stirring.

  • Ensure the components are well-mixed.

  • Heat the reaction mixture to reflux.

  • Maintain the reflux for 8 hours to complete the reaction.

  • After the reaction is complete, allow the mixture to cool.

  • Distill the reaction solution under reduced pressure to recover the acetic acid.

  • The resulting residue is then recrystallized from acetonitrile.

  • The purified solid is dried in a vacuum oven to yield 5.2 kg of off-white 5-methoxy-2-methylindole solid.

Synthesis Workflow: 5-Methoxy-2-methylindole

Synthesis_of_5_Methoxy_2_methylindole p_Anisidine p-Anisidine Reaction_Mixture Reaction Mixture p_Anisidine->Reaction_Mixture Hydroxyacetone Hydroxyacetone Hydroxyacetone->Reaction_Mixture Acetic_Acid Acetic Acid Acetic_Acid->Reaction_Mixture Reflux Reflux (8 hours) Reaction_Mixture->Reflux Crude_Product Crude Product Reflux->Crude_Product Purification Recrystallization (Acetonitrile) Crude_Product->Purification Final_Product 5-Methoxy-2-methylindole Purification->Final_Product Reduction_of_5_Methoxy_2_methylindole cluster_catalytic Catalytic Hydrogenation cluster_chemical Chemical Reduction Indole_Cat 5-Methoxy-2-methylindole Reaction_Cat Hydrogenation Reaction Indole_Cat->Reaction_Cat Catalyst Catalyst (Pd/C, Raney Ni, PtO2) Catalyst->Reaction_Cat Hydrogen H2 (gas) Hydrogen->Reaction_Cat Final_Product This compound Reaction_Cat->Final_Product Filtration & Purification Indole_Chem 5-Methoxy-2-methylindole Reaction_Chem Reduction Reaction Indole_Chem->Reaction_Chem NaBH4 Sodium Borohydride NaBH4->Reaction_Chem TFA Trifluoroacetic Acid TFA->Reaction_Chem Reaction_Chem->Final_Product Quenching & Purification

References

Spectroscopic Profile of 5-Methoxy-2-methylindoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, experimentally verified spectroscopic data specifically for 5-methoxy-2-methylindoline is limited. This guide provides a predicted spectroscopic profile based on the analysis of the parent compound, 2-methylindoline, and the known effects of a 5-methoxy substituent on the indoline scaffold. The experimental protocols described are based on standard methodologies for the characterization of indoline derivatives.

Introduction

This compound is a substituted indoline, a heterocyclic amine with a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring. The indoline core is a common motif in a variety of biologically active compounds and natural products. The presence of a methoxy group at the 5-position and a methyl group at the 2-position is expected to significantly influence the molecule's electronic properties and, consequently, its spectroscopic characteristics. This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the predicted spectroscopic data and general experimental procedures for the characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. These predictions are derived from the known spectral data of 2-methylindoline and analysis of substituent effects in related aromatic and heterocyclic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Solvent: CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.7-6.8d1HH-7
~6.6dd1HH-6
~6.5d1HH-4
~4.0-4.2m1HH-2
~3.75s3H-OCH₃
~3.5 (broad)s1HN-H
~3.2dd1HH-3a
~2.7dd1HH-3b
~1.25d3H-CH₃

Table 2: Predicted ¹³C NMR Data for this compound

Solvent: CDCl₃

Chemical Shift (δ, ppm)Assignment
~154C-5
~145C-7a
~132C-3a
~115C-7
~112C-6
~110C-4
~56-OCH₃
~55C-2
~38C-3
~20-CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3350Medium, SharpN-H Stretch
~3050-3000MediumAromatic C-H Stretch
~2960-2850Medium-StrongAliphatic C-H Stretch
~1610, 1500StrongC=C Aromatic Ring Stretch
~1240StrongAsymmetric C-O-C Stretch (Aryl Ether)
~1040StrongSymmetric C-O-C Stretch (Aryl Ether)
~810StrongC-H Out-of-plane Bending (1,2,4-trisubstituted)

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis: Reduction of 5-Methoxy-2-methylindole

A plausible and common method for the synthesis of indolines is the reduction of the corresponding indole.

Materials:

  • 5-Methoxy-2-methylindole

  • Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent (e.g., catalytic hydrogenation)

  • Acetic acid

  • Methanol

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 5-methoxy-2-methylindole in methanol.

  • Cool the solution in an ice bath.

  • Slowly add acetic acid to the solution.

  • In a separate flask, dissolve sodium cyanoborohydride in methanol.

  • Add the sodium cyanoborohydride solution dropwise to the indole solution while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Add dichloromethane to the residue and wash with saturated sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Spectroscopic Characterization

NMR Spectroscopy:

  • Dissolve approximately 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Use the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) as the internal standard for chemical shift referencing.

IR Spectroscopy:

  • Obtain the infrared spectrum using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

  • Place a small amount of the purified solid or liquid sample directly on the ATR crystal.

  • Record the spectrum over a range of 4000-400 cm⁻¹.

  • Alternatively, for a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

Visualizations

Synthesis Workflow

The following diagram illustrates a plausible synthetic pathway for this compound from its corresponding indole precursor.

Synthesis_Workflow Indole 5-Methoxy-2-methylindole Reducing_Agent NaBH3CN, Acetic Acid Methanol Indole->Reducing_Agent Indoline This compound Reducing_Agent->Indoline Reduction

Caption: Proposed synthesis of this compound.

Molecular Structure and Key NMR Correlations

This diagram shows the structure of this compound with labels corresponding to the predicted NMR assignments.

Caption: Structure with predicted NMR assignments.

An In-depth Technical Guide to 5-Methoxy-2-methylindoline: Structure, Synthesis, and Therapeutic Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 5-Methoxy-2-methylindoline, a heterocyclic compound of interest in synthetic and medicinal chemistry. While primarily utilized as a chemical intermediate, its structural relationship to a class of biologically active indole and indoline derivatives positions it as a key building block in the development of novel therapeutic agents. This document outlines its core molecular properties, provides a detailed synthesis protocol, and explores the broader context of its application in drug discovery, including the signaling pathways modulated by its derivatives.

Core Molecular Data

This compound, also known as 2,3-Dihydro-5-methoxy-2-methyl-1H-indole, is characterized by a dihydrogenated indole ring system with a methoxy group at the 5-position and a methyl group at the 2-position.[1] Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO[1]
Molecular Weight 163.22 g/mol [1]
CAS Number 41568-27-8[1]
Alternate Names 2-Methyl-5-methoxyindoline; 2,3-Dihydro-5-methoxy-2-methyl-1H-indole[1]
Primary Application Chemical intermediate for the preparation of indole-3-acetamides[1]

Synthesis Protocols

This compound is typically synthesized via the chemical reduction of its corresponding indole, 5-Methoxy-2-methylindole. The indole precursor itself is commonly prepared through methods like the Fischer indole synthesis.

Experimental Protocol 1: Synthesis of 5-Methoxy-2-methylindole (Precursor)

This protocol describes a large-scale synthesis of the indole precursor using a variation of the Fischer indole synthesis.

Materials:

  • p-Anisidine (p-methoxyaniline)

  • Hydroxyacetone (Acetol)

  • Acetic Acid

  • Acetonitrile (for recrystallization)

  • 50L glass reactor

Procedure:

  • To the 50L glass reactor, add 4.2 kg of p-methoxyaniline, 2.9 kg of hydroxyacetone, and 25 kg of acetic acid at room temperature, with stirring.[2][3]

  • Heat the reaction mixture to reflux and maintain this temperature for 8 hours to complete the reaction.[2][3]

  • After the reaction is complete, distill the mixture under reduced pressure to recover the acetic acid.[2][3]

  • Recrystallize the resulting residue from acetonitrile.[2][3]

  • Dry the solid product in a vacuum oven to yield an off-white solid powder (Expected yield: ~94%).[2][3]

Experimental Protocol 2: Reduction of 5-Methoxy-2-methylindole to this compound

This is a representative protocol for the reduction of an indole to an indoline, a common transformation in organic synthesis.[4] Specific conditions may require optimization.

Materials:

  • 5-Methoxy-2-methylindole

  • Zinc dust

  • 85% Phosphoric acid or Hydrochloric acid (HCl)

  • Appropriate solvent (e.g., acetic acid)

  • Sodium hydroxide or other base for neutralization

  • Ethyl acetate or other organic solvent for extraction

Procedure:

  • Dissolve 5-Methoxy-2-methylindole in a suitable acidic medium, such as 85% phosphoric acid or a mixture of acetic acid and HCl.

  • Add zinc dust portion-wise to the stirred solution. The reaction may be exothermic and may require cooling to maintain control.

  • Continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by Thin Layer Chromatography).

  • Once the reaction is complete, carefully neutralize the mixture with an aqueous base solution (e.g., NaOH) to a pH of ~8-9.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography or recrystallization as needed.

Logical Workflow: Synthesis Pathway

The following diagram illustrates the synthetic relationship from basic precursors to the target indoline and its role as a scaffold for more complex, biologically active molecules.

G cluster_precursors Precursors cluster_synthesis Synthesis cluster_application Application / Derivatives pAnisidine p-Anisidine indole 5-Methoxy-2-methylindole pAnisidine->indole Fischer Indole Synthesis hydroxyacetone Hydroxyacetone hydroxyacetone->indole Fischer Indole Synthesis indoline This compound (Target Compound) indole->indoline Chemical Reduction derivatives Biologically Active Derivatives (e.g., Anticancer, Anti-inflammatory) indoline->derivatives Further Functionalization

Synthetic route from precursors to this compound and its derivatives.

Role in Drug Development and Biological Context

While this compound itself is not reported to have significant biological activity, its core structure is a "privileged scaffold" in medicinal chemistry. The indoline and the closely related indole ring systems are central components in numerous compounds developed for a range of therapeutic applications.

Anti-inflammatory Potential

Derivatives built upon the indole and indoline frameworks have shown promise as anti-inflammatory agents. The precursor, 5-Methoxy-2-methylindole, has been identified as an inhibitor of myeloperoxidase (MPO), an enzyme implicated in inflammatory processes.[1][4][5] Furthermore, indoline-based compounds have been designed and synthesized as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key targets in inflammatory pathways. This multitarget approach aims to block the production of pro-inflammatory leukotrienes while simultaneously increasing levels of anti-inflammatory eicosanoids.

Anticancer Applications and Signaling Pathways

More complex molecules derived from methoxy-indole scaffolds have been investigated for their potential as anticancer agents. For example, derivatives of 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline have demonstrated cytotoxicity against colorectal cancer cell lines (HCT116 and Caco-2).[6] Mechanistic studies revealed that these compounds can induce apoptosis and arrest the cell cycle at the G2/M phase by modulating the PI3K/AKT/mTOR signaling pathway .[6] This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many human cancers.

The diagram below illustrates the simplified PI3K/AKT/mTOR pathway, a target for anticancer drugs derived from indole-like scaffolds.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis (Inhibition) AKT->Apoptosis | Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation IndoleDerivative Indole-Scaffold Derivative IndoleDerivative->PI3K Inhibition IndoleDerivative->AKT Inhibition IndoleDerivative->mTOR Inhibition

PI3K/AKT/mTOR pathway, a target for certain indole-based anticancer compounds.

References

The Indole Nucleus: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrrole ring, stands as one of the most significant structural motifs in medicinal chemistry.[1][2][3] Its presence in a vast array of natural products, essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin, and a multitude of synthetic pharmaceuticals underscores its profound biological importance.[1][4][5] The unique electronic properties and structural versatility of the indole scaffold allow it to interact with a wide range of biological targets, making it a "privileged scaffold" in the design and development of novel therapeutic agents.[3][6][7] This guide provides a comprehensive overview of the key physicochemical characteristics, biological activities, and experimental considerations of the indole nucleus, tailored for professionals engaged in pharmaceutical research and development.

Physicochemical Characteristics

The chemical personality of the indole nucleus is defined by its aromaticity and the distribution of its 10 π-electrons, which makes it a π-excessive system.[8][9] This electronic configuration dictates its reactivity and physical properties.

Structural and Electronic Properties: The indole ring is a planar molecule.[9] The lone pair of electrons on the nitrogen atom participates in the aromatic system, which significantly reduces the basicity of the nitrogen compared to typical amines (pKb ≈ 17.6).[5][10] Electrophilic substitution reactions are a hallmark of indole chemistry, with the C3 position being overwhelmingly the most reactive site—approximately 10¹³ times more reactive than benzene.[5][9] This high reactivity at C3 is due to the electron-donating nature of the nitrogen atom, which stabilizes the intermediate cation formed during electrophilic attack.[8] If the C2 and C3 positions are substituted, electrophilic attack may occur on the benzene ring, typically at the C6 position.[9]

Quantitative Physicochemical Data: A summary of key quantitative data for the parent indole molecule is presented below. These values are fundamental for computational modeling, pharmacokinetic predictions, and understanding drug-receptor interactions.

PropertyValueReference(s)
Molecular Formula C₈H₇N[5][11]
Molar Mass 117.15 g/mol [5][11]
Appearance White solid[5][9]
Melting Point 52 to 54 °C[5][9]
Boiling Point 253 to 254 °C[5]
Density 1.1747 g/cm³[9]
Acidity (pKa) 16.2 (21.0 in DMSO)[5][10]
Basicity (pKb) 17.6[5][10]
Resonance Energy ~47 kcal/mol[8]
Dipole Moment 2.1 D[5]

Core Structure and Reactivity

The fundamental structure of indole provides a scaffold that is readily modified, allowing for the fine-tuning of its biological activity. The numbering of the indole ring and its primary site of reactivity are critical concepts for its synthetic manipulation.

Caption: Numbering and key reactivity of the indole nucleus.

Key Biological Activities and Pharmacological Significance

The indole scaffold is a constituent of numerous marketed drugs and clinical candidates, demonstrating a vast spectrum of pharmacological activities.[1][3] Its ability to mimic the structure of peptides, particularly tryptophan, allows it to bind reversibly to a variety of enzymes and receptors.[4][12]

  • Anticancer: Indole derivatives are prominent in oncology. Vinca alkaloids (vinblastine, vincristine) inhibit tubulin polymerization, arresting cell division.[1][4] Tyrosine kinase inhibitors like sunitinib, used for renal cell carcinoma, also feature an indole core.[1] Furthermore, indole compounds have been designed to target critical cancer signaling pathways, including PI3K/AKT/mTOR and MAPK.[1][13]

  • Anti-inflammatory: The non-steroidal anti-inflammatory drug (NSAID) Indomethacin contains an indole structure and functions by inhibiting cyclooxygenase (COX) enzymes.[1][8] Newer derivatives have been developed as selective COX-2 inhibitors, offering a better safety profile.[8]

  • Antiviral: Indole derivatives have shown promise as antiviral agents, including against HIV.[6][14] Delavirdine is a non-nucleoside reverse transcriptase inhibitor that contains an indole moiety.[3]

  • Neuropharmacology: The structural similarity of indole to neurotransmitters like serotonin is fundamental to its role in neuropharmacology.[1] It forms the core of selective serotonin reuptake inhibitors (SSRIs) used for depression and antimigraine agents (triptans).

  • Antimicrobial and Antifungal: A wide range of synthetic indole derivatives have been investigated for their ability to combat bacterial and fungal pathogens, with some showing high potency against multidrug-resistant strains.[12][15]

Involvement in Cellular Signaling Pathways

Indole-containing molecules often exert their therapeutic effects by modulating key cellular signaling pathways that are dysregulated in disease. The PI3K/AKT/mTOR pathway, crucial for cell growth and survival, is a frequent target in cancer therapy.

G Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Promotes Indole Indole-based Inhibitor Indole->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by indole derivatives.

Key Experimental Protocols

The synthesis and characterization of novel indole derivatives are fundamental activities in drug discovery. Below are generalized protocols for a common synthetic route and for spectroscopic analysis.

Fischer Indole Synthesis (Generalized Protocol)

The Fischer indole synthesis is one of the oldest and most reliable methods for preparing indoles.[16][17] It involves the acid-catalyzed cyclization of an arylhydrazone.

Materials:

  • Arylhydrazine hydrochloride salt

  • Aldehyde or ketone

  • Ethanol (or other suitable solvent)

  • Acid catalyst (e.g., zinc chloride, polyphosphoric acid, or sulfuric acid)

  • Sodium acetate (if starting from hydrochloride salt)

  • Standard laboratory glassware, heating mantle, and magnetic stirrer.

Methodology:

  • Hydrazone Formation:

    • Dissolve the arylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in ethanol.

    • Add the desired aldehyde or ketone (1.0 eq) to the solution.

    • Stir the mixture at room temperature or with gentle heating for 1-3 hours until the hydrazone precipitates or TLC analysis indicates completion.

    • Isolate the crude arylhydrazone by filtration and wash with cold ethanol. The hydrazone can be used directly or purified by recrystallization.

  • Cyclization (Indolization):

    • Add the arylhydrazone to the acid catalyst. For polyphosphoric acid (PPA), the hydrazone is added directly. For catalysts like ZnCl₂, it may be mixed neat or in a high-boiling solvent.

    • Heat the reaction mixture, typically between 80 °C and 200 °C, depending on the substrate and catalyst. The reaction time can range from 15 minutes to several hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After cooling, pour the reaction mixture onto crushed ice or into cold water.

    • Neutralize the mixture with a suitable base (e.g., NaOH or NaHCO₃ solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude indole product using column chromatography on silica gel.

Spectroscopic Characterization of a Novel Indole Derivative

Confirming the structure of a newly synthesized compound is critical. A combination of NMR, IR, and Mass Spectrometry provides a comprehensive characterization.[18]

General Procedure: A purified sample of the indole derivative is subjected to the following analyses:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • ¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. The characteristic signal for the N-H proton of the indole ring typically appears as a broad singlet between δ 8.0 and 11.0 ppm. Aromatic protons appear between δ 7.0 and 8.0 ppm.

    • ¹³C NMR: Acquire the carbon NMR spectrum. Aromatic carbons typically resonate in the δ 110-140 ppm range.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: Analyze the sample as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

    • Data Acquisition: Obtain the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹. Look for a characteristic N-H stretching vibration around 3400-3300 cm⁻¹ (sharp peak) and C=C stretching for the aromatic rings around 1600-1450 cm⁻¹.

  • Mass Spectrometry (MS):

    • Data Acquisition: Acquire the mass spectrum using an instrument with electron ionization (EI) or electrospray ionization (ESI).

    • Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion (M⁺) to confirm the molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Analyze the fragmentation pattern for further structural confirmation.

G Start Synthesized & Purified Indole Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry (EI/ESI, HRMS) Start->MS Data_NMR Chemical Shifts, Coupling Constants, Connectivity NMR->Data_NMR Data_IR Functional Groups (N-H, C=C, etc.) IR->Data_IR Data_MS Molecular Weight, Elemental Formula, Fragmentation MS->Data_MS Analysis Combined Spectral Data Analysis Data_NMR->Analysis Data_IR->Analysis Data_MS->Analysis Structure Structure Confirmation Analysis->Structure Consistent Fail Structure Inconsistent (Re-evaluate Synthesis/ Purification) Analysis->Fail Inconsistent

Caption: Workflow for the spectroscopic characterization of an indole compound.

Conclusion

The indole nucleus continues to be a remarkably fruitful scaffold in the quest for new medicines.[1][19] Its rich chemistry, coupled with its proven ability to interact with a multitude of biological targets, ensures its place at the forefront of medicinal chemistry research.[7][20] A thorough understanding of its fundamental physicochemical properties, reactivity, and biological roles is essential for researchers aiming to harness its therapeutic potential. Through rational design, innovative synthetic strategies, and detailed experimental validation, the development of novel indole-based drugs will continue to address significant healthcare challenges.[1][19]

References

The Electron-Donating Effects of Methoxy Groups in Indolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of methoxy groups onto the indoline scaffold is a pivotal tool in medicinal chemistry and materials science. The electron-donating nature of the methoxy group, primarily through resonance, significantly modulates the electronic properties, reactivity, and biological activity of the indoline core. The position of the methoxy substituent on the aromatic ring dictates the regioselectivity of further chemical modifications and fine-tunes the molecule's interaction with biological targets. This technical guide provides a comprehensive overview of the electron-donating effects of methoxy groups in indolines, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant chemical and biological pathways.

Introduction

The indoline nucleus, a privileged scaffold in numerous natural products and pharmaceuticals, offers a versatile platform for drug design. Modification of the indoline ring with substituents that alter its electronic landscape is a common strategy to optimize pharmacological activity. The methoxy group (-OCH₃) is a particularly important substituent due to its potent electron-donating effect through resonance, which outweighs its inductive electron-withdrawing effect. This donation of electron density to the aromatic system enhances the nucleophilicity of the indoline ring, influencing its reactivity in key synthetic transformations and its affinity for biological targets. Understanding the nuanced effects of methoxy group substitution is therefore critical for the rational design of novel indoline-based therapeutics and functional materials.

Physicochemical Properties of Methoxy-Substituted Indolines

Table 1: Physicochemical Properties of 5-Methoxyindole

PropertyValueReference(s)
Molecular Formula C₉H₉NO
Molecular Weight 147.17 g/mol
Melting Point 52-55 °C
Boiling Point 176-178 °C at 17 mmHg
Appearance White to light brownish crystalline powder
Solubility Soluble in Methanol

Table 2: Hammett Substituent Constants (σ) for the Methoxy Group

While specific Hammett constants for methoxy-substituted indolines are not widely reported, the values for substituted benzoic acids provide a good approximation of the electronic influence of the methoxy group at different positions. A negative σ value indicates an electron-donating effect, while a positive value indicates an electron-withdrawing effect.

Substituent PositionσEffectReference(s)
meta (-OCH₃)+0.12Electron-withdrawing (inductive)
para (-OCH₃)-0.27Electron-donating (resonance)

Note: The electron-donating resonance effect of the methoxy group is most pronounced when it is in the para position to the reacting center, leading to a negative σₚ value. In the meta position, the resonance effect is not operative, and the inductive electron-withdrawing effect of the oxygen atom dominates, resulting in a positive σₘ value.

Table 3: pKa Values

The pKa of the N-H proton in indolines is an important parameter influencing their reactivity and biological interactions. The electron-donating methoxy group is expected to increase the electron density on the nitrogen atom, thereby increasing its basicity and the pKa of its conjugate acid.

CompoundpKa (in Acetonitrile)Reference(s)
Indole32.57
Methoxy-substituted IndolinesData not readily available in a comparative series. It is predicted that the pKa would be slightly higher than that of indole due to the electron-donating nature of the methoxy group.

Reactivity of Methoxy-Substituted Indolines: Electrophilic Aromatic Substitution

The electron-donating methoxy group activates the indoline ring towards electrophilic aromatic substitution, making it more reactive than the parent indoline. The position of the methoxy group directs the incoming electrophile to specific positions on the ring.

The general mechanism for electrophilic aromatic substitution on a methoxy-substituted indoline is depicted below. The lone pair of electrons on the oxygen of the methoxy group participates in resonance, increasing the electron density at the ortho and para positions relative to the methoxy group. This directs the electrophile to attack at these positions.

Electrophilic_Aromatic_Substitution Indoline Methoxy-Indoline Intermediate Sigma Complex (Carbocation Intermediate) Indoline->Intermediate Attack by π-system Electrophile Electrophile (E+) Electrophile->Intermediate Product Substituted Methoxy-Indoline Intermediate->Product Loss of H+

Caption: General mechanism of electrophilic aromatic substitution on a methoxy-indoline.

Experimental Protocols

Synthesis of 5-Methoxyindole via Fischer Indole Synthesis

This classic method involves the reaction of 4-methoxyphenylhydrazine with a carbonyl compound, followed by acid-catalyzed cyclization.

Workflow for Fischer Indole Synthesis of 5-Methoxyindole

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Hydrazine 4-Methoxyphenylhydrazine Reaction Reaction in Ethanol Hydrazine->Reaction Carbonyl Pyruvic Acid Carbonyl->Reaction Cyclization Acid-catalyzed Cyclization (e.g., with H₂SO₄) Reaction->Cyclization Workup Neutralization and Extraction Cyclization->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product 5-Methoxyindole Purification->Product

Caption: Workflow for the synthesis of 5-methoxyindole via the Fischer indole synthesis.

Detailed Protocol:

  • Hydrazone Formation: To a solution of 4-methoxyphenylhydrazine hydrochloride (1 equivalent) in ethanol, add sodium acetate (1.1 equivalents). Stir the mixture for 15 minutes. Add pyruvic acid (1 equivalent) dropwise and continue stirring at room temperature for 2 hours.

  • Cyclization: Cool the reaction mixture in an ice bath and slowly add concentrated sulfuric acid. Heat the mixture to 80°C and maintain for 1 hour.

  • Work-up: Pour the cooled reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Synthesis of 5-Methoxytryptamine from 5-Methoxyindole

This three-step synthesis is crucial for the preparation of melatonin and other neuropharmacologically active compounds.

Detailed Protocol:

  • Step 1: Synthesis of 3-(2-Nitrovinyl)-5-methoxyindole: To a solution of 5-methoxyindole (1 equivalent) and nitroethane (1.2 equivalents) in methanol, add sodium hydroxide (1.5 equivalents) portion-wise at 0°C. Stir the reaction mixture at room temperature for 24 hours. Pour the mixture into ice-water and acidify with dilute HCl. Filter the precipitate, wash with water, and dry to obtain the product.

  • Step 2: Reduction of the Nitrovinyl Group: To a suspension of lithium aluminum hydride (4 equivalents) in anhydrous THF, add a solution of 3-(2-nitrovinyl)-5-methoxyindole (1 equivalent) in THF dropwise at 0°C under a nitrogen atmosphere. Reflux the mixture for 4 hours.

  • Step 3: Work-up and Isolation: Cool the reaction mixture and cautiously quench by the sequential addition of water and 15% aqueous sodium hydroxide. Filter the resulting solid and wash with THF. Concentrate the filtrate under reduced pressure to yield 5-methoxytryptamine.

Role in Drug Development

The electron-donating methoxy group in indolines plays a significant role in modulating their biological activity. The position of the methoxy group can dramatically alter the mechanism of action.

Conceptual Role of Methoxy-Indolines in Drug Development

Drug_Development cluster_properties Physicochemical & Electronic Properties cluster_applications Therapeutic Applications cluster_mechanisms Mechanisms of Action Indoline Methoxy-Indoline Scaffold Properties Electron-donating effect Increased nucleophilicity Modulated lipophilicity Indoline->Properties Anticancer Anticancer Agents Properties->Anticancer Neuro Neuropharmacological Agents Properties->Neuro Microtubule Microtubule Disruption Anticancer->Microtubule Methuosis Induction of Methuosis Anticancer->Methuosis Receptor Serotonin Receptor Modulation Neuro->Receptor

Caption: Conceptual overview of the role of methoxy-indolines in drug development.

Anticancer Activity

Research has shown that the position of the methoxy group on the indole ring of certain anticancer compounds can switch their biological activity. For instance, in a series of indolyl-pyridinyl-propenones, a 5-methoxy substituent leads to the induction of a non-apoptotic cell death called methuosis, while moving the methoxy group to the 6-position results in compounds that act as microtubule-disrupting agents. This highlights the critical role of substituent placement in determining the mechanism of action.

Neuropharmacological Activity

The 5-methoxyindole scaffold is a key component of the neurohormone melatonin (N-acetyl-5-methoxytryptamine) and the neurotransmitter serotonin (5-hydroxytryptamine), for which 5-methoxytryptamine is a close analog. The electron-donating methoxy group is crucial for the interaction of these molecules with their respective receptors, such as the melatonin receptors (MT1 and MT2) and various serotonin (5-HT) receptor subtypes. The development of agonists and antagonists for these receptors, based on the 5-methoxyindole core, is a major area of research for the treatment of depression, anxiety, sleep disorders, and other neurological conditions.

Conclusion

The electron-donating effects of methoxy groups profoundly influence the chemical and biological properties of indolines. Through resonance, the methoxy group enhances the reactivity of the indoline ring towards electrophilic substitution and modulates its interaction with biological targets. The strategic placement of the methoxy group is a powerful tool for fine-tuning the pharmacological profile of indoline-based drug candidates. Further quantitative studies on the physicochemical properties and reactivity of a broader range of methoxy-indoline isomers will undoubtedly facilitate the rational design of next-generation therapeutics.

The Unseen Workhorse: 5-Methoxy-2-methylindoline as a Key Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 28, 2025 – In the intricate world of pharmaceutical and chemical synthesis, the role of specialized chemical intermediates is paramount. Among these, 5-Methoxy-2-methylindoline (CAS No. 41568-27-8) has emerged as a critical building block, particularly in the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this versatile indoline derivative, tailored for researchers, scientists, and professionals in drug development.

This compound, also known as 2,3-dihydro-5-methoxy-2-methyl-1H-indole, is a structurally unique molecule that serves as a pivotal precursor in the synthesis of a variety of complex organic compounds. Its primary application lies in the preparation of indole-3-acetamides, a class of compounds that have shown significant potential as inhibitors of phospholipase A2, an enzyme implicated in various inflammatory diseases.[1][2]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes its key characteristics.

PropertyValueReference
CAS Number 41568-27-8[2][3][4]
Molecular Formula C₁₀H₁₃NO[2][3]
Molecular Weight 163.22 g/mol [2][3]
Alternate Names 2-Methyl-5-methoxyindoline; 2,3-Dihydro-5-methoxy-2-methyl-1H-indole[2][3]
Appearance Pale brown oil[2]

Synthesis of this compound

The primary route for the synthesis of this compound involves the reduction of its corresponding indole, 5-Methoxy-2-methylindole. This transformation is a critical step in accessing the indoline core. Several synthetic methodologies can be employed for this reduction, with catalytic hydrogenation being a common and effective approach.

Synthesis_of_5_Methoxy_2_methylindoline cluster_start Starting Material cluster_reaction Reaction cluster_product Product 5-Methoxy-2-methylindole 5-Methoxy-2-methylindole Reduction Reduction 5-Methoxy-2-methylindole->Reduction Catalytic Hydrogenation (e.g., Pt/C, H₂) This compound This compound Reduction->this compound

Experimental Protocol: Catalytic Hydrogenation of 5-Methoxy-2-methylindole

While specific industrial protocols are often proprietary, a general laboratory-scale procedure for the catalytic hydrogenation of an indole to an indoline is as follows. It is crucial to note that optimization of reaction conditions, including catalyst choice, solvent, temperature, and pressure, is essential for achieving high yields and purity.

Materials:

  • 5-Methoxy-2-methylindole

  • Platinum on carbon (Pt/C, typically 5%)

  • Solvent (e.g., ethanol, acetic acid)

  • Hydrogen gas (H₂)

Procedure:

  • In a suitable hydrogenation vessel, dissolve 5-Methoxy-2-methylindole in the chosen solvent.

  • Carefully add the Pt/C catalyst to the solution. The vessel should be purged with an inert gas (e.g., nitrogen or argon) prior to the addition of the catalyst.

  • Seal the reaction vessel and connect it to a hydrogen source.

  • Pressurize the vessel with hydrogen gas to the desired pressure.

  • Stir the reaction mixture vigorously at a set temperature for the required duration. Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully depressurize the vessel and purge with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product, if necessary, by techniques such as distillation or column chromatography.

Role as a Chemical Intermediate: Synthesis of Indole-3-acetamides

The primary utility of this compound lies in its role as a nucleophilic amine in the synthesis of more complex molecules. A key application is its reaction with chloroacetyl chloride to form an N-chloroacetyl intermediate, which can be further functionalized to yield indole-3-acetamides. These final compounds are of significant interest due to their inhibitory activity against phospholipase A2.[1][2]

Synthesis_of_Indole_3_acetamides cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_reaction Further Functionalization cluster_product Product This compound This compound Acylation Acylation This compound->Acylation Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride->Acylation N-Chloroacetyl-5-methoxy-2-methylindoline N-Chloroacetyl-5-methoxy-2-methylindoline Acylation->N-Chloroacetyl-5-methoxy-2-methylindoline Nucleophilic Substitution Nucleophilic Substitution N-Chloroacetyl-5-methoxy-2-methylindoline->Nucleophilic Substitution Reaction with various nucleophiles Indole-3-acetamide Derivatives Indole-3-acetamide Derivatives Nucleophilic Substitution->Indole-3-acetamide Derivatives

Experimental Protocol: Acylation of this compound

The following is a generalized procedure for the acylation of an indoline with chloroacetyl chloride.

Materials:

  • This compound

  • Chloroacetyl chloride

  • A non-nucleophilic base (e.g., triethylamine, pyridine)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

  • Dissolve this compound and the non-nucleophilic base in the anhydrous aprotic solvent in a reaction vessel under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add a solution of chloroacetyl chloride in the same solvent to the cooled reaction mixture.

  • Allow the reaction to stir at a low temperature and then gradually warm to room temperature. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of a mild base (e.g., sodium bicarbonate).

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure.

  • Purify the resulting N-(chloroacetyl)-5-methoxy-2-methylindoline, typically by column chromatography.

The resulting chloroacetamide is a versatile intermediate that can undergo nucleophilic substitution reactions at the α-chloro position to introduce a wide variety of functional groups, leading to a diverse library of indole-3-acetamide derivatives for biological screening.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in medicinal chemistry. Its synthesis from the corresponding indole and its subsequent elaboration into complex, biologically active molecules like indole-3-acetamide-based phospholipase A2 inhibitors highlight its importance in the drug discovery and development pipeline. The experimental workflows and synthetic pathways outlined in this guide provide a foundational understanding for researchers and scientists working in this exciting field. Further research into novel synthetic routes and applications of this compound is poised to unlock new opportunities in the creation of innovative therapeutics.

References

The Therapeutic Promise of Indole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The indole scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, renowned for its presence in a vast array of natural products and synthetic molecules with significant therapeutic value.[1][2] Its unique electronic properties and the ability of its nitrogen atom to engage in hydrogen bonding make it a privileged structure for interacting with diverse biological targets.[3][4] This versatility has led to the development of numerous indole-containing drugs approved by the FDA for treating a wide spectrum of diseases, including cancer, inflammation, microbial infections, and neurodegenerative disorders.[4][5] This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of the core therapeutic applications of indole derivatives, supported by quantitative data, experimental protocols, and visualizations of key biological pathways.

Anticancer Applications of Indole Derivatives

Indole derivatives have emerged as a prominent class of anticancer agents, exhibiting a remarkable ability to modulate various oncogenic pathways and cellular processes.[1][5][6] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes and protein-protein interactions to the disruption of cellular structures essential for cancer cell proliferation and survival.[6][7] Several indole-based drugs, such as vincristine, vinblastine, sunitinib, and panobinostat, are already in clinical use, underscoring the therapeutic potential of this scaffold in oncology.[5][8]

Mechanisms of Anticancer Activity

The anticancer effects of indole derivatives are mediated through multiple mechanisms, including:

  • Tubulin Polymerization Inhibition: Certain indole derivatives, like the vinca alkaloids, bind to tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1][9]

  • Kinase Inhibition: Many indole-based compounds act as potent inhibitors of various protein kinases that are often dysregulated in cancer, such as tyrosine kinases. By blocking the signaling pathways driven by these kinases, these derivatives can halt tumor growth and progression.[1][6]

  • Histone Deacetylase (HDAC) Inhibition: Some indole derivatives, like panobinostat, function as HDAC inhibitors. HDACs play a crucial role in regulating gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, ultimately inducing cancer cell death.[1][9]

  • Induction of Apoptosis: Indole derivatives can trigger programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways, often involving the modulation of pro- and anti-apoptotic proteins.[7][9]

  • Inhibition of Topoisomerases: These enzymes are critical for DNA replication and repair. Indole compounds can inhibit topoisomerases, leading to DNA damage and cell death in cancer cells.[6]

  • Modulation of NF-κB, PI3K/Akt/mTOR Pathways: These signaling pathways are central to cancer cell survival, proliferation, and metastasis. Indole derivatives have been shown to inhibit these pathways, thereby exerting their anticancer effects.[1][6]

Quantitative Data on Anticancer Indole Derivatives

The following table summarizes the in vitro anticancer activity of selected indole derivatives against various cancer cell lines, presenting their half-maximal inhibitory concentrations (IC50).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Indole-acrylamide derivative 1Huh7 (Hepatocellular Carcinoma)5.0[1]
Methoxy-substituted indole curcumin derivative (27)Hep-2 (Laryngeal Carcinoma)12[1]
A549 (Lung Carcinoma)15[1]
HeLa (Cervical Carcinoma)4[1]
Indole-based hydroxamic acid derivative (42)HDAC1 Inhibition0.00116[1]
HDAC6 Inhibition0.00230[1]
Indole hydrazide derivative 12MCF-7 (Breast Cancer)3.01[7]
Chalcone-indole derivative 12Various Cancer Cell Lines0.22 - 1.80[10]
Quinoline-indole derivative 13Various Cancer Cell Lines0.002 - 0.011[10]
Benzimidazole-indole derivative 8Various Cancer Cell Lines0.050 (average)[10]
3,5-Diprenyl indole 35MIA PaCa-2 (Pancreatic Cancer)9.5[9]
Flavopereirine 33HepG2 (Hepatocellular Carcinoma)3.5[9]
Hep3B (Hepatocellular Carcinoma)5.87[9]
Nauclefine 39HeLa (Cervical Carcinoma)< 0.01[9]
Hybrid 9cMCF-7 (Breast Cancer)4.34[11]
4T1 (Breast Cancer)3.71[11]
MDA-MB-231 (Breast Cancer)0.77[11]
Compound 21Bcl-2 Protein Inhibition7.63[12]
Mcl-1 Protein Inhibition7.63[12]
Signaling Pathways in Indole-Mediated Anticancer Activity

The intricate signaling pathways targeted by anticancer indole derivatives can be visualized using Graphviz.

anticancer_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Tyrosine Kinase Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates Indole Derivative (Kinase Inhibitor) Indole Derivative (Kinase Inhibitor) Indole Derivative (Kinase Inhibitor)->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene Expression Gene Expression mTOR->Gene Expression Promotes Survival Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization Indole Derivative (Tubulin Inhibitor) Indole Derivative (Tubulin Inhibitor) Indole Derivative (Tubulin Inhibitor)->Tubulin Inhibits Apoptosis Apoptosis Microtubules->Apoptosis Disruption leads to HDAC HDAC HDAC->Gene Expression Represses Tumor Suppressor Genes Indole Derivative (HDAC Inhibitor) Indole Derivative (HDAC Inhibitor) Indole Derivative (HDAC Inhibitor)->HDAC Inhibits Topoisomerase Topoisomerase DNA Replication DNA Replication Topoisomerase->DNA Replication Indole Derivative (Topo Inhibitor) Indole Derivative (Topo Inhibitor) Indole Derivative (Topo Inhibitor)->Topoisomerase Inhibits DNA Replication->Apoptosis Inhibition leads to anti_inflammatory_pathways cluster_pathways Key Inflammatory Pathways Inflammatory Stimuli Inflammatory Stimuli NF-κB Pathway NF-κB Pathway Inflammatory Stimuli->NF-κB Pathway Activates COX Pathway COX Pathway Inflammatory Stimuli->COX Pathway Activates Indole Derivative Indole Derivative Indole Derivative->NF-κB Pathway Inhibits Indole Derivative->COX Pathway Inhibits Pro-inflammatory Gene Expression\n(e.g., TNF-α, IL-6) Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NF-κB Pathway->Pro-inflammatory Gene Expression\n(e.g., TNF-α, IL-6) Prostaglandin Synthesis Prostaglandin Synthesis COX Pathway->Prostaglandin Synthesis Inflammation Inflammation Pro-inflammatory Gene Expression\n(e.g., TNF-α, IL-6)->Inflammation Prostaglandin Synthesis->Inflammation antimicrobial_workflow Synthesis of Indole Derivatives Synthesis of Indole Derivatives Primary Screening (e.g., Disk Diffusion) Primary Screening (e.g., Disk Diffusion) Synthesis of Indole Derivatives->Primary Screening (e.g., Disk Diffusion) Determination of Minimum Inhibitory Concentration (MIC) Determination of Minimum Inhibitory Concentration (MIC) Primary Screening (e.g., Disk Diffusion)->Determination of Minimum Inhibitory Concentration (MIC) Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination of Minimum Inhibitory Concentration (MIC)->Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Mechanism of Action Studies Mechanism of Action Studies Determination of Minimum Inhibitory Concentration (MIC)->Mechanism of Action Studies In Vivo Efficacy Studies In Vivo Efficacy Studies Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)->In Vivo Efficacy Studies Mechanism of Action Studies->In Vivo Efficacy Studies neuroprotective_pathways cluster_pathways Key Neuroprotective Pathways Oxidative Stress Oxidative Stress Nrf2-ARE Pathway Nrf2-ARE Pathway Oxidative Stress->Nrf2-ARE Pathway Activates Indole Derivative Indole Derivative Indole Derivative->Nrf2-ARE Pathway Enhances Activation BDNF/TrkB Pathway BDNF/TrkB Pathway Indole Derivative->BDNF/TrkB Pathway Activates Neuroprotection Neuroprotection Indole Derivative->Neuroprotection Direct ROS Scavenging Antioxidant Gene Expression Antioxidant Gene Expression Nrf2-ARE Pathway->Antioxidant Gene Expression Neuronal Survival and Plasticity Neuronal Survival and Plasticity BDNF/TrkB Pathway->Neuronal Survival and Plasticity Antioxidant Gene Expression->Neuroprotection Neuronal Survival and Plasticity->Neuroprotection

References

Methodological & Application

5-Methoxy-2-methylindoline: A Versatile Scaffold for Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers and Drug Development Professionals

Introduction:

5-Methoxy-2-methylindoline is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid, bicyclic core, featuring a methoxy group at the 5-position and a methyl group at the 2-position, provides a valuable scaffold for the synthesis of a diverse range of bioactive molecules. The methoxy group can influence physicochemical properties such as solubility and membrane permeability, while the indoline nitrogen offers a key handle for chemical modification. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive compounds, particularly focusing on its role in the development of anti-inflammatory agents.

Application Notes

This compound serves as a crucial starting material for the synthesis of various derivatives, most notably N-acylated compounds, which have shown promise as potent enzyme inhibitors. One of the key applications of this scaffold is in the development of anti-inflammatory drugs.

Anti-inflammatory Agents:

Chronic inflammation is a key component of numerous diseases, including arthritis, asthma, and cardiovascular disease. A critical pathway in the inflammatory cascade is the metabolism of arachidonic acid by enzymes such as 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), leading to the production of pro-inflammatory mediators like leukotrienes.[1] Indoline-based compounds have emerged as promising candidates for the dual inhibition of 5-LOX and sEH, offering a multi-target approach to combat inflammation.[1] While direct synthesis from this compound is an area of ongoing research, its structural motifs are present in potent inhibitors.

Derivatives of this compound can be designed to target key signaling pathways involved in inflammation and cancer, such as the PI3K/AKT/mTOR pathway.[2][3][4] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2][3]

Data Presentation

The following table summarizes the bioactivity of a representative indoline-based dual 5-LOX/sEH inhibitor. While not directly synthesized from this compound in the cited study, it showcases the potential of the indoline scaffold.

Compound IDTargetBioactivity (IC₅₀)Cell-Based AssayReference
Indoline Derivative 73 5-LOX0.41 ± 0.01 µMActivated human PMNLs[1]
sEH0.43 ± 0.10 µMIsolated human sEH[1]

Experimental Protocols

The following protocols provide methodologies for the synthesis of bioactive molecules utilizing the this compound scaffold.

Protocol 1: General N-Acylation of this compound

This protocol describes a general method for the N-acylation of this compound to generate a library of amide derivatives for biological screening.

Materials:

  • This compound

  • Acyl chloride or carboxylic acid

  • Triethylamine (for acyl chloride method)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) (for carboxylic acid method)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure using Acyl Chloride:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Procedure using Carboxylic Acid:

  • To a solution of the desired carboxylic acid (1.1 eq) in anhydrous DCM, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC.

  • Once the reaction is complete, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Mandatory Visualization

The following diagrams illustrate key concepts related to the application of this compound as a building block for bioactive molecules.

experimental_workflow cluster_synthesis Synthesis of Bioactive Derivatives cluster_evaluation Biological Evaluation Start This compound Reaction N-Acylation Start->Reaction Acylating Agent Product N-Acyl-5-methoxy- 2-methylindoline Derivatives Reaction->Product Screening Enzyme Inhibition Assays (e.g., 5-LOX, sEH) Product->Screening Data Quantitative Bioactivity Data (IC50 values) Screening->Data signaling_pathway cluster_membrane Cell Membrane Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Indoline-based Inhibitor Inhibitor->PI3K logical_relationship Scaffold This compound Scaffold Modification Chemical Modification (e.g., N-Acylation) Scaffold->Modification Derivatives Library of Bioactive Derivatives Modification->Derivatives Activity Enhanced Biological Activity (e.g., Anti-inflammatory) Derivatives->Activity

References

Applications of 5-Methoxy-2-methylindoline in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-2-methylindoline is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. Its structural features, including the electron-donating methoxy group and the methyl-substituted heterocyclic ring, make it a valuable building block for the synthesis of novel therapeutic agents. This document provides detailed application notes on the utility of this compound in the development of anti-inflammatory and anticancer agents, complete with experimental protocols and pathway diagrams to guide researchers in this field.

Application Note 1: Development of Anti-Inflammatory Agents

Derivatives of this compound have shown promise as potent anti-inflammatory agents, particularly through the dual inhibition of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). These two enzymes play crucial roles in the inflammatory cascade. 5-LOX is involved in the biosynthesis of pro-inflammatory leukotrienes, while sEH degrades anti-inflammatory epoxyeicosatrienoic acids (EETs). The simultaneous inhibition of both enzymes presents a synergistic approach to combating inflammation.

Quantitative Data for Indoline-Based Dual 5-LOX/sEH Inhibitors

The following table summarizes the in vitro inhibitory activities of a representative indoline-based dual 5-LOX/sEH inhibitor, Compound 43, and its more potent analogue, Compound 73.

Compound IDTarget EnzymeAssay TypeIC50 (µM)
Compound 43 5-LOX (human PMNL)Cellular1.38 ± 0.23
5-LOX (isolated human)Enzymatic0.45 ± 0.11
Compound 73 5-LOX (isolated human)Enzymatic0.41 ± 0.01
sEH (human)Enzymatic0.43 ± 0.10
Experimental Protocols

A common route to synthesize such inhibitors involves the use of a this compound core, which can be further elaborated. For instance, spiro[indoline-3,2′-thiazolidine] derivatives can be synthesized from the corresponding isatin (indoline-2,3-dione).

Protocol for the Synthesis of Spiro[indoline-3,2′-thiazolidine] Derivatives:

  • N-Alkylation of Isatin: 5-Methylindoline-2,3-dione can be N-alkylated using a suitable alkyl halide (e.g., methyl iodide) in the presence of a base like sodium hydride in an appropriate solvent such as DMF.

  • Spirocyclization: The resulting N-alkylated isatin is then reacted with an amino acid ester hydrochloride (e.g., L-cysteine methyl ester hydrochloride) and a base (e.g., sodium bicarbonate) in a solvent like ethanol. This reaction leads to the formation of the spiro[indoline-3,2′-thiazolidine] core.

  • Acylation: The final step involves the acylation of the secondary amine in the thiazolidine ring with an appropriate acyl chloride (e.g., cyclohexanecarbonyl chloride) in the presence of a base to yield the final inhibitor.

This fluorometric assay measures the direct inhibitory effect of a test compound on purified 5-LOX enzyme activity.

Materials:

  • Purified human recombinant 5-LOX enzyme

  • 5-LOX Assay Buffer

  • Fluorogenic 5-LOX substrate

  • Test compound (dissolved in DMSO)

  • Positive control (e.g., Zileuton)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compound and positive control in Assay Buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add the test compound or control solutions.

  • Add the 5-LOX enzyme solution to all wells except for the blank.

  • Incubate the plate at room temperature for 10 minutes, protected from light.

  • Initiate the reaction by adding the 5-LOX substrate to all wells.

  • Immediately measure the fluorescence kinetically at an excitation wavelength of ~500 nm and an emission wavelength of ~536 nm for 15-30 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the curve) for each concentration.

  • Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

This fluorometric assay determines the inhibitory activity of compounds on recombinant human sEH.

Materials:

  • Recombinant human sEH enzyme

  • sEH Assay Buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • Fluorogenic sEH substrate (e.g., PHOME)

  • Test compound (dissolved in DMSO)

  • Positive control (e.g., AUDA)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compound and positive control in sEH Assay Buffer.

  • To the wells of a 96-well plate, add the assay buffer and the inhibitor solutions.

  • Add the recombinant human sEH enzyme solution to each well and incubate for 5 minutes at 30°C.

  • Initiate the reaction by adding the sEH substrate solution.

  • Immediately measure the fluorescence intensity kinetically at an excitation wavelength of ~330 nm and an emission wavelength of ~465 nm for 10-15 minutes.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the percentage of inhibition and calculate the IC50 value as described for the 5-LOX assay.

Signaling Pathway and Experimental Workflow

G cluster_0 Experimental Workflow: Dual 5-LOX/sEH Inhibition Assay cluster_1 Signaling Pathway: Arachidonic Acid Metabolism start Start: Synthesize Indoline Derivatives prep_compounds Prepare Test Compound Dilutions start->prep_compounds assay_5lox Perform 5-LOX Inhibition Assay prep_compounds->assay_5lox assay_seh Perform sEH Inhibition Assay prep_compounds->assay_seh calc_ic50_5lox Calculate 5-LOX IC50 assay_5lox->calc_ic50_5lox calc_ic50_seh Calculate sEH IC50 assay_seh->calc_ic50_seh end End: Identify Dual Inhibitors calc_ic50_5lox->end calc_ic50_seh->end mem_pl Membrane Phospholipids pla2 cPLA2 mem_pl->pla2 Stimulus aa Arachidonic Acid five_lox 5-LOX aa->five_lox cyp CYP Epoxy. aa->cyp leukotrienes Pro-inflammatory Leukotrienes eets Anti-inflammatory EETs seh sEH eets->seh dhets Inactive DHETs pla2->aa five_lox->leukotrienes cyp->eets seh->dhets inhibitor Indoline-based Dual Inhibitor inhibitor->five_lox inhibitor->seh

Caption: Workflow for dual 5-LOX/sEH inhibitor screening and the targeted signaling pathway.

Application Note 2: Development of Anticancer Agents

The indolo[2,3-b]quinoline scaffold, which can be derived from this compound precursors, has emerged as a promising framework for the development of novel anticancer agents. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines, often by modulating critical signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.

Quantitative Data for an Indolo[2,3-b]quinoline Derivative

The following table presents the cytotoxic activity (IC50) of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Compound 49) against several human cancer cell lines.[1][2]

Compound IDCancer Cell LineCell TypeIC50 (µM)
Compound 49 HCT116Colorectal Carcinoma0.35
Caco-2Colorectal Carcinoma0.54
AGSGastric Cancer>10
PANC-1Pancreatic Cancer>10
SMMC-7721Hepatocellular Carcinoma>10
Experimental Protocols

The synthesis of this class of compounds can be achieved through a multi-step process starting from appropriately substituted anilines and indole precursors.

General Synthetic Approach:

  • Preparation of the Indole Precursor: A key intermediate, such as a 3-acetyl-5-methoxy-2-methylindole derivative, can be synthesized via Fischer indole synthesis from p-anisidine and a suitable ketone.

  • Condensation and Cyclization: The indole precursor is then condensed with a substituted o-aminoarylketone in the presence of a catalyst and base. This reaction proceeds through a series of steps to form the fused indolo[2,3-b]quinoline ring system.

  • Functional Group Interconversion: Further modifications, such as chlorination, can be carried out to obtain the final target compound.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

Materials:

  • Cancer cell lines (e.g., HCT116, Caco-2)

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be kept below 0.5%. Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for the desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Signaling Pathway and Experimental Workflow

G cluster_0 Experimental Workflow: Cytotoxicity Assessment cluster_1 Signaling Pathway: PI3K/AKT/mTOR Inhibition start Start: Synthesize Indolo[2,3-b]quinoline seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells treat_cells Treat Cells with Compound Dilutions seed_cells->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_absorbance Measure Absorbance at 570 nm mtt_assay->read_absorbance calc_ic50 Calculate IC50 Value read_absorbance->calc_ic50 end End: Determine Cytotoxicity calc_ic50->end gf Growth Factors rtk Receptor Tyrosine Kinase (RTK) gf->rtk pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt AKT pip3->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis inhibits proliferation Cell Proliferation, Survival, Growth mtor->proliferation pten PTEN pten->pip3 inhibitor Indolo[2,3-b]quinoline (e.g., Compound 49) inhibitor->pi3k Modulates inhibitor->akt Modulates inhibitor->mtor Modulates

Caption: Workflow for assessing cytotoxicity and the targeted PI3K/AKT/mTOR signaling pathway.

Conclusion

This compound serves as a valuable and versatile starting material in the synthesis of medicinally important compounds. The examples provided herein demonstrate its utility in the development of potent dual anti-inflammatory agents and cytotoxic anticancer compounds. The detailed protocols and pathway diagrams offer a practical guide for researchers aiming to explore the therapeutic potential of novel derivatives based on this privileged scaffold. Further derivatization and optimization of compounds containing the this compound core hold significant promise for the discovery of new and effective drugs.

References

Application Notes and Protocols for the Development of Anti-inflammatory Agents Based on 5-Methoxy-2-methylindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 5-Methoxy-2-methylindoline as a scaffold for the development of novel anti-inflammatory agents. The information herein is based on the known anti-inflammatory properties of structurally related indole and indoline derivatives. The provided protocols are standardized methodologies for assessing the anti-inflammatory activity of test compounds like this compound and its analogues.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The indoline scaffold has emerged as a promising pharmacophore in the design of new anti-inflammatory drugs due to its ability to modulate key inflammatory pathways. This compound, a specific derivative, holds therapeutic potential through mechanisms observed in similar molecules, such as the inhibition of pro-inflammatory enzymes and cytokines.

Potential Mechanisms of Action

Indole and indoline derivatives have been reported to exert their anti-inflammatory effects through various mechanisms. The therapeutic potential of this compound can be explored by investigating its activity against the following key targets and pathways:

  • Inhibition of Myeloperoxidase (MPO): MPO is an enzyme released by neutrophils at sites of inflammation that produces hypochlorous acid, a potent oxidizing agent that can cause tissue damage. A close analogue, 5-Methoxy-2-methylindole, has been identified as an inhibitor of MPO, suggesting a similar potential for this compound.[1]

  • Modulation of NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[2][3] Many anti-inflammatory compounds, including some indole derivatives, act by inhibiting the activation of NF-κB.

  • Inhibition of MAPK Signaling: Mitogen-Activated Protein Kinase (MAPK) signaling cascades are key pathways that regulate the production of inflammatory mediators.[4] Inhibition of p38 MAPK and JNK pathways, in particular, is a target for anti-inflammatory drug development.

  • Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: These enzymes are responsible for the production of prostaglandins and leukotrienes, respectively, which are key mediators of inflammation.[5][6] Dual inhibitors of COX and LOX are of particular interest.

Data Presentation: Anti-inflammatory Activity of Structurally Related Indole Derivatives

The following table summarizes the reported in vitro anti-inflammatory activities of various indole and indoline derivatives. This data provides a benchmark for evaluating the potential efficacy of novel compounds based on the this compound scaffold.

Compound ClassTarget/AssayIC50 (µM)Reference
Indole-2-formamide benzimidazole[2,1-b]thiazole derivative (13b)NO Inhibition (LPS-induced RAW264.7)10.992[7]
Indole-2-formamide benzimidazole[2,1-b]thiazole derivative (13b)IL-6 Inhibition (LPS-induced RAW264.7)2.294[7]
Indole-2-formamide benzimidazole[2,1-b]thiazole derivative (13b)TNF-α Inhibition (LPS-induced RAW264.7)12.901[7]
Indoline derivative (43)5-LOX (in human PMNL)1.38 ± 0.23[6]
Indoline derivative (43)Isolated 5-LOX0.45 ± 0.11[6]
Indoline derivative (73)5-LOX0.41 ± 0.01[6]
Indoline derivative (73)soluble Epoxide Hydrolase (sEH)0.43 ± 0.10[6]
Indoline derivative (4a)Protein Denaturation Inhibition62.2 (µg/ml)[8]
Indoline derivative (4b)Protein Denaturation Inhibition60.7 (µg/ml)[8]

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK IKK Receptor->IKK activates IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB inhibits DNA DNA NF-κB->DNA translocates to nucleus This compound This compound This compound->IKK inhibits Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes transcription

Figure 1: Proposed inhibition of the NF-κB signaling pathway.

MAPK_Signaling_Pathway Stress/Cytokines Stress/Cytokines MAPKKK MAPKKK Stress/Cytokines->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK (p38/JNK) MAPK (p38/JNK) MAPKK->MAPK (p38/JNK) Transcription Factors Transcription Factors MAPK (p38/JNK)->Transcription Factors Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response This compound This compound This compound->MAPKK potential inhibition

Figure 2: Potential modulation of the MAPK signaling cascade.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Enzyme Assays Enzyme Assays Cell-based Assays Cell-based Assays Enzyme Assays->Cell-based Assays LPS-induced RAW264.7 Acute Inflammation Model Acute Inflammation Model Cell-based Assays->Acute Inflammation Model Carrageenan-induced paw edema Chronic Inflammation Model Chronic Inflammation Model Acute Inflammation Model->Chronic Inflammation Model e.g., Adjuvant-induced arthritis Lead Optimization Lead Optimization Chronic Inflammation Model->Lead Optimization Synthesis of this compound derivatives Synthesis of this compound derivatives Synthesis of this compound derivatives->Enzyme Assays MPO, COX, LOX Preclinical Development Preclinical Development Lead Optimization->Preclinical Development

Figure 3: Drug discovery workflow for anti-inflammatory agents.

Experimental Protocols

Protocol 1: In Vitro Myeloperoxidase (MPO) Inhibition Assay

This protocol is designed to assess the ability of this compound to inhibit the chlorinating activity of MPO.

Materials:

  • Human MPO enzyme

  • Hydrogen peroxide (H₂O₂)

  • Taurine

  • Thio-cyanine (TNB) reagent

  • Assay buffer (e.g., Phosphate buffer, pH 6.5)

  • This compound (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO. Create a series of dilutions in assay buffer to test a range of concentrations.

  • In a 96-well plate, add the following to each well:

    • Assay buffer

    • Taurine solution

    • This compound dilution (or vehicle control - DMSO in assay buffer)

    • Human MPO enzyme

  • Initiate the reaction by adding H₂O₂ to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding the TNB reagent.

  • Measure the absorbance at a wavelength of 405 nm using a microplate reader.

  • Calculate the percentage of MPO inhibition for each concentration of the test compound compared to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 2: In Vitro Anti-inflammatory Activity in LPS-stimulated RAW 264.7 Macrophages

This protocol evaluates the effect of this compound on the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6) in macrophage cells stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Griess Reagent for NO determination

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.

  • Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Nitric Oxide (NO) Measurement:

    • Mix an equal volume of the supernatant with Griess Reagent in a new 96-well plate.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Calculate the NO concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (TNF-α and IL-6):

    • Use the collected supernatant to quantify the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

  • Determine the dose-dependent inhibitory effect of this compound on the production of NO, TNF-α, and IL-6.

Protocol 3: In Vivo Carrageenan-Induced Paw Edema in Rats

This is a standard acute in vivo model to assess the anti-inflammatory activity of a test compound.

Materials:

  • Wistar or Sprague-Dawley rats (180-220 g)

  • Carrageenan (1% w/v in sterile saline)

  • This compound (formulated in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Positive control (e.g., Indomethacin)

  • Pletismometer or digital calipers

Procedure:

  • Fast the rats overnight with free access to water.

  • Divide the animals into groups (n=6 per group): Vehicle control, positive control, and different dose groups of this compound.

  • Administer the test compound, positive control, or vehicle orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

  • Analyze the data for statistical significance.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The protocols and data presented in these application notes provide a framework for the systematic evaluation of its therapeutic potential. Further investigation into its specific molecular targets and structure-activity relationships will be crucial for the optimization of lead compounds and their progression into preclinical and clinical development.

References

Application Notes and Protocols for Palladium-Catalyzed Arylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for several widely used palladium-catalyzed arylation reactions. The information is intended to guide researchers in setting up, monitoring, and optimizing these powerful synthetic transformations, which are crucial in the synthesis of pharmaceuticals, complex organic molecules, and advanced materials.

Introduction to Palladium-Catalyzed Arylation Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki, offer a versatile and efficient means to construct complex molecular architectures from readily available starting materials.[1] The general catalytic cycle for many of these reactions involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent, and concluding with reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.[2]

The success of these reactions is highly dependent on the choice of catalyst, ligands, base, and solvent.[3] Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), play a critical role in stabilizing the palladium center and modulating its reactivity and selectivity.[4] The selection of appropriate reaction conditions is crucial for achieving high yields and preventing side reactions.

General Experimental Workflow

A typical experimental setup for a palladium-catalyzed arylation reaction requires careful execution under an inert atmosphere to prevent the degradation of the catalyst and phosphine ligands, which can be sensitive to oxygen.[5][6] The following diagram outlines a generalized workflow for these reactions.

experimental_workflow cluster_prep Preparation cluster_setup Reaction Setup cluster_monitoring Monitoring & Work-up cluster_purification Purification & Analysis prep_glassware Oven-dry glassware add_solids Add solids to flask prep_glassware->add_solids prep_reagents Weigh reagents: Aryl halide, Coupling partner, Base, Catalyst, Ligand prep_reagents->add_solids prep_solvent Degas solvent add_solvent Add degassed solvent prep_solvent->add_solvent inert_atm Establish inert atmosphere (e.g., N2 or Ar) add_solids->inert_atm inert_atm->add_solvent heat Heat to desired temperature add_solvent->heat monitor Monitor reaction progress (TLC, GC-MS, LC-MS) heat->monitor quench Quench reaction monitor->quench extract Aqueous work-up & extraction quench->extract purify Column chromatography extract->purify characterize Characterize product (NMR, MS, etc.) purify->characterize

Generalized workflow for a palladium-catalyzed cross-coupling experiment.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds through the reaction of an organoboron compound with an organic halide or triflate.[7] This reaction is widely used due to its mild conditions, tolerance of a broad range of functional groups, and the commercial availability of a diverse array of boronic acids.

Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L_n pdiix Ar-Pd(II)(X)L_n pd0->pdiix Oxidative Addition pdiib Ar-Pd(II)(OR')L_n pdiix->pdiib Ligand Exchange pdiir Ar-Pd(II)(Ar')L_n pdiib->pdiir Transmetalation pdiir->pd0 Reductive Elimination product Ar-Ar' arx Ar-X arboronic Ar'-B(OR)₂ base Base (e.g., K₂CO₃)

Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Comparative Data for Suzuki-Miyaura Coupling

The choice of ligand, base, and solvent significantly impacts the efficiency of the Suzuki-Miyaura coupling. The following tables provide comparative data for common reaction components.

Table 1: Comparison of Phosphine Ligands for the Suzuki Coupling of 6-Bromonicotinonitrile with Phenylboronic Acid. [4]

LigandCatalyst PrecursorBaseSolventTemp (°C)Time (h)Yield (%)
PPh₃Pd(PPh₃)₄K₂CO₃Toluene/H₂O1001275
P(t-Bu)₃Pd₂(dba)₃K₃PO₄Toluene80295
SPhosPd(OAc)₂K₃PO₄1,4-Dioxane100498
XPhosPd₂(dba)₃K₃PO₄t-BuOH80397
RuPhosPd(OAc)₂K₂CO₃2-MeTHF100692

Table 2: Common Bases and Solvents for Suzuki-Miyaura Coupling. [8]

BaseEquivalentsCommon SolventsTemperature Range (°C)Notes
K₂CO₃2 - 3Toluene, 1,4-Dioxane, H₂ORT - 110A versatile and commonly used base.[8]
Cs₂CO₃2 - 3THF, 1,4-Dioxane40 - 80A stronger base, often used for less reactive substrates.[8]
K₃PO₄2 - 3Toluene80 - 110A non-nucleophilic base, good for sensitive functional groups.[8]
NaOH2 - 3H₂O, Ethanol/H₂ORT - 100Suitable for aqueous reaction conditions.[8]
KF3Anhydrous Dioxane110Used for coupling with 2-pyridyl nucleophiles.[8]
Detailed Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of an aryl bromide with an arylboronic acid.[8]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[8]

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[8]

  • Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.[8]

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C.[8]

  • Stir the reaction mixture vigorously for the desired amount of time (typically 2-24 hours).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[8]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.[8]

  • Add water (10 mL) to the reaction mixture and stir for 5 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).[8]

  • Combine the organic layers and wash with brine (20 mL).[8]

  • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[8]

Heck Reaction

The Heck reaction (or Mizoroki-Heck reaction) is the palladium-catalyzed C-C coupling between an aryl or vinyl halide and an activated alkene in the presence of a base.[9] It is a powerful method for the synthesis of substituted alkenes with excellent trans selectivity.[9]

Catalytic Cycle

Heck_Cycle pd0 Pd(0)L_n pdiix R-Pd(II)(X)L_n pd0->pdiix Oxidative Addition pdiialkene [R-Pd(II)(alkene)L_n]⁺X⁻ pdiix->pdiialkene Alkene Coordination pdiialkyl R'-Pd(II)(X)L_n pdiialkene->pdiialkyl Migratory Insertion pdh H-Pd(II)(X)L_n pdiialkyl->pdh β-Hydride Elimination product Substituted Alkene pdh->pd0 Reductive Elimination (with Base) rx R-X alkene Alkene base Base

Catalytic cycle for the Heck reaction.
Comparative Data for Heck Reaction

The efficiency of the Heck reaction is influenced by the catalyst system and reaction conditions.

Table 3: Comparison of Catalyst Systems for the Heck Reaction of 4-Bromoanisole and Styrene.

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)Ref
Pd(OAc)₂PPh₃Et₃NDMF1002485[10]
Pd/CNoneK₂CO₃H₂O1001292[10]
Pd(OAc)₂PCy₃K₂CO₃NMP120696[11]
Pd₂(dba)₃P(t-Bu)₃Cs₂CO₃1,4-Dioxane100498[11]
Detailed Experimental Protocol for Heck Reaction

This protocol provides a general procedure for the Heck coupling of an aryl bromide with an alkene.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Alkene (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.02 mmol, 2 mol%)

  • Triethylamine (Et₃N, 1.5 mmol, 1.5 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, combine the aryl bromide, Pd(OAc)₂, and P(o-tol)₃.

  • Add anhydrous DMF, the alkene, and triethylamine via syringe.

  • Reaction Execution: Heat the reaction mixture in an oil bath at 100 °C with stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the substituted alkene.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds by reacting an aryl halide or triflate with an amine in the presence of a base.[12]

Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n pdiix Ar-Pd(II)(X)L_n pd0->pdiix Oxidative Addition pdiiamine [Ar-Pd(II)(HNR'R'')L_n]⁺X⁻ pdiix->pdiiamine Amine Coordination pdiiamide Ar-Pd(II)(NR'R'')L_n pdiiamine->pdiiamide Deprotonation (with Base) pdiiamide->pd0 Reductive Elimination product Ar-NR'R'' arx Ar-X amine HNR'R'' base Base

Catalytic cycle for the Buchwald-Hartwig amination.
Comparative Data for Buchwald-Hartwig Amination

The choice of base is critical in Buchwald-Hartwig amination and is often dependent on the solvent.[13]

Table 4: Comparison of Bases for the Amination of 4-Bromotoluene with Aniline. [12]

BaseSolventTemp (°C)Time (h)Yield (%)
NaOt-BuToluene80299
LiHMDSToluene80495
K₃PO₄1,4-Dioxane1001285
Cs₂CO₃1,4-Dioxane1001092
Detailed Experimental Protocol for Buchwald-Hartwig Amination

This protocol provides a general procedure for the amination of an aryl bromide.[12]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

  • Xantphos (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv)

  • Toluene, anhydrous (5 mL)

Procedure:

  • Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOt-Bu.

  • Add the aryl bromide and a stir bar.

  • Seal the tube, remove it from the glovebox, and add anhydrous toluene and the amine via syringe under a positive pressure of inert gas.

  • Reaction Execution: Heat the reaction mixture in an oil bath at 100 °C.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[14] Copper-free versions of this reaction have also been developed.[15]

Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L_n pdiix Ar-Pd(II)(X)L_n pd0->pdiix Oxidative Addition pdiialkyne Ar-Pd(II)(C≡CR)L_n pdiix->pdiialkyne Transmetalation pdiialkyne->pd0 Reductive Elimination product Ar-C≡CR cu_alkyne Cu(I)-C≡CR h_alkyne H-C≡CR h_alkyne->cu_alkyne with Cu(I)X and Base arx Ar-X base Base

Catalytic cycle for the Sonogashira coupling reaction.
Comparative Data for Sonogashira Coupling

The catalyst loading and reaction conditions can be optimized for efficiency.

Table 5: Optimization of Catalyst Loading for the Sonogashira Coupling of Iodobenzene and Phenylacetylene. [16]

Pd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12Et₃NTHFRT695
0.10.2Et₃NTHFRT1292
0.010.02Et₃NTHFRT2485
0.25 (Cu-free)0Et₃NH₂O50498
Detailed Experimental Protocol for Sonogashira Coupling

This protocol describes a typical copper-cocatalyzed Sonogashira coupling.

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.01 mmol, 1 mol%)

  • Copper(I) iodide (CuI, 0.02 mmol, 2 mol%)

  • Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂, CuI, and the aryl iodide.

  • Add anhydrous THF, followed by the terminal alkyne and triethylamine via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to afford the coupled product.

Safety Precautions

  • Palladium Catalysts: Many palladium compounds are flammable solids and can be irritants. Palladium dust is also flammable. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17]

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. They should be handled under an inert atmosphere.[18]

  • Solvents: Use anhydrous and degassed solvents, as moisture and oxygen can deactivate the catalyst. Many organic solvents are flammable and have associated health risks.

  • Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle with care.

  • Inert Atmosphere: Reactions should be carried out under an inert atmosphere (nitrogen or argon) to prevent catalyst deactivation.[5] Proper Schlenk line or glovebox techniques are recommended.[6]

Disclaimer: The provided protocols are intended as a general guide. Reaction conditions may need to be optimized for specific substrates and desired outcomes. Always consult relevant literature and safety data sheets (SDS) before performing any chemical reaction.

References

Enantioselective Friedel-Crafts Alkylations Using Indole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective Friedel-Crafts (F-C) alkylation of indoles stands as a cornerstone in modern synthetic organic chemistry, providing a powerful and direct route to chiral indole-containing molecules. These structures are prevalent in a vast array of pharmaceuticals, natural products, and agrochemicals. This document provides detailed application notes and experimental protocols for key variations of this important reaction, focusing on the use of metal-based and organocatalytic systems to achieve high enantioselectivity.

Introduction

The Friedel-Crafts reaction, a fundamental method for forming carbon-carbon bonds, has been elegantly adapted to the synthesis of chiral molecules through the use of chiral catalysts.[1][2] Indoles, being electron-rich heteroaromatics, are excellent nucleophiles for this transformation, typically reacting at the C3 position. However, with appropriate substitution and reaction design, alkylation at the C2 position can also be achieved.[3][4] The development of enantioselective variants has been driven by the need for optically pure indole derivatives, which are crucial for understanding biological processes and for the development of new therapeutic agents.[5]

This guide will cover two major classes of enantioselective F-C alkylations of indoles: those utilizing nitroalkenes as electrophiles, catalyzed by both metal complexes and organocatalysts, and those employing α,β-unsaturated aldehydes, which are activated by chiral secondary amine catalysts.

Enantioselective Friedel-Crafts Alkylation of Indoles with Nitroalkenes

The addition of indoles to nitroalkenes is a widely studied and highly effective method for the synthesis of β-indolyl nitroalkanes. These products are valuable intermediates that can be further transformed into a variety of important compounds, including tryptamines and tetrahydro-β-carbolines.[6] High enantioselectivities can be achieved using both chiral metal complexes and organocatalysts.

Metal-Catalyzed Alkylation with Nitroalkenes

Chiral metal complexes, particularly those of copper and nickel, have proven to be highly effective catalysts for the enantioselective F-C alkylation of indoles with nitroalkenes.[7][8] These catalysts act as Lewis acids, activating the nitroalkene towards nucleophilic attack by the indole. The chiral ligands coordinated to the metal center control the stereochemical outcome of the reaction.

A notable example is the use of a Ni(II)/spiroBox complex, which provides excellent yields and enantioselectivities for a broad range of substrates.[9]

Workflow for Ni(II)/spiroBox-Catalyzed F-C Alkylation of Indoles with Nitroalkenes

G cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification A SpiroBox Ligand C Stir in CHCl3 at rt A->C B Ni(ClO4)2·6H2O B->C F Add to Catalyst Solution C->F D Indole Derivative D->F E Nitroalkene E->F G Stir at 0 °C F->G H Quench Reaction G->H I Purification by Chromatography H->I J Chiral Product I->J

Caption: General workflow for the Ni(II)/spiroBox-catalyzed enantioselective Friedel-Crafts alkylation of indoles with nitroalkenes.

Table 1: Ni(II)/spiroBox-Catalyzed Enantioselective Friedel-Crafts Alkylation of Various Indoles with Nitroalkenes [9]

EntryIndole Derivative (R)Nitroalkene (R')Yield (%)ee (%)
1HC6H59894
2H4-ClC6H49795
3H4-MeOC6H49692
4H2-Thienyl9591
55-MeOC6H59997
65-BrC6H59796
7N-MeC6H59895
8N-BnC6H59693

Experimental Protocol: General Procedure for Ni(II)/spiroBox-Catalyzed Friedel-Crafts Alkylation [9]

To a solution of the chiral spiroBox ligand (0.011 mmol) in CHCl3 (0.5 mL) is added Ni(ClO4)2·6H2O (0.01 mmol). The mixture is stirred at room temperature for 30 minutes. The indole derivative (0.2 mmol) and the nitroalkene (0.1 mmol) are then added sequentially. The resulting mixture is stirred at 0 °C until the reaction is complete (monitored by TLC). The reaction is then quenched, and the product is purified by column chromatography on silica gel to afford the desired chiral 3-substituted indole derivative. The enantiomeric excess is determined by chiral HPLC analysis.

Organocatalyzed Alkylation with Nitroalkenes

Organocatalysis has emerged as a powerful, metal-free alternative for enantioselective transformations.[6] For the F-C alkylation of indoles with nitroalkenes, bifunctional organocatalysts, such as those based on thiourea or squaramide scaffolds, have been particularly successful.[6][10] These catalysts activate the nitroalkene through hydrogen bonding and simultaneously position the indole for a stereoselective attack via a Lewis base interaction.

A highly efficient system utilizes a chiral bifunctional squaramide organocatalyst derived from quinine.[6]

Proposed Catalytic Cycle for Squaramide-Catalyzed F-C Alkylation

G Catalyst Chiral Squaramide Catalyst Intermediate Ternary Complex (H-Bonding Activation) Catalyst->Intermediate Nitroalkene Nitroalkene Nitroalkene->Intermediate Indole Indole Indole->Intermediate Nucleophilic Attack Product_Catalyst Product-Catalyst Complex Intermediate->Product_Catalyst C-C Bond Formation Product_Catalyst->Catalyst Release Product Chiral Product Product_Catalyst->Product

Caption: Proposed catalytic cycle for the bifunctional squaramide-catalyzed enantioselective Friedel-Crafts alkylation of indoles with nitroalkenes.

Table 2: Squaramide-Catalyzed Enantioselective Friedel-Crafts Alkylation of Indole with Various Nitroolefins [6]

EntryNitroolefin (R)Yield (%)ee (%)
1C6H580>99
24-FC6H475>99
34-ClC6H478>99
44-BrC6H476>99
54-MeC6H47299
62-ClC6H46598
72-Naphthyl70>99

Experimental Protocol: General Procedure for Squaramide-Catalyzed Friedel-Crafts Alkylation [6]

To a solution of the indole (0.2 mmol) and the nitroolefin (0.2 mmol) in dichloromethane (0.5 mL) is added the chiral squaramide organocatalyst (2 mol%). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is then evaporated, and the residue is purified by flash column chromatography on silica gel to afford the desired product. The enantiomeric excess is determined by chiral HPLC analysis.

Organocatalytic Enantioselective Friedel-Crafts Alkylation of 4,7-Dihydroindoles with α,β-Unsaturated Aldehydes

The use of α,β-unsaturated aldehydes as electrophiles in F-C alkylations of indoles offers a direct route to β-indolyl aldehydes, which are versatile synthetic intermediates. Chiral secondary amines, such as diphenylprolinol silyl ethers, are excellent catalysts for this transformation via iminium ion activation.[11] This strategy has been successfully applied to the C2-alkylation of 4,7-dihydroindoles, providing access to 2-substituted indoles after a subsequent oxidation step.[11]

Iminium Ion Catalysis Pathway

G cluster_activation Iminium Ion Formation cluster_alkylation Friedel-Crafts Alkylation cluster_release Catalyst Regeneration A α,β-Unsaturated Aldehyde C Iminium Ion (LUMO Lowering) A->C B Chiral Secondary Amine Catalyst B->C E Enamine Intermediate C->E Nucleophilic Attack D 4,7-Dihydroindole D->E F Hydrolysis E->F G Chiral Product F->G H Catalyst Regeneration F->H H->B

Caption: Catalytic cycle for the enantioselective Friedel-Crafts alkylation of 4,7-dihydroindoles with α,β-unsaturated aldehydes via iminium ion catalysis.

Table 3: Organocatalytic Enantioselective Friedel-Crafts Alkylation of 4,7-Dihydroindoles with Various α,β-Unsaturated Aldehydes [11]

Entry4,7-Dihydroindole (R)α,β-Unsaturated Aldehyde (R')Yield (%)ee (%)
1HC6H5CH=CHCHO9596
2H(E)-4-MeC6H4CH=CHCHO9497
3H(E)-4-ClC6H4CH=CHCHO9695
4H(E)-2-Furyl-CH=CHCHO9294
5MeC6H5CH=CHCHO9396
6BnC6H5CH=CHCHO9195

Experimental Protocol: General Procedure for Organocatalytic Friedel-Crafts Alkylation of 4,7-Dihydroindoles [11]

To a solution of the 4,7-dihydroindole (0.24 mmol) in MTBE (1.0 mL) are added the α,β-unsaturated aldehyde (0.2 mmol), the chiral diphenylprolinol silyl ether catalyst (20 mol %), and triethylamine (20 mol %). The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to give the desired 2-substituted 4,7-dihydroindole. The enantiomeric excess is determined by chiral HPLC analysis after reduction of the aldehyde to the corresponding alcohol with NaBH4.

Conclusion

The enantioselective Friedel-Crafts alkylation of indoles is a versatile and powerful tool for the synthesis of optically active indole derivatives. The choice of catalyst—whether a chiral metal complex or an organocatalyst—and the nature of the electrophile allow for a high degree of control over the reaction's outcome, providing access to a wide range of valuable chiral building blocks for drug discovery and development. The protocols outlined in this document provide a starting point for researchers to explore and apply these important synthetic methodologies.

References

Application Notes and Protocols: Synthesis of Indole-3-acetamides from 5-Methoxy-2-methylindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of indole-3-acetamides, a class of compounds with significant potential in drug discovery, starting from 5-methoxy-2-methylindoline. The synthetic strategy involves a two-step process: the dehydrogenation of the indoline to the corresponding indole, followed by a C3-alkylation to introduce the acetamide moiety. These compounds are of particular interest due to their structural similarity to melatonin and other biologically active indoles, suggesting potential activity as modulators of signaling pathways such as the melatonin receptor pathway.

Introduction

Indole-3-acetamide and its derivatives are a versatile class of molecules with a wide range of biological activities, including antihyperglycemic, antioxidant, and herbicidal properties.[1][2] Their structural core is a key pharmacophore in numerous natural products and synthetic drugs. 5-Methoxy-2-methylindole, in particular, serves as a valuable building block in pharmaceutical synthesis due to its unique electronic and steric properties.[3][4] This document outlines a reliable synthetic route to produce indole-3-acetamides from the readily available starting material, this compound. The potential interaction of these synthesized compounds with G-protein coupled receptors, such as the melatonin receptors (MT1 and MT2), is also discussed, highlighting a potential avenue for therapeutic development.

Experimental Protocols

The synthesis of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetamide from this compound is proposed as a two-step process.

Step 1: Dehydrogenation of this compound to 5-Methoxy-2-methylindole

The aromatization of the indoline ring is a crucial first step. A common and effective method for this transformation is catalytic dehydrogenation using palladium on carbon (Pd/C).

  • Reaction Scheme:

    • This compound → 5-Methoxy-2-methylindole

  • Protocol:

    • To a solution of this compound (1.0 mmol) in a suitable solvent such as xylene (10 mL), add 10 mol% of 10% Palladium on carbon (Pd/C).

    • Heat the reaction mixture to reflux (approximately 140 °C) for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

    • Wash the celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel to obtain pure 5-methoxy-2-methylindole.

Step 2: Synthesis of 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide

This step involves the introduction of the acetamide group at the C3 position of the indole ring. A two-step sequence involving Friedel-Crafts acylation followed by amination is a reliable method.

  • Reaction Scheme:

    • 5-Methoxy-2-methylindole + Chloroacetyl chloride → 2-Chloro-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethan-1-one

    • 2-Chloro-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethan-1-one + Ammonia → 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetamide

  • Protocol 2a: Friedel-Crafts Acylation

    • In a round-bottom flask, dissolve 5-methoxy-2-methylindole (1.0 mmol) in a dry solvent such as dichloromethane (10 mL) under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add a Lewis acid catalyst, such as aluminum chloride (1.1 mmol), portion-wise while stirring.

    • To this mixture, add a solution of chloroacetyl chloride (1.1 mmol) in dichloromethane (5 mL) dropwise over 10 minutes.

    • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography to yield 2-chloro-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethan-1-one.

  • Protocol 2b: Amination

    • Dissolve the purified 2-chloro-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethan-1-one (1.0 mmol) in a suitable solvent like tetrahydrofuran (THF) or isopropanol.

    • Add an excess of aqueous ammonia (e.g., 28% solution, 10-20 equivalents).

    • Stir the reaction mixture at room temperature or gentle heating (40-50 °C) for 12-24 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by recrystallization or column chromatography to obtain the final product, 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetamide.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of Indole-3-acetamides.

StepReactantReagentsSolventTemperature (°C)Time (h)ProductYield (%)
1This compound10% Pd/CXylene1402-45-Methoxy-2-methylindole~85-95
2a5-Methoxy-2-methylindoleChloroacetyl chloride, AlCl₃Dichloromethane0 to RT1.5-2.52-Chloro-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethan-1-one~70-85
2b2-Chloro-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethan-1-oneAqueous AmmoniaTHFRT to 5012-242-(5-methoxy-2-methyl-1H-indol-3-yl)acetamide~60-80

Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.

Mandatory Visualization

Synthesis Workflow

Synthesis_Workflow Indoline This compound Indole 5-Methoxy-2-methylindole Indoline->Indole Dehydrogenation (Pd/C, Heat) Chloroacetylated_Indole 2-Chloro-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethan-1-one Indole->Chloroacetylated_Indole Friedel-Crafts Acylation (Cl(CO)CH₂Cl, AlCl₃) Acetamide 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetamide Chloroacetylated_Indole->Acetamide Amination (NH₃)

Caption: Synthetic pathway from this compound to the target indole-3-acetamide.

Potential Signaling Pathway: Melatonin Receptor Modulation

Indole-3-acetamide derivatives, due to their structural similarity to melatonin, may act as ligands for melatonin receptors (MT1 and MT2), which are G-protein coupled receptors. The activation of these receptors can trigger or inhibit various downstream signaling cascades.

Melatonin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MT1 MT1 Receptor G_protein Gαi/Gαq MT1->G_protein Activation MT2 MT2 Receptor MT2->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PLC PLC G_protein->PLC Activation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Inhibition IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC ERK ERK Ca_PKC->ERK ERK->CREB Activation Gene_Expression Gene Expression (e.g., Circadian Rhythm) CREB->Gene_Expression Ligand Indole-3-acetamide Derivative Ligand->MT1 Ligand->MT2

Caption: Potential modulation of the melatonin receptor signaling pathway by indole-3-acetamide derivatives.

References

Laboratory handling and safety protocols for 5-Methoxy-2-methylindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory handling of 5-Methoxy-2-methylindoline (CAS No. 41568-27-8). The information is intended to ensure safe laboratory practices and to provide a framework for its application in research and development, particularly in the synthesis of pharmacologically active compounds.

Physicochemical and Safety Data

PropertyValueReference
Chemical Name This compound[1][2]
Synonyms 2,3-Dihydro-5-methoxy-2-methyl-1H-indole; 2-Methyl-5-methoxyindoline[1][2]
CAS Number 41568-27-8[1][2]
Molecular Formula C₁₀H₁₃NO[1][2]
Molecular Weight 163.22 g/mol [2]
Appearance Pale brown oil[1]
Solubility Data not available. Assumed to be soluble in common organic solvents.
Boiling Point Data not available.
Melting Point Data not available.
Hazard Statements (Assumed) May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.
Precautionary Statements (Assumed) Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing vapors. Use only in a well-ventilated area.

Hazard Identification and Risk Assessment (Assumed)

Due to the lack of specific toxicity data for this compound, a conservative approach to handling is essential. The primary hazards are assumed to be:

  • Acute Toxicity (Oral, Dermal, Inhalation): Potential for harm if ingested, absorbed through the skin, or inhaled.

  • Skin and Eye Irritation: Likely to cause irritation upon contact.

  • Respiratory Irritation: Vapors or aerosols may irritate the respiratory tract.

A thorough risk assessment should be conducted before any new experimental procedure involving this compound.

Personal Protective Equipment (PPE)

A stringent PPE policy is mandatory when handling this compound.

PPE_Workflow start Handling this compound lab_coat Wear a flame-resistant lab coat start->lab_coat gloves Wear nitrile or neoprene gloves (double-gloving recommended) lab_coat->gloves eye_protection Wear chemical safety goggles and a face shield gloves->eye_protection respiratory Work in a certified chemical fume hood eye_protection->respiratory end Proceed with Experiment respiratory->end

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

Handling and Storage Protocols

Handling:

  • All manipulations of this compound should be carried out in a certified chemical fume hood to avoid inhalation of vapors.

  • Use standard laboratory equipment made of glass or other resistant materials.

  • Avoid contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Ensure all containers are clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

  • Wash hands thoroughly with soap and water after handling.

Storage:

  • Store in a tightly sealed, labeled container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Protect from light.

  • The recommended storage temperature for the related compound, 5-methoxy-2-methylindole, is 4°C, which should be considered for the indoline as well.[3]

Emergency Procedures

Emergency_Response spill Small Spill (<100 mL) evacuate_small Alert personnel in the immediate area spill->evacuate_small absorb Absorb with inert material (vermiculite, sand) evacuate_small->absorb collect Collect in a sealed container for hazardous waste disposal absorb->collect clean Clean the area with a suitable solvent collect->clean fire Fire Involving the Substance evacuate_fire Evacuate the laboratory fire->evacuate_fire extinguisher Use a dry chemical, CO2, or foam extinguisher evacuate_fire->extinguisher cool Cool surrounding containers with water spray extinguisher->cool no_water_jet Do not use a direct water jet cool->no_water_jet

Caption: Emergency response workflow for incidents involving this compound.

Experimental Protocols: Application in Synthesis

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including indole-3-acetamides, which are known inhibitors of phospholipase A2.[1][2] The following is a representative, generalized protocol for its use as a synthetic precursor.

Objective: To provide a general workflow for the acylation of this compound to form an N-acyl derivative, a common step in the synthesis of more complex molecules.

Materials:

  • This compound

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Acylating agent (e.g., acetyl chloride, acetic anhydride)

  • Base (e.g., triethylamine, pyridine)

  • Inert gas (e.g., nitrogen, argon)

  • Standard laboratory glassware and magnetic stirrer

Protocol:

  • Reaction Setup:

    • Set up a flame-dried, round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere.

    • Dissolve this compound in the anhydrous solvent.

    • Add the base to the solution and cool the mixture in an ice bath.

  • Acylation:

    • Slowly add the acylating agent dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by Thin Layer Chromatography).

  • Workup:

    • Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Synthesis_Workflow start Start setup Reaction Setup under Inert Atmosphere start->setup dissolve Dissolve this compound and Base in Anhydrous Solvent setup->dissolve cool Cool to 0°C dissolve->cool add_reagent Slowly Add Acylating Agent cool->add_reagent react Stir at Room Temperature add_reagent->react monitor Monitor Reaction by TLC react->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification by Column Chromatography workup->purify end Obtain N-Acyl-5-methoxy-2-methylindoline purify->end

Caption: General workflow for the N-acylation of this compound.

Waste Disposal

All waste containing this compound must be treated as hazardous.

  • Solid Waste: Collect in a designated, sealed, and labeled container.

  • Liquid Waste: Collect in a labeled, sealed, and appropriate solvent waste container.

  • Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Disclaimer: The information provided in this document is intended for guidance and is based on available data for this compound and related compounds. It is not a substitute for a formal risk assessment and the user's own judgment. All laboratory work should be conducted by trained personnel in a suitably equipped facility.

References

Application Note: Preparation of 5-Methoxy-2-methylindoline Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Methoxy-2-methylindoline is a heterocyclic compound utilized as a building block in organic synthesis. Notably, it serves as a precursor in the preparation of indole-3-acetamides, which have been identified as inhibitors of phospholipase A2[1]. Accurate and consistent preparation of stock solutions is a critical first step for any downstream application, ensuring reproducibility and reliability of experimental results. This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions.

Compound Properties and Data

A summary of the physical and chemical properties of this compound is essential for proper handling and solution preparation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 2,3-dihydro-5-Methoxy-2-Methyl-1H-Indole[1]
Synonyms This compound, 2-Methyl-5-methoxyindoline[1]
CAS Number 41568-27-8[1]
Molecular Formula C₁₀H₁₃NO[1]
Formula Weight 163.22 g/mol [1]
Appearance Solid, Dark Reddish Brown[1]
Melting Point 50-51 °C[1]
Stability Hygroscopic (sensitive to moisture)[1]

Table 2: Solubility and Recommended Storage Conditions

SolventSolubilityRecommended StorageNotes
DMSO Soluble-20°C, desiccatedIndustry standard for compound libraries.
Chloroform Soluble4°C, desiccatedUse in a well-ventilated area.
Methanol Slightly Soluble-20°C, desiccatedMay require warming or sonication to fully dissolve.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).

  • Engineering Controls: Handle the solid compound and concentrated solutions inside a chemical fume hood or a well-ventilated enclosure to avoid inhalation of dust or vapors.[2][3]

  • Handling: The compound is hygroscopic; minimize its exposure to atmospheric moisture.[1] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[2]

  • Disposal: Dispose of chemical waste according to local, state, and federal regulations.

Experimental Workflow

The general workflow for preparing a stock solution is a straightforward process involving calculation, weighing, dissolution, and storage.

G start Start calc Calculate Mass Required start->calc weigh Weigh Compound Accurately calc->weigh dissolve Add Solvent & Dissolve (Vortex/Sonicate) weigh->dissolve qs Bring to Final Volume (QS) dissolve->qs aliquot Aliquot into Cryovials qs->aliquot store Store at Recommended Temperature aliquot->store end End store->end

Caption: Workflow for stock solution preparation.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for preparing commonly used stock solution concentrations. It is standard practice to first dissolve compounds in a small amount of a suitable solvent before diluting to the final volume.[4]

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (FW: 163.22 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Spatula

  • Weighing paper/boat

  • Volumetric flask (e.g., 10 mL)

  • Pipettes

  • Vortex mixer and/or sonicator

  • Amber, screw-cap cryovials for storage

Procedure:

  • Calculation:

    • To prepare 10 mL of a 10 mM solution, the required mass is calculated as follows:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Formula Weight ( g/mol )

    • Mass (mg) = (0.010 mol/L) × (0.010 L) × (163.22 g/mol ) × (1000 mg/g) = 1.6322 mg

  • Weighing:

    • Tare the analytical balance with a clean weigh boat.

    • Carefully weigh out approximately 1.63 mg of this compound. Record the exact mass.

  • Dissolution:

    • Transfer the weighed compound into the 10 mL volumetric flask.

    • Add approximately 7-8 mL of DMSO to the flask.

    • Cap the flask and vortex thoroughly until the solid is completely dissolved. If dissolution is slow, use a water bath sonicator for 5-10 minutes.

  • Final Volume Adjustment:

    • Once fully dissolved, carefully add DMSO until the bottom of the meniscus reaches the 10 mL calibration mark on the volumetric flask.

    • Invert the flask 10-15 times to ensure the solution is homogeneous.

  • Aliquoting and Storage:

    • Dispense the stock solution into appropriately labeled amber cryovials (e.g., 100 µL aliquots).

    • Label each vial with the compound name, concentration, solvent, date, and your initials.

    • Store the aliquots at -20°C, protected from light and moisture.

Protocol 2: Preparation of a 1 mg/mL Stock Solution in Methanol

Materials:

  • This compound

  • Anhydrous Methanol

  • Equipment as listed in Protocol 1

Procedure:

  • Weighing:

    • Tare the analytical balance with a clean weigh boat.

    • Weigh out the desired amount of the compound (e.g., 5 mg). Record the exact mass.

  • Calculation:

    • The required volume of solvent is calculated to achieve a final concentration of 1 mg/mL.

    • Volume (mL) = Mass (mg) / Concentration (mg/mL)

    • For 5 mg of compound, Volume (mL) = 5 mg / 1 mg/mL = 5 mL

  • Dissolution:

    • Transfer the 5 mg of compound into a 5 mL volumetric flask.

    • Add approximately 3-4 mL of methanol.

    • Cap and vortex. Since solubility in methanol is slight, sonication or gentle warming (in a sealed container) may be necessary to ensure complete dissolution.[1]

  • Final Volume Adjustment:

    • Once dissolved, add methanol to bring the final volume to 5 mL.

    • Invert the flask several times to ensure homogeneity.

  • Aliquoting and Storage:

    • Aliquot the solution into labeled amber cryovials.

    • Store at -20°C to ensure long-term stability.

References

Application Notes and Protocols for In Vitro Assays Involving 5-Methoxy-2-methylindoline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific in vitro assay data and established protocols for 5-Methoxy-2-methylindoline. The following application notes and protocols are based on the known biological activities of the closely related compound, 5-Methoxy-2-methylindole, and other structurally similar indoline derivatives. These notes are intended to provide a scientific framework and starting point for researchers investigating the biological profile of this compound.

Introduction

These application notes outline potential in vitro assays to characterize the biological activity of this compound, focusing on its potential anti-inflammatory and cytotoxic effects.

Potential Biological Activities and Corresponding In Vitro Assays

Based on the activity of related compounds, the primary areas for in vitro investigation of this compound include:

  • Anti-inflammatory Activity:

    • Myeloperoxidase (MPO) Inhibition: To determine if it can inhibit the activity of MPO, a key enzyme in neutrophil-mediated inflammation.

    • 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH) Inhibition: To assess its potential to modulate the production of pro-inflammatory leukotrienes and the metabolism of anti-inflammatory epoxyeicosatrienoic acids (EETs).

  • Anticancer/Cytotoxic Activity:

    • Cell Viability/Cytotoxicity Assays: To evaluate its effect on the proliferation of various cancer cell lines.

Quantitative Data Summary (Hypothetical and Representative)

Due to the absence of specific data for this compound, the following table presents representative IC50 values for other indoline and indole derivatives in relevant assays to provide a comparative context.

Compound ClassTarget/AssayCell Line/SystemIC50 (µM)
Indoline Derivative (Compound 73)5-LOX-0.41 ± 0.01
Indoline Derivative (Compound 73)sEH-0.43 ± 0.10
Indoline Derivative (Compound 43)5-LOXHuman PMNL1.38 ± 0.23
Indoline Derivative (Compound 43)Isolated 5-LOX-0.45 ± 0.11
(E)-benzo[d]imidazol-2-yl)methylene)indolin-2-one (Compound 8l)Cytotoxicity (MTT Assay)MDA-MB-2313.26 ± 0.24
(E)-benzo[d]imidazol-2-yl)methylene)indolin-2-one (Compound 8l)Cytotoxicity (MTT Assay)4T15.96 ± 0.67

Experimental Protocols

The following are detailed protocols for key in vitro assays that can be adapted to evaluate the biological activity of this compound.

Protocol 1: Myeloperoxidase (MPO) Peroxidation Activity Assay (Fluorometric)

This assay measures the peroxidase activity of MPO. An inhibitor will reduce the rate of substrate conversion.

Materials:

  • MPO Assay Buffer

  • MPO Peroxidation Substrate

  • Hydrogen Peroxide (H₂O₂)

  • Resorufin Standard

  • MPO Positive Control

  • MPO Inhibitor (e.g., 4-Aminobenzoic Hydrazide for positive control)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well white flat-bottom plate

  • Fluorescence microplate reader

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions in MPO Assay Buffer.

  • Standard Curve Preparation: Prepare a resorufin standard curve according to the assay kit manufacturer's instructions.

  • Assay Procedure:

    • Add 2-50 µL of your sample (or MPO positive control) to each well. Adjust the final volume to 50 µL with MPO Assay Buffer.

    • For each sample, prepare two parallel wells. To one set, add 10 µL of a known MPO inhibitor (for a positive control) or MPO Assay Buffer. To the other set, add 10 µL of your this compound dilution.

    • Prepare a reaction mix containing MPO Assay Buffer, MPO Peroxidation Substrate, and Hydrogen Peroxide according to the kit's protocol.

    • Add 40 µL of the Reaction Mix to each well. Mix well.

  • Measurement: Measure the fluorescence at an excitation of 535 nm and an emission of 587 nm kinetically for 5-20 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction. The MPO activity is the total peroxidase activity minus the activity in the presence of a specific MPO inhibitor. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 2: Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)

This protocol determines the in vitro inhibitory activity of a compound on sEH.

Materials:

  • sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • Recombinant human sEH enzyme

  • sEH fluorescent substrate (e.g., PHOME)

  • sEH inhibitor (positive control)

  • This compound (in a suitable solvent)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in sEH assay buffer.

  • Assay Setup:

    • In a 96-well plate, add 130 µL of recombinant human sEH solution.

    • Add 20 µL of your this compound dilutions or controls to the respective wells. Include a vehicle control (e.g., DMSO).

  • Reaction Initiation: Initiate the reaction by adding 50 µL of the sEH substrate solution.

  • Measurement: Immediately measure the fluorescence intensity kinetically at an excitation wavelength of 330 nm and an emission wavelength of 465 nm for 10-15 minutes.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

Protocol 3: Cell Viability MTT Assay

This colorimetric assay assesses the effect of a compound on cell metabolic activity, which is an indicator of cell viability.[2][3][4]

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231, HeLa)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • This compound

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and replace it with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Visualizations

The following diagrams illustrate a general workflow for screening compounds in vitro and a representative signaling pathway that could be modulated by an anti-inflammatory agent.

G General In Vitro Screening Workflow cluster_0 Compound Preparation cluster_1 Primary Assays cluster_2 Data Analysis cluster_3 Secondary Assays (for active compounds) Stock Solution Stock Solution Serial Dilutions Serial Dilutions Stock Solution->Serial Dilutions Enzyme Inhibition Enzyme Inhibition Serial Dilutions->Enzyme Inhibition Cytotoxicity Cytotoxicity Serial Dilutions->Cytotoxicity IC50 Determination IC50 Determination Enzyme Inhibition->IC50 Determination Cytotoxicity->IC50 Determination Mechanism of Action Mechanism of Action IC50 Determination->Mechanism of Action Selectivity Profiling Selectivity Profiling IC50 Determination->Selectivity Profiling

Caption: A general workflow for the in vitro screening of a test compound.

G Simplified Arachidonic Acid Inflammatory Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 Leukotrienes Leukotrienes Arachidonic Acid->Leukotrienes 5-LOX PLA2 PLA2 5-LOX 5-LOX Inflammation Inflammation Leukotrienes->Inflammation This compound This compound (Hypothetical Inhibitor) This compound->5-LOX

Caption: A simplified diagram of the 5-LOX inflammatory pathway.

References

Troubleshooting & Optimization

Improving 5-Methoxy-2-methylindoline solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Methoxy-2-methylindoline

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of this compound (CAS: 41568-27-8).

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

Q2: My this compound won't dissolve in my aqueous buffer. What are the initial troubleshooting steps?

When encountering dissolution issues, a systematic approach is recommended.[5] First, ensure the purity and correct identity of the compound.[6] Given the compound's hydrophobic nature, direct dissolution in an aqueous buffer is unlikely to succeed. The standard procedure is to first prepare a concentrated stock solution in a suitable organic solvent.[7] If you have already prepared a stock solution and it precipitates upon dilution, refer to the troubleshooting guides below.

Q3: How do I properly prepare a stock solution of this compound?

The most common method for hydrophobic compounds is to prepare a high-concentration stock solution in an organic co-solvent.[7][8] Dimethyl sulfoxide (DMSO) is a frequently used solvent of choice.[9] Ethanol can also be considered.[8] For a detailed, step-by-step guide, please refer to Experimental Protocol 1 .

Q4: My compound precipitates when I dilute my DMSO stock into the aqueous buffer. How can I prevent this?

This is a common issue known as precipitation upon dilution. It occurs when the compound, which is stable in the high-concentration organic stock, is rapidly transferred to an aqueous environment where it is poorly soluble.[7] To prevent this, you should:

  • Add the stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously to ensure rapid mixing and prevent localized high concentrations.[7]

  • Use a serial dilution method , where the stock is first diluted into a smaller volume of buffer before being transferred to the final volume.[7]

  • Gently warm the aqueous buffer (e.g., to 37°C) before adding the stock solution, as temperature can influence solubility.[9][10]

  • Ensure the final concentration of the organic solvent is as low as possible and compatible with your experimental system.[7]

For a detailed methodology, see Experimental Protocol 2 .

Q5: Which co-solvents are recommended, and what are the typical final concentrations for cell-based assays?

DMSO is the most common co-solvent for creating stock solutions.[9] Propylene glycol, ethanol, and polyethylene glycol (PEG) are also used.[11] For cell-based assays, it is critical to keep the final concentration of the organic solvent low to avoid toxicity.[7] The final DMSO concentration should typically be kept below 0.5%, with 0.1% being preferable to avoid solvent-induced cellular effects.[7][9] It is always recommended to run a vehicle control (buffer with the same final concentration of the co-solvent) to assess the solvent's effect on your specific assay.[7]

Q6: Can pH adjustment improve the solubility of this compound?

The solubility of ionizable compounds can be significantly influenced by pH.[5][11] this compound contains a secondary amine within its indoline ring structure, which is a weak base. Basic compounds generally become more soluble as the pH of the solution is lowered (becomes more acidic) because the amine group becomes protonated (cationic). However, you must ensure the adjusted pH is compatible with your compound's stability and your assay's requirements.[7]

Q7: What are some advanced solubility enhancement techniques for in vivo studies?

For in vivo applications where co-solvent concentrations must be strictly limited, more advanced formulation strategies may be necessary. These techniques aim to improve both solubility and bioavailability.[3][12] Common approaches include:

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area-to-volume ratio of the drug, which can improve the dissolution rate.[13][14][15]

  • Solid Dispersions: The drug is dispersed in a hydrophilic carrier matrix at the solid-state, improving its dissolution properties.[12][16]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that encapsulate the hydrophobic drug molecule, increasing its apparent solubility in water.[13][16]

  • Lipid-Based Formulations: Incorporating the compound into microemulsions, self-emulsifying drug delivery systems (SEDDS), or liposomes.[16]

Troubleshooting Guides

Issue 1: Compound Fails to Dissolve During Initial Stock Preparation
  • Problem: The solid this compound powder does not fully dissolve in the organic solvent (e.g., DMSO).

  • Possible Causes & Solutions:

    • Insufficient Solvent Volume: The concentration may be too high for its solubility limit even in the organic solvent. Try decreasing the target concentration by adding more solvent.

    • Low Temperature: Dissolution can be an endothermic process. Gentle warming of the solution in a water bath (e.g., 37°C for 10-30 minutes) can aid dissolution.[9]

    • Insufficient Mechanical Agitation: Ensure the mixture is being agitated vigorously. Use a vortex mixer or assist dissolution with brief sonication in a water bath sonicator.[8][10][17]

Issue 2: Precipitate Forms Immediately Upon Dilution into Aqueous Buffer
  • Problem: A cloudy precipitate appears as soon as the organic stock solution is added to the aqueous medium.

  • Troubleshooting Workflow:

G start Start: Precipitate forms upon dilution check_mixing Is stock added dropwise to vigorously stirred buffer? start->check_mixing check_solvent Is final co-solvent concentration >1%? check_mixing->check_solvent Yes sol_mixing Action: Add stock slowly into vortexing buffer. check_mixing->sol_mixing No check_temp Is buffer at room temperature? check_solvent->check_temp No sol_solvent Action: Lower final co-solvent concentration. Re-evaluate required compound concentration. check_solvent->sol_solvent Yes sol_temp Action: Warm buffer to 37°C before adding stock solution. check_temp->sol_temp Yes sol_serial Advanced: Use serial dilution protocol (see Protocol 2). check_temp->sol_serial No end_ok Outcome: Clear Solution sol_mixing->end_ok sol_solvent->end_ok sol_temp->end_ok sol_serial->end_ok

Caption: Troubleshooting workflow for precipitation upon dilution.

Issue 3: Solution is Initially Clear but Precipitates Over Time
  • Problem: The final aqueous solution looks clear after preparation but forms a precipitate after several hours or upon storage (e.g., at 4°C or -20°C).

  • Possible Causes & Solutions:

    • Metastable Supersaturation: You may have created a supersaturated solution that is thermodynamically unstable.[11] The compound is dissolved but will crash out over time. The only solution is to lower the final concentration of the compound in the aqueous buffer.

    • Temperature Change: If the solution was prepared warm, the compound's solubility may decrease upon cooling, causing precipitation. Avoid storing diluted aqueous solutions of hydrophobic compounds at low temperatures. It is best practice to prepare these solutions fresh before each experiment.[9]

    • Buffer Instability: An unstable buffer component could be precipitating. Ensure the buffer was prepared correctly and that all salts are fully dissolved.[18] For example, concentrated phosphate buffers can precipitate, especially when stored cold.[19]

Data Presentation

Table 1: Common Co-solvents for In Vitro Assays

Co-Solvent Typical Stock Conc. Recommended Final Conc. (Cell-Based Assays) Notes
DMSO (Dimethyl sulfoxide) 10 - 100 mM < 0.5% (0.1% preferred)[7][9] Most common universal solvent. Can have effects on cell differentiation and metabolism at higher concentrations.
Ethanol 10 - 50 mM < 0.5% Can be toxic to cells; less effective for highly nonpolar compounds compared to DMSO.[11]

| PEG 400 (Polyethylene Glycol 400) | Varies | < 1% | A less toxic option, often used in formulations. Can increase solution viscosity.[13] |

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent

This protocol describes the standard method for preparing a 50 mM stock solution of this compound (MW: 163.22 g/mol ) in DMSO.[1]

  • Preparation: Work in a chemical fume hood and wear appropriate personal protective equipment (PPE). If the compound is light-sensitive, use amber vials or wrap clear vials in aluminum foil.[9]

  • Weigh Compound: Accurately weigh a precise amount of the solid compound. For example, weigh 8.16 mg of this compound into a sterile vial.

  • Add Solvent: Using a calibrated pipette, add the calculated volume of high-purity, sterile DMSO to the vial. To make a 50 mM solution from 8.16 mg, add 1.0 mL of DMSO.

  • Dissolve: Cap the vial securely and vortex the mixture vigorously for 30 seconds to 1 minute.[8]

  • Inspect: Visually inspect the solution against a light source to ensure all solid particles have dissolved, resulting in a clear solution.[9]

  • Assist Dissolution (if needed): If particles remain, gently warm the vial in a 37°C water bath for 10-15 minutes and/or sonicate for 5-10 minutes.[9][10] Re-inspect to confirm complete dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[20]

Protocol 2: Preparation of an Aqueous Working Solution from an Organic Stock

This protocol describes how to dilute a concentrated organic stock solution into an aqueous buffer to minimize precipitation.

  • Pre-warm Buffer: Warm your sterile aqueous buffer or cell culture medium to 37°C.[9] This increases the solubility capacity of the medium.

  • Prepare Dilution Tube: In a sterile conical tube, add the final volume of the pre-warmed aqueous buffer needed for your experiment.

  • Initiate Stirring: Place the tube on a vortex mixer at a medium speed or use a magnetic stirrer to create a vortex in the liquid. This ensures rapid dispersion.[7]

  • Add Stock Solution: While the buffer is being vigorously agitated, add the required volume of the concentrated stock solution (from Protocol 1) dropwise directly into the vortex.[7] Do not add the stock solution to the wall of the tube.

  • Continue Mixing: Allow the solution to mix for another 15-30 seconds after adding the stock to ensure it is homogenous.

  • Final Inspection: Visually inspect the final working solution to ensure it is clear and free of any precipitate.

  • Use Immediately: It is best practice to use the freshly prepared aqueous solution immediately to avoid potential precipitation over time.[9]

Visualization of Methodologies

G cluster_0 Solubility Enhancement Strategy Selection start Goal: Dissolve Compound exp_type Experiment Type? start->exp_type invitro In Vitro (e.g., cell assay) exp_type->invitro invivo In Vivo (e.g., animal model) exp_type->invivo cosolvent Co-Solvent Method (DMSO, EtOH) See Protocol 1 & 2 invitro->cosolvent ph_adjust pH Adjustment (if compound is ionizable) invitro->ph_adjust formulation Advanced Formulation Required invivo->formulation nano Nanosuspension formulation->nano complex Cyclodextrin Complexation formulation->complex solid_disp Solid Dispersion formulation->solid_disp

Caption: Selection of a solubility enhancement strategy.

References

Troubleshooting low yield in 5-Methoxy-2-methylindoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis of 5-Methoxy-2-methylindoline.

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yielding method for synthesizing this compound?

A1: The Fischer indole synthesis is a widely used and effective method for preparing this compound. This reaction involves the acid-catalyzed cyclization of the phenylhydrazone formed from p-anisidine (4-methoxyaniline) and hydroxyacetone. A reported large-scale synthesis using acetic acid as the catalyst and solvent at reflux for 8 hours achieved a high yield of 94%.[1]

Q2: My Fischer indole synthesis of this compound has a low yield. What are the common causes?

A2: Low yields in the Fischer indole synthesis can be attributed to several factors:

  • Suboptimal Acid Catalyst: The choice and concentration of the acid are critical. While acetic acid can be very effective, other acids like sulfuric acid, polyphosphoric acid (PPA), or Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃) can also be used.[2][3][4] The optimal acid depends on the specific reaction conditions.

  • Inappropriate Reaction Temperature and Time: The cyclization step requires sufficient thermal energy. However, excessively high temperatures or prolonged reaction times can lead to the degradation of starting materials or the final product.[3]

  • Impure Starting Materials: The purity of the p-anisidine and hydroxyacetone is crucial. Impurities can lead to unwanted side reactions, reducing the overall yield.

  • Side Reactions: Several side reactions can compete with the desired indole formation, such as N-N bond cleavage in the hydrazone intermediate, especially with electron-donating groups, and the formation of dimeric byproducts.[3]

Q3: I am observing unexpected byproducts in my reaction mixture. What are the likely side reactions?

A3: During the Fischer indole synthesis of this compound, several side products can form:

  • Regioisomers: If an unsymmetrical ketone is used, a mixture of regioisomers can be formed. However, with hydroxyacetone, this is less of a concern for the primary product.

  • Products of N-N Bond Cleavage: The hydrazone intermediate can undergo cleavage of the nitrogen-nitrogen bond under acidic conditions, which is a common failure mode for this reaction.

  • Dimeric and Polymeric Byproducts: The electron-rich indole product can react further under acidic conditions to form dimers or polymers, especially at high concentrations and temperatures.[3]

  • Chlorinated Impurities: If hydrochloric acid is used as the catalyst, there is a possibility of forming chlorinated byproducts where the methoxy group is displaced by a chloride ion.[3]

Q4: How can I purify the crude this compound?

A4: The crude product can be effectively purified using standard laboratory techniques:

  • Recrystallization: This is a highly effective method for purifying solid products. A common procedure involves dissolving the crude material in a suitable hot solvent (e.g., acetonitrile) and allowing it to cool slowly to form crystals, which are then collected by filtration.[1]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful technique. A solvent system of appropriate polarity is used to elute the desired compound, separating it from impurities.[5][6]

Troubleshooting Guides

Low Yield
Symptom Possible Cause Suggested Solution
Low conversion of starting materials Inadequate acid strength or concentration.Optimize the acid catalyst. Consider screening different Brønsted acids (e.g., H₂SO₄, PPA) or Lewis acids (e.g., ZnCl₂, BF₃).[2][3][4]
Insufficient reaction temperature or time.Gradually increase the reaction temperature while monitoring the reaction progress by TLC. Extend the reaction time if necessary.[3]
Formation of significant byproducts Reaction temperature is too high, leading to degradation.Perform the reaction at a lower temperature for a longer duration.
Incorrect acid catalyst leading to side reactions.Switch to a milder acid catalyst, such as acetic acid.[1]
Product loss during workup Emulsion formation during extraction.Add a saturated brine solution to break up the emulsion.
Product is water-soluble.Ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent.
Product Purity Issues
Symptom Possible Cause Suggested Solution
Presence of colored impurities Oxidation of the indole product.Handle and store the product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.
Formation of polymeric byproducts.Use a lower reaction temperature and ensure efficient stirring to avoid localized overheating.
Multiple spots on TLC after purification Co-elution of impurities during column chromatography.Optimize the solvent system for column chromatography to achieve better separation. A less polar eluent system may improve resolution.[5]
Impure starting materials.Ensure the purity of p-anisidine and hydroxyacetone before starting the reaction.

Experimental Protocols

Synthesis of this compound via Fischer Indole Synthesis[1]

Reagents:

  • p-Anisidine (4-methoxyaniline)

  • Hydroxyacetone

  • Glacial Acetic Acid

  • Acetonitrile (for recrystallization)

Procedure:

  • In a suitable reaction vessel, combine p-anisidine, hydroxyacetone, and glacial acetic acid. For a large-scale reaction, a ratio of 4.2 kg of p-anisidine, 2.9 kg of hydroxyacetone, and 25 kg of acetic acid has been reported.[1]

  • Stir the mixture at room temperature to ensure homogeneity.

  • Heat the reaction mixture to reflux and maintain at this temperature for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture and distill off the acetic acid under reduced pressure.

  • Recrystallize the residue from acetonitrile.

  • Collect the crystalline product by filtration and dry it in a vacuum oven.

Purification by Column Chromatography

Materials:

  • Silica gel (60-120 mesh)

  • Crude this compound

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed sample onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product p_anisidine p-Anisidine hydrazone Hydrazone Formation p_anisidine->hydrazone hydroxyacetone Hydroxyacetone hydroxyacetone->hydrazone tautomerization Tautomerization to Ene-hydrazine hydrazone->tautomerization H+ sigmatropic [3,3]-Sigmatropic Rearrangement tautomerization->sigmatropic cyclization Cyclization & Aromatization sigmatropic->cyclization -NH3 product This compound cyclization->product

Caption: Reaction pathway for the Fischer indole synthesis of this compound.

Troubleshooting_Workflow start Low Yield in Synthesis check_sm Check Starting Material Purity start->check_sm sm_impure Purify Starting Materials check_sm->sm_impure Impure sm_pure Starting Materials are Pure check_sm->sm_pure Pure check_conditions Review Reaction Conditions sm_pure->check_conditions temp_issue Optimize Temperature & Time check_conditions->temp_issue Suboptimal Temp/Time acid_issue Screen Acid Catalysts check_conditions->acid_issue Suboptimal Catalyst conditions_ok Conditions Seem Optimal check_conditions->conditions_ok Optimal check_byproducts Analyze for Side Products conditions_ok->check_byproducts degradation Lower Reaction Temperature check_byproducts->degradation Degradation Products dimers Use Lower Concentration check_byproducts->dimers Dimers/Polymers no_major_byproducts No Major Side Products check_byproducts->no_major_byproducts Clean Reaction optimize_workup Optimize Purification no_major_byproducts->optimize_workup

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Side_Reactions cluster_desired Desired Pathway cluster_side Side Reactions hydrazone Phenylhydrazone Intermediate indole_product This compound hydrazone->indole_product nn_cleavage N-N Bond Cleavage Products hydrazone->nn_cleavage chlorination Chlorinated Impurities (with HCl) hydrazone->chlorination with HCl dimerization Dimeric/Polymeric Byproducts indole_product->dimerization Further Reaction

Caption: Potential side reactions in the Fischer indole synthesis of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for Indoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of indoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in indoline synthesis?

Low yields in indoline synthesis can stem from several factors, including:

  • Sub-optimal reaction conditions: Incorrect temperature, reaction time, or reactant concentrations can significantly impact the yield.

  • Poor quality of starting materials: Impurities in starting materials can lead to side reactions and reduce the yield of the desired product.

  • Inappropriate catalyst selection: The choice and concentration of the catalyst are often critical and substrate-dependent.

  • Steric hindrance: Bulky substituents on the starting materials can impede the desired cyclization or coupling reactions.[1]

  • Side reactions: The formation of undesired regioisomers or byproducts can lower the yield of the target molecule.

Q2: How critical is the choice of acid or metal catalyst?

The choice of catalyst is highly critical and can significantly influence the reaction's yield and selectivity. For instance, in the Fischer indole synthesis, both Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃) can be used, and the optimal choice depends on the specific substrates.[2] In palladium-catalyzed C-H amination reactions, the ligand and oxidant used can dramatically affect the reaction's efficiency and selectivity.

Q3: My N-acylation or N-alkylation reaction on the indoline nitrogen is giving low yields. How can I improve this?

The nitrogen in the indoline ring is not highly nucleophilic, which can make these reactions challenging. To improve yields:

  • For N-acylation, consider using more reactive acylating agents like acyl chlorides or anhydrides in the presence of a base.

  • For N-alkylation, classical conditions using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF generally favor N-alkylation. The base deprotonates the indoline nitrogen, increasing its nucleophilicity.

Q4: I am observing the formation of multiple products in my reaction. What can I do to improve selectivity?

The formation of multiple products, such as regioisomers or side-products, is a common issue. To improve selectivity:

  • Temperature control: In some reactions, a change in temperature can favor the formation of one isomer over another.

  • Catalyst and ligand choice: In metal-catalyzed reactions, the choice of metal and ligand can have a profound effect on regioselectivity.

  • Solvent effects: The polarity and coordinating ability of the solvent can influence the reaction pathway and, therefore, the product distribution.

  • Protecting groups: In some cases, temporarily protecting a reactive site can prevent side reactions and direct the reaction to the desired position.

Troubleshooting Guides

Troubleshooting Low Yields in Fischer Indole Synthesis of Indolines
Problem Potential Cause Suggested Solution
Reaction not proceeding (starting materials remain) Inactive or inappropriate catalyst.Switch to a stronger acid catalyst (e.g., from ZnCl₂ to polyphosphoric acid). Ensure the catalyst is fresh and anhydrous.[1]
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring the reaction progress by TLC. The Fischer synthesis often requires elevated temperatures.[1]
Stable hydrazone intermediate.The initially formed hydrazone may be too stable to tautomerize to the necessary ene-hydrazine. Consider using microwave irradiation to promote the reaction.[1]
Low yield of desired indoline with multiple side products Substrate decomposition.The reaction temperature may be too high, or the acid catalyst may be too harsh. Try a milder Lewis acid (e.g., ZnCl₂) or run the reaction at a lower temperature for a longer duration.[1]
Competing side reactions due to electron-donating groups.Electron-donating groups on the phenylhydrazine can promote undesired N-N bond cleavage. A milder catalyst and lower temperature may help.
Troubleshooting Palladium-Catalyzed Indoline Synthesis
Problem Potential Cause Suggested Solution
Low or no product yield Inactive catalyst.Ensure the palladium catalyst is not oxidized. Use fresh catalyst or pre-activate it if necessary.
Incorrect ligand.The choice of ligand is crucial. Screen different phosphine or N-heterocyclic carbene (NHC) ligands.
Inefficient oxidant.In oxidative C-H activation/amination reactions, the choice of oxidant is critical. Screen different oxidants like PhI(OAc)₂ or benzoquinone.
Formation of Heck-type side products β-hydride elimination is competing with reductive elimination.Modify the ligand to be more sterically bulky to disfavor β-hydride elimination. Lowering the reaction temperature may also help.
Poor regioselectivity Steric or electronic factors.Alter the directing group on the substrate or modify the steric and electronic properties of the catalyst's ligands.

Data Presentation

Table 1: Effect of Catalyst on the Yield of a Mechanochemical Fischer Indole Synthesis

EntryCatalyst (mol%)Time (min)Yield (%)
1-100<5
2p-TsOH (10)10025
3ZnCl₂ (10)10040
4Oxalic Acid (10)10056
5Oxalic Acid (20)10065

Reaction conditions: p-Tolylhydrazine hydrochloride and propiophenone, ball-milled.

Table 2: Effect of Solvent on the Yield of a Pd-Catalyzed Indoline Synthesis

EntrySolventTemperature (°C)Time (h)Yield (%)
1Toluene1101275
2Dioxane1101282
3DMF1101265
4Acetonitrile802458
5THF662445

Reaction conditions: N-alkenyl-2-iodoaniline, Pd(OAc)₂, PPh₃, Cs₂CO₃.

Table 3: Effect of Temperature on the Yield of an Indoline Synthesis

EntryTemperature (°C)Time (h)Yield (%)
1602445
2801872
31001285
41201283 (decomposition observed)

Reaction conditions: A model copper-catalyzed cyclization of an o-haloaniline with an alkene.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Intramolecular C-H Amination for Indoline Synthesis

This protocol describes the synthesis of an N-protected indoline from a β-arylethylamine precursor.

Materials:

  • N-(picolinoyl)-protected β-arylethylamine (1.0 equiv)

  • Pd(OAc)₂ (5 mol%)

  • PhI(OAc)₂ (1.2 equiv)

  • Dioxane (0.1 M)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk tube, add the N-(picolinoyl)-protected β-arylethylamine, Pd(OAc)₂, and PhI(OAc)₂.

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add anhydrous dioxane via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filter cake with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Synthesis of 3-Thioindoles

This protocol details the direct C-H thiolation of indoles.[3]

Materials:

  • Indole (1.0 equiv, 0.2 mmol)

  • N-sulfenylsuccinimide (1.0 equiv, 0.2 mmol)

  • CuBr₂ (0.02 equiv, 4 µmol)

  • Dichloromethane (CH₂Cl₂) (2 mL)

Procedure:

  • To a vial, add the indole, N-sulfenylsuccinimide, and CuBr₂.[3]

  • Add dichloromethane as the solvent.[3]

  • Stir the reaction mixture at room temperature under an air atmosphere.[3]

  • Monitor the reaction by TLC until the starting indole is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a petroleum ether/ethyl acetate eluent system to afford the desired 3-thioindole.[3]

Visualizations

Experimental and Logical Workflows

experimental_workflow General Experimental Workflow for Indoline Synthesis reagents 1. Add Reactants & Catalyst solvent 2. Add Anhydrous Solvent reagents->solvent atmosphere 3. Establish Inert Atmosphere solvent->atmosphere heat 4. Heat to Reaction Temperature atmosphere->heat monitor 5. Monitor by TLC/LC-MS heat->monitor workup 6. Aqueous Workup & Extraction monitor->workup purify 7. Column Chromatography workup->purify characterize 8. Characterization (NMR, MS) purify->characterize

Caption: A generalized experimental workflow for the synthesis of indoline derivatives.

troubleshooting_workflow Troubleshooting Logic for Low Yield start Low Yield Observed check_reagents Check Purity of Starting Materials start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_catalyst Verify Catalyst Activity & Loading start->check_catalyst impure_reagents Purify Starting Materials check_reagents->impure_reagents optimize_conditions Systematically Vary Conditions check_conditions->optimize_conditions screen_catalysts Screen Different Catalysts/Ligands check_catalyst->screen_catalysts

Caption: A logical workflow for troubleshooting low product yields in indoline synthesis.

Signaling Pathways

PI3K_Akt_mTOR_pathway Modulation of PI3K/Akt/mTOR Pathway by Indole Derivatives RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Indole Indole Derivatives Indole->PI3K Indole->Akt Indole->mTORC1

Caption: Indole derivatives can inhibit the PI3K/Akt/mTOR signaling pathway.[4]

MAPK_pathway Inhibition of MAPK/ERK Pathway by Indole Derivatives GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription activates Indole Indole Derivatives Indole->Raf Indole->MEK

Caption: Indole derivatives can interfere with the MAPK/ERK signaling cascade.

References

Preventing precipitation of 5-Methoxy-2-methylindoline in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of 5-Methoxy-2-methylindoline in cell culture media.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in cell culture experiments.

Question: My this compound precipitated immediately upon addition to the cell culture medium. What caused this?

Answer: Immediate precipitation upon addition to aqueous solutions like cell culture media is often due to the low aqueous solubility of the compound. Several factors can contribute to this issue:

  • High Final Concentration: The desired final concentration of the compound in the media may exceed its solubility limit.

  • Improper Solvent: The solvent used to prepare the stock solution may not be miscible with the cell culture medium.

  • Stock Solution Concentration: A highly concentrated stock solution can lead to a rapid change in local concentration when added to the medium, causing the compound to crash out of solution.

  • pH of the Medium: The pH of the cell culture medium can affect the charge state and solubility of the compound.

Question: How can I prevent the precipitation of this compound in my cell culture experiments?

Answer: To prevent precipitation, a systematic approach to sample preparation and addition is recommended. The following workflow can help identify and resolve solubility issues.

G cluster_0 Troubleshooting Workflow for Compound Precipitation A Start: Compound Precipitation Observed B Review Physicochemical Properties (Solubility, pKa) A->B C Optimize Stock Solution (Solvent, Concentration) B->C Adjust based on properties D Refine Addition to Media (Dilution, Mixing) C->D Prepare fresh stock E Consider Media Components (Serum, Proteins) D->E Test addition method F Successful Dissolution E->F If successful G Precipitation Persists E->G If precipitation continues H Contact Technical Support G->H G cluster_0 Serial Dilution Workflow A 10 mM Stock in DMSO B 1:10 Dilution (1 mM in Media) A->B Add 10 µL to 90 µL media C 1:10 Dilution (100 µM in Media) B->C Add 10 µL to 90 µL media D 1:10 Dilution (10 µM in Media) C->D Add 10 µL to 90 µL media E Final Concentrations for Assay D->E

Technical Support Center: Purification of Crude 5-Methoxy-2-methylindoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 5-Methoxy-2-methylindoline. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials (e.g., p-anisidine, hydroxyacetone), catalysts, and side-products from the synthesis, such as isomers or oxidized species. The presence of colored impurities often suggests degradation or side reactions. A quick purity assessment can be performed using Thin-Layer Chromatography (TLC).[1]

Q2: My purified this compound is colored. Is this a problem?

A2: A colored product, often yellowish or brownish, typically indicates the presence of oxidized impurities or other colored byproducts from the synthesis. While this may not affect all downstream applications, it is a sign of impurity. The purity should be verified by analytical methods like TLC or High-Performance Liquid Chromatography (HPLC).[1] For storage, it is recommended to protect the compound from light and store it at low temperatures (e.g., 4°C) to minimize degradation.[2]

Q3: Which purification techniques are most effective for this compound?

A3: The most common and effective purification techniques for indole derivatives like this compound are column chromatography, recrystallization, and acid-base extraction.[3] Often, a combination of these methods is necessary to achieve high purity.

Q4: How can I quickly assess the purity of my fractions during column chromatography?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the separation during column chromatography. By spotting the collected fractions on a TLC plate and eluting with an appropriate solvent system, you can identify the fractions containing the pure product. A single spot under UV visualization is a good indicator of high purity.[1][4]

Troubleshooting Guides

Issue 1: Low Recovery After Purification

Symptom: The final yield of purified this compound is significantly lower than expected.

Possible CauseSuggested Solution
Product lost during extraction Ensure the pH is correctly adjusted during acid-base extraction to ensure the amine is fully protonated (in the aqueous layer) or deprotonated (in the organic layer). Perform multiple extractions (e.g., 3x with fresh solvent) to maximize recovery.[3]
Improper solvent choice for recrystallization The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3][5][6] Experiment with different solvents or solvent mixtures (e.g., ethanol, hexane/ethyl acetate) to find the optimal conditions.[4]
Product co-eluting with impurities during chromatography Optimize the eluent system for column chromatography. A gradual increase in polarity (gradient elution) can improve separation.[4] Ensure the column is not overloaded with crude material.
Product degradation Indole derivatives can be sensitive to heat and oxidation.[3] Avoid prolonged heating during recrystallization and consider performing purification steps under an inert atmosphere (e.g., nitrogen or argon).[3]
Issue 2: Persistent Impurities After a Single Purification Step

Symptom: Analytical tests (TLC, HPLC, NMR) show the presence of impurities even after one round of purification.

Possible CauseSuggested Solution
Closely related impurities Isomers or byproducts with similar polarity may be difficult to separate by a single method.
Solution 1: Multi-step Purification: Employ a combination of purification techniques. For example, an initial acid-base extraction to remove acidic or basic impurities, followed by column chromatography for separation based on polarity, and a final recrystallization step to obtain a highly pure crystalline product.[3]
Solution 2: Optimize Chromatographic Conditions: For column chromatography, try a different stationary phase (e.g., alumina instead of silica gel) or a more selective eluent system.[3] High-Performance Liquid Chromatography (HPLC) can also be used for high-purity isolations.[7]
Incomplete removal of colored impurities Activated carbon can sometimes be used to remove colored impurities during recrystallization. However, use it judiciously as it can also adsorb the desired product.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 100-200 mesh)[3][8]

  • Eluent system (e.g., a mixture of hexane and ethyl acetate)

  • Glass chromatography column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Eluent Selection: Determine a suitable eluent system by running TLC plates of the crude material. A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[4] The ideal system will show good separation between the product spot and impurity spots.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the chromatography column and allow it to pack uniformly without air bubbles.[4]

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.[4]

  • Elution: Begin eluting the column with the solvent system. You can start with a less polar mixture and gradually increase the polarity (gradient elution) to improve separation.[4]

  • Fraction Collection: Collect fractions in separate tubes and monitor them by TLC.

  • Product Isolation: Combine the fractions that contain the pure product and remove the solvent under reduced pressure to obtain the purified this compound.[4]

Protocol 2: Purification by Recrystallization

This protocol outlines the general steps for purifying this compound by recrystallization.

Materials:

  • Crude this compound

  • Suitable recrystallization solvent (e.g., acetonitrile, ethanol, or a hexane/ethyl acetate mixture)[4][9]

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at room temperature or below.[3] Acetonitrile has been reported as a suitable solvent.[9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel to remove them.[3]

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to promote further crystal formation.[3][4]

  • Crystal Collection: Collect the formed crystals by vacuum filtration.[3]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.[3]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[3][9]

Data Presentation

Table 1: Comparison of Purification Techniques (Illustrative Data)

Purification MethodTypical Purity AchievedTypical Recovery RateKey AdvantagesCommon Challenges
Column Chromatography >98%60-85%Good for separating closely related impurities.Can be time-consuming and require large solvent volumes.
Recrystallization >99% (for crystalline solids)70-95%Simple, cost-effective, and yields high-purity crystalline product.Finding a suitable solvent can be challenging; not effective for oily products.
Acid-Base Extraction Variable (used as a preliminary step)>90%Effectively removes acidic or basic impurities.Does not separate neutral impurities from the product.

Note: The values presented in this table are illustrative and can vary significantly based on the initial purity of the crude material and the specific experimental conditions.

Visualizations

PurificationWorkflow Crude Crude this compound Initial_Assessment Initial Purity Assessment (TLC, HPLC) Crude->Initial_Assessment Decision1 Significant Acidic/Basic Impurities? Initial_Assessment->Decision1 AcidBase Acid-Base Extraction Decision1->AcidBase Yes Chromatography Column Chromatography Decision1->Chromatography No AcidBase->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Purity_Check Final Purity & Characterization (TLC, HPLC, NMR, MS) Recrystallization->Purity_Check Final_Product Pure this compound Purity_Check->Final_Product

Caption: General purification workflow for crude this compound.

TroubleshootingTree Start Purification Issue Encountered Issue What is the main issue? Start->Issue LowYield Low Yield Issue->LowYield Low Recovery ImpureProduct Impure Product Issue->ImpureProduct Persistent Impurities LY_Cause Potential Cause? LowYield->LY_Cause IP_Cause Nature of Impurity? ImpureProduct->IP_Cause LY_Sol1 Optimize Extraction pH & Repetitions LY_Cause->LY_Sol1 Loss during Extraction LY_Sol2 Screen for Optimal Recrystallization Solvent LY_Cause->LY_Sol2 Poor Recrystallization LY_Sol3 Optimize Eluent System for Chromatography LY_Cause->LY_Sol3 Co-elution LY_Sol4 Minimize Heat Exposure Use Inert Atmosphere LY_Cause->LY_Sol4 Degradation IP_Sol1 Combine Purification Methods (e.g., Chromatography + Recrystallization) IP_Cause->IP_Sol1 Similar Polarity IP_Sol2 Try Different Stationary Phase or Gradient Elution IP_Cause->IP_Sol2 Poor Separation IP_Sol3 Use Activated Carbon (with caution) IP_Cause->IP_Sol3 Colored Impurities

Caption: Troubleshooting decision tree for purification challenges.

References

Stability issues of 5-Methoxy-2-methylindoline in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address stability issues of 5-Methoxy-2-methylindoline in various solvents. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of this compound can be influenced by several factors. The most common degradation pathways for indoline derivatives include oxidation, hydrolysis under acidic or basic conditions, and photolysis.[1] Exposure to atmospheric oxygen, elevated temperatures, and light, particularly UV radiation, can accelerate its degradation.[1] The choice of solvent can also play a crucial role in the stability of the compound.

Q2: Which solvents are recommended for short-term and long-term storage of this compound stock solutions?

A2: For short-term storage, aprotic solvents such as acetonitrile or ethyl acetate are generally suitable. For long-term storage, it is advisable to store this compound as a solid at low temperatures (-20°C or below) and protected from light. If a stock solution is required for long-term storage, anhydrous DMSO is a common choice, aliquoted to minimize freeze-thaw cycles and stored at -80°C.[2] However, it is crucial to perform your own stability studies for your specific experimental conditions.

Q3: How can I monitor the degradation of this compound in my samples?

A3: The most common method for monitoring the degradation of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection.[3] An effective HPLC method should be able to separate the parent compound from its potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be a powerful tool for both quantification and identification of degradants.[3][4]

Q4: What are the likely degradation products of this compound?

A4: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the chemistry of related indole and indoline compounds, likely degradation pathways include oxidation of the indoline ring. This can lead to the formation of hydroxylated species or ring-opened products. Under acidic conditions, hydrolysis of the methoxy group could potentially occur, although this is generally less common for aryl methyl ethers.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected peaks appearing in the chromatogram of a stored solution. The compound is degrading in the solvent under the current storage conditions.Prepare fresh solutions before use. If storage is necessary, re-evaluate the storage solvent and temperature. Consider storing aliquots at -80°C in an anhydrous aprotic solvent like DMSO and protecting them from light.[2]
Loss of biological activity or inconsistent results in assays. The active compound concentration has decreased due to degradation.Confirm the concentration of your stock solution using a validated analytical method like HPLC-UV before performing your experiment. Run a small-scale stability test under your assay conditions to understand the compound's stability over the experiment's duration.
Discoloration (e.g., turning yellow or brown) of the solution. This often indicates oxidation or photolytic degradation of the indoline ring system.Store solutions in amber vials or wrap them in aluminum foil to protect from light.[5] Purge the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution to minimize dissolved oxygen.
Precipitation of the compound from a stored solution. The solvent may have absorbed water, reducing solubility, or the compound may be degrading to a less soluble product.Ensure the use of anhydrous solvents. If precipitation is observed, gently warm and sonicate the solution to attempt redissolution. If this fails, the solution should be discarded and a fresh one prepared.

Stability of this compound in Different Solvents: A Comparative Overview

The following table summarizes representative stability data for this compound under forced degradation conditions. This data is intended to be illustrative and highlights the potential for degradation under various stressors. Actual stability will depend on the specific experimental conditions.

Solvent System Stress Condition Duration Temperature Remaining this compound (%) Key Degradation Products Observed
Acetonitrile:Water (1:1)0.1 M HCl24 hours60°C85.2Minor, more polar species
Acetonitrile:Water (1:1)0.1 M NaOH24 hours60°C92.5Minor, less polar species
Acetonitrile3% H₂O₂8 hoursRoom Temp70.8Multiple oxidative adducts
MethanolThermal48 hours80°C95.1Minimal degradation
DichloromethanePhotolytic (UV Lamp)12 hoursRoom Temp78.9Several minor photoproducts
DMSOLong-term storage3 months-20°C98.5Negligible degradation

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

1. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), and Hydrogen peroxide (H₂O₂)

  • Volumetric flasks, pipettes, and autosampler vials

  • HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve 10 mg of this compound in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

3. Application of Stress Conditions: [6]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl in a sealed vial. Keep a control sample with 1 mL of stock solution and 1 mL of water. Incubate both at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH in a sealed vial. Keep a control sample with 1 mL of stock solution and 1 mL of water. Incubate both at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ in a sealed vial. Keep a control sample with 1 mL of stock solution and 1 mL of water. Keep at room temperature for 8 hours, protected from light.

  • Thermal Degradation: Place a sealed vial containing 1 mL of the stock solution in an oven at 80°C for 48 hours. Keep a control sample at 4°C.

  • Photolytic Degradation: Place an uncovered quartz cuvette containing 1 mL of the stock solution in a photostability chamber. Expose the sample to a light source with a specified UV and visible light output. Keep a control sample wrapped in aluminum foil at the same temperature.

4. Sample Analysis:

  • After the specified stress period, cool the samples to room temperature.

  • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples, including controls, to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

  • Analyze the samples by HPLC-UV. A typical starting condition could be a gradient elution with a mobile phase of acetonitrile and water (with 0.1% formic acid) at a flow rate of 1 mL/min, with UV detection at the λmax of this compound.

5. Data Analysis:

  • Calculate the percentage of remaining this compound by comparing the peak area in the stressed sample to that of the control sample.

  • Assess the peak purity of the parent compound in the stressed samples to ensure the analytical method is stability-indicating.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution of this compound in Acetonitrile acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to stress oxidation Oxidation (3% H₂O₂, RT) prep->oxidation Expose to stress thermal Thermal (80°C) prep->thermal Expose to stress photo Photolytic (UV/Vis Light) prep->photo Expose to stress neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC-UV Analysis neutralize->hplc data Calculate Degradation (%) & Assess Peak Purity hplc->data

Caption: Experimental workflow for the forced degradation study of this compound.

degradation_pathway parent This compound oxidant [O] (e.g., H₂O₂) intermediate Hydroxylated Intermediate parent->intermediate Oxidation oxidant->intermediate product Ring-Opened Product intermediate->product Further Oxidation

Caption: A plausible oxidative degradation pathway for this compound.

References

Technical Support Center: Scaling Up 5-Methoxy-2-methylindoline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up 5-Methoxy-2-methylindoline synthesis. Below, you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to support your process development and optimization efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound, and which is most amenable to scale-up?

A1: The most prevalent and scalable method for synthesizing this compound is a variation of the Fischer indole synthesis. This approach typically involves the acid-catalyzed reaction of p-Anisidine (4-methoxyphenylamine) with hydroxyacetone.[1] This method is often favored for large-scale production due to the availability of starting materials and its robustness.[2]

Q2: What are the primary challenges when scaling up the this compound synthesis?

A2: Key challenges in scaling up this reaction include:

  • Exothermic Reaction Control: The reaction can be exothermic, requiring careful temperature management to prevent runaway reactions and the formation of impurities.[3]

  • Impurity Profile: The type and quantity of impurities may differ from lab-scale synthesis, necessitating adjustments to the purification strategy.[3]

  • Reagent Addition and Mixing: Ensuring homogenous mixing in larger reactors is critical to maintain consistent reaction kinetics and prevent localized overheating.

  • Purification: Methods like column chromatography that are feasible at a lab scale may not be practical for large quantities. Recrystallization becomes a more common and critical purification step.[3]

Q3: What are the typical impurities encountered, and how can they be minimized?

A3: Impurities can arise from several sources. In the Fischer-type synthesis, harsh acidic conditions or high temperatures can lead to the formation of dark, tarry substances and other side products.[4] Over- or under-reaction can leave starting materials or generate related byproducts. Minimizing impurities requires precise control over reaction parameters like temperature and reaction time, and ensuring the purity of the starting p-Anisidine and hydroxyacetone.[3][5]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solutions
Low Yield Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction progress using TLC or HPLC. Consider a modest increase in reaction time or temperature, but be cautious of impurity formation.[6]
Degradation of Product/Reactants: Reaction temperature is too high, or acidic conditions are too harsh, leading to the formation of tarry byproducts.Optimize the reaction temperature, aiming for the lowest effective temperature. Consider using a milder acid catalyst.
Inefficient Mixing: Poor agitation in a large reactor can lead to localized "hot spots" or areas of low reactant concentration.Ensure the reactor's mixing system is adequate for the scale and viscosity of the reaction mixture.
High Impurity Levels Side Reactions: Elevated temperatures or incorrect stoichiometry can promote the formation of byproducts.Re-optimize reaction temperature and confirm the molar ratios of reactants.[3] Quench the reaction as soon as monitoring indicates that product formation is maximized.[3]
Starting Material Impurities: Impurities in p-Anisidine or hydroxyacetone can carry through or cause side reactions.Verify the purity of starting materials before beginning the synthesis.[5]
Oxidation: Indoline compounds can be susceptible to air oxidation, leading to colored degradation products.[7]Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon), especially during heating and workup stages.
Difficult Purification Ineffective Recrystallization: The chosen solvent system may not be optimal for removing specific impurities at a larger scale.Experiment with different solvent systems to find the best conditions for crystallization.[3] A polishing step, such as a slurry wash in a non-solvent, might be necessary.
Product is an Oil or Tar: The product fails to crystallize due to residual solvent or high impurity levels.Ensure all reaction solvent (e.g., acetic acid) is thoroughly removed.[1] If impurities are the cause, attempt a "salting out" procedure or an alternative purification method like a short-path distillation if the compound is thermally stable.

Quantitative Data Summary

Table 1: Example of a Scaled-Up Reaction Protocol

This data is derived from a reported large-scale synthesis procedure.[1]

ParameterValue
Reactants
p-Methoxyaniline4.2 kg
Hydroxyacetone2.9 kg
Acetic Acid (Solvent/Catalyst)25 kg
Reaction Conditions
Vessel Size50 L Glass Reactor
TemperatureReflux
Time8 hours
Outcome
Product Yield5.2 kg
Reported Yield Percentage 94%

Experimental Protocols

Key Experiment: Scaled-Up Synthesis of this compound via Fischer-Type Synthesis

This protocol is adapted from a reported industrial synthesis method.[1]

Materials:

  • p-Anisidine (p-methoxyaniline)

  • Hydroxyacetone

  • Glacial Acetic Acid

  • Acetonitrile (for recrystallization)

Procedure:

  • Charging the Reactor: To a 50 L glass reactor, add 25 kg of acetic acid, 4.2 kg of p-methoxyaniline, and 2.9 kg of hydroxyacetone at room temperature under stirring.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 8 hours. Monitor the reaction's completion by a suitable analytical method (e.g., TLC or HPLC).

  • Solvent Removal: Once the reaction is complete, allow the mixture to cool slightly. Distill the acetic acid under reduced pressure to recover the solvent.

  • Purification (Recrystallization): To the residue, add a suitable amount of acetonitrile. Heat the mixture to dissolve the crude product, then allow it to cool slowly to induce crystallization.

  • Isolation and Drying: Collect the precipitated solid by filtration. Wash the solid with a small amount of cold acetonitrile. Dry the final product in a vacuum oven to yield an off-white solid powder.

Mandatory Visualizations

Reaction Pathway

G cluster_reactants Reactants p_anisidine p-Anisidine intermediate Hydrazone Intermediate p_anisidine->intermediate hydroxyacetone Hydroxyacetone hydroxyacetone->intermediate product This compound intermediate->product Cyclization catalyst Acetic Acid (H+) Heat (Reflux) catalyst->intermediate

Caption: Fischer-type synthesis of this compound.

Troubleshooting Workflow

G cluster_low_yield Low Yield Troubleshooting cluster_high_impurity High Impurity Troubleshooting start Scale-Up Reaction Complete check_yield Check Yield & Purity start->check_yield ly_cause Potential Causes: - Incomplete Reaction - Degradation - Poor Mixing check_yield->ly_cause Low Yield hi_cause Potential Causes: - Side Reactions - Impure Reactants - Air Oxidation check_yield->hi_cause High Impurity purification Proceed to Purification (Recrystallization) check_yield->purification Acceptable ly_solution Solutions: - Monitor kinetics (TLC/HPLC) - Optimize Temp/Time - Check mixing efficiency ly_cause->ly_solution ly_solution->start Re-run Reaction hi_solution Solutions: - Re-optimize Temp/Stoichiometry - Use inert atmosphere - Verify starting material purity hi_cause->hi_solution hi_solution->start Re-run Reaction end Final Product purification->end

Caption: A logical workflow for troubleshooting scale-up issues.

References

Identifying and removing impurities from 5-Methoxy-2-methylindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from 5-Methoxy-2-methylindoline. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in this compound synthesis?

A1: Impurities in this compound typically originate from two main stages of its synthesis: the formation of the 5-Methoxy-2-methylindole precursor and its subsequent reduction to the indoline.

  • From 5-Methoxy-2-methylindole Synthesis: The precursor is often synthesized via a Fischer indole synthesis using p-anisidine and hydroxyacetone.[1] Potential impurities from this stage include unreacted starting materials, isomers, and byproducts from side reactions.

  • From the Reduction Step: The reduction of the indole to the indoline can be a significant source of impurities. Incomplete reduction is a common issue, leading to the presence of the starting material, 5-Methoxy-2-methylindole, in the final product.[2] Over-reduction or other side reactions, depending on the reducing agent used, can also introduce impurities.[3] For instance, when using sodium borohydride in carboxylic acid, indole dimers can sometimes be formed as byproducts.[2]

Q2: My this compound product appears discolored (e.g., pinkish or brownish). What is the cause?

A2: Pure indolines are typically colorless or pale yellow oils or solids. Discoloration, such as a pink or brown hue, is often an indication of impurities, which may include oxidation products.[4] Indoles and indolines can be sensitive to air and light, leading to the formation of colored degradation products.

Q3: What are the recommended analytical techniques for assessing the purity of this compound?

A3: A multi-technique approach is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and effective method for initial purity checks and for monitoring the progress of purification. The presence of multiple spots indicates impurities.

  • High-Performance Liquid Chromatography (HPLC): A robust quantitative technique for determining the purity of the main compound and quantifying impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic or phosphoric acid) is a common starting point for indole derivatives.[3][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities, including residual solvents and certain byproducts.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the desired product and for identifying the structure of unknown impurities.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound and its fragments, which is crucial for identifying impurities.

Troubleshooting Guides

Issue 1: Presence of Starting Material (5-Methoxy-2-methylindole) in the Final Product
  • Symptom: HPLC or GC-MS analysis shows a peak corresponding to 5-Methoxy-2-methylindole. The ¹H NMR spectrum may show characteristic signals of the indole precursor.

  • Possible Cause: Incomplete reduction of the indole to the indoline.

  • Solutions:

    • Optimize Reaction Conditions: Increase the reaction time, temperature, or the equivalents of the reducing agent.

    • Choice of Reducing Agent: If using a mild reducing agent like sodium borohydride, consider a stronger agent like lithium aluminum hydride (LAH), or switch to catalytic hydrogenation (e.g., using a Pt/C catalyst), which can be more effective for complete reduction.[8]

    • Purification: If the impurity is present in small amounts, it can be removed by column chromatography. Since the indole is less polar than the indoline, it will typically have a higher Rf value on a normal-phase silica gel column.

Issue 2: Multiple Unidentified Peaks in HPLC or GC-MS Analysis
  • Symptom: The chromatogram shows several peaks in addition to the main product peak.

  • Possible Causes:

    • Formation of side products during the synthesis or reduction steps.

    • Degradation of the product during workup or storage. Indolines can be susceptible to oxidation.[9]

    • Contamination from solvents or reagents.

  • Solutions:

    • Identify Impurities: Use LC-MS or GC-MS to obtain the mass of the impurity peaks. If possible, isolate the major impurities by preparative HPLC or column chromatography and characterize them by NMR.

    • Optimize Synthesis: Once the impurities are identified, modify the reaction conditions to minimize their formation. For example, if an oxidation product is identified, ensure the reaction and workup are performed under an inert atmosphere (e.g., nitrogen or argon).[9]

    • Purification: Column chromatography is the most effective method for separating multiple impurities. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often successful.

Data Presentation

Table 1: Analytical Data for 5-Methoxy-2-methylindole (Starting Material)

Analytical TechniqueObserved DataReference
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.7 (br s, 1H, NH), 7.15 (d, 1H), 6.9 (d, 1H), 6.75 (dd, 1H), 6.1 (s, 1H), 3.8 (s, 3H, OCH₃), 2.4 (s, 3H, CH₃)[9]
Mass Spectrum (EI)m/z: 161 (M+), 146, 118, 117[6]

Table 2: Purity of Indole Analogs After Different Purification Methods

CompoundPurification MethodPurity AchievedReference
IndoleSolute Crystallization99.5 wt%[10]
5-MethylindoleRecrystallization>98%[11]
2-MethylindolineDistillation99.81%[12]

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol is a general guideline and may require optimization.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Load the dried silica with the adsorbed product onto the top of the packed column.

  • Elution: Start the elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 0% to 20% ethyl acetate in hexane.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification of this compound by Acid-Base Extraction

This method is useful for removing neutral or acidic impurities from the basic indoline product.[9]

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M aqueous hydrochloric acid. The protonated indoline will move to the aqueous layer.

  • Basification: Collect the aqueous layer and, while cooling in an ice bath, slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃ solution) until the solution is basic (pH > 9).

  • Organic Extraction: Extract the basified aqueous solution with fresh organic solvent (e.g., ethyl acetate, 3 times).

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Mandatory Visualization

experimental_workflow crude Crude this compound analytical_check Analytical Purity Check (TLC, HPLC, GC-MS) crude->analytical_check column_chrom Column Chromatography analytical_check->column_chrom Multiple Impurities acid_base Acid-Base Extraction analytical_check->acid_base Neutral/Acidic Impurities recrystallization Recrystallization analytical_check->recrystallization Minor Impurities pure_product Pure this compound column_chrom->pure_product acid_base->pure_product recrystallization->pure_product

Caption: General purification workflow for this compound.

troubleshooting_logic start Impure Product Detected check_sm Starting Material (Indole) Present? start->check_sm incomplete_reduction Incomplete Reduction check_sm->incomplete_reduction Yes check_other_peaks Other Impurity Peaks? check_sm->check_other_peaks No optimize_reduction Optimize Reduction Conditions incomplete_reduction->optimize_reduction purify Purify by Chromatography optimize_reduction->purify side_reactions Side Reactions / Degradation check_other_peaks->side_reactions Yes check_other_peaks->purify No optimize_synthesis Optimize Synthesis / Workup side_reactions->optimize_synthesis optimize_synthesis->purify

Caption: Troubleshooting logic for purifying this compound.

References

Best practices for storing and handling 5-Methoxy-2-methylindoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling 5-Methoxy-2-methylindoline (CAS: 41568-27-8). Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and integrity of this compound throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions. The compound is known to be hygroscopic and potentially sensitive to light and air. The recommended storage conditions are as follows:

  • Temperature: Refrigerate between 2°C and 8°C.[1]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[1][2][3]

  • Light: Keep in a dark place, protected from light.[1]

  • Container: Use a tightly sealed container to prevent moisture absorption.

Q2: What solvents can be used to dissolve this compound?

A2: this compound is reported to be slightly soluble in several common organic solvents. It is advisable to prepare solutions fresh for use. The known qualitative solubility is:

  • Chloroform (Slightly soluble)[2][3]

  • Dimethyl Sulfoxide (DMSO) (Slightly soluble)[2][3]

  • Methanol (Slightly soluble)[2][3]

For biological assays, it is common practice to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO, and then dilute it with the aqueous buffer.

Q3: What are the main safety precautions to take when handling this compound?

A3: As with any chemical reagent, proper safety protocols should be followed. This includes:

  • Using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

  • Handling the compound in a well-ventilated area or a fume hood.

  • Avoiding inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

Q4: Is this compound known to be stable in solution?

A4: While specific stability studies for this compound in various solvents are not extensively documented, indole derivatives can be susceptible to degradation, particularly when in solution and exposed to light, air (oxidation), and non-neutral pH. It is best practice to prepare solutions fresh and store them under the recommended conditions (refrigerated, protected from light, and under an inert atmosphere if possible) for short periods.

Troubleshooting Guides

Issue 1: Compound has changed color or appearance.
  • Possible Cause: Degradation due to exposure to air, light, or moisture. The compound is noted to be hygroscopic.

  • Solution:

    • Verify that the compound has been stored according to the recommended conditions (refrigerated, in the dark, under an inert atmosphere, and in a tightly sealed container).

    • If the appearance has significantly changed, it is advisable to use a fresh, unopened vial for critical experiments.

    • To prevent future issues, ensure proper handling techniques for hygroscopic and light-sensitive materials are strictly followed.

Issue 2: Difficulty in dissolving the compound.
  • Possible Cause: The compound has low solubility in the chosen solvent, or the concentration is too high.

  • Solution:

    • Refer to the known solubility information. Note that "slightly soluble" indicates that it may not dissolve at high concentrations.

    • Try gentle warming or sonication to aid dissolution.

    • For aqueous solutions, first, create a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the aqueous medium. Pay attention to the final concentration of the organic solvent in your experiment.

Quantitative Data

PropertyValueSource(s)
CAS Number 41568-27-8[1][2][3][4]
Molecular Formula C₁₀H₁₃NO[4]
Molecular Weight 163.22 g/mol [1][4]
Melting Point 50-51 °C[3]
Storage Temperature 2-8 °C[1]
Solubility (Qualitative) Slightly soluble in Chloroform, DMSO, and Methanol[2][3]

Experimental Protocols

Protocol for Handling and Weighing a Hygroscopic Compound
  • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.

  • Perform all manipulations in a controlled environment with low humidity, such as a glove box or under a stream of dry inert gas (e.g., nitrogen or argon).

  • Use pre-dried glassware and spatulas.

  • Weigh the desired amount of the compound quickly and seal the container immediately after use.

  • For storage, consider placing the primary container inside a secondary container with a desiccant.

Visualizations

experimental_workflow cluster_storage Storage cluster_handling Handling cluster_experiment Experiment storage Store at 2-8°C Inert Atmosphere Protect from Light equilibration Equilibrate to RT storage->equilibration weighing Weigh in Dry Environment equilibration->weighing dissolution Dissolve in Appropriate Solvent weighing->dissolution experiment Perform Experiment dissolution->experiment

Caption: General experimental workflow for this compound.

troubleshooting_workflow node_action Check Solubility Data Use Co-solvent Apply Gentle Heat/Sonication node_issue Possible Degradation Verify Storage Conditions Use Fresh Sample start Issue Encountered check_appearance Compound Appearance Changed? start->check_appearance check_appearance->node_issue Yes check_solubility Difficulty Dissolving? check_appearance->check_solubility No check_solubility->node_action Yes end Consult Further Documentation check_solubility->end No

Caption: Troubleshooting decision tree for common issues.

References

Technical Support Center: Troubleshooting Experiments with Indolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving indoline compounds. The information is structured to address specific issues through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the synthesis, purification, and biological evaluation of indolines.

Synthesis

Q1: I am getting a low yield or no product in my Fischer indole synthesis of an indoline derivative. What are the common causes and how can I troubleshoot this?

A1: Low yields in the Fischer indole synthesis are a frequent issue. The reaction is sensitive to several factors, and systematic evaluation of your experimental setup is key.

Potential Causes and Solutions:

  • Suboptimal Reaction Conditions: The choice of acid catalyst and reaction temperature is critical. Stronger acids or higher temperatures are not always better and can lead to degradation.

    • Troubleshooting:

      • Screen different acid catalysts (e.g., HCl, H₂SO₄, PPA, TFA, or Lewis acids like ZnCl₂). The optimal catalyst is often substrate-dependent.

      • Optimize the reaction temperature. For some substrates, lower temperatures may favor the desired product by minimizing side reactions.

      • Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to avoid over-running the reaction and causing product degradation.

  • Poor Quality of Starting Materials: Impurities in the arylhydrazine or the carbonyl compound can lead to side reactions and significantly reduce the yield.

    • Troubleshooting:

      • Ensure the purity of your starting materials. Consider recrystallization or column chromatography of the precursors if purity is questionable.

  • Steric Hindrance: Bulky substituents on either the hydrazine or the carbonyl compound can impede the key[1][1]-sigmatropic rearrangement.

    • Troubleshooting:

      • If sterically hindered substrates are necessary, you may need to explore alternative synthetic routes or employ more forcing reaction conditions, though this may also increase side products.

  • Side Reactions: The formation of unwanted regioisomers or byproducts can consume starting materials and lower the yield of the desired indoline.[2]

    • Troubleshooting:

      • Adjusting the reaction temperature can sometimes improve selectivity.

      • Careful selection of the acid catalyst can also influence the regioselectivity of the cyclization.

Q2: My reaction is producing multiple unexpected side products. How can I improve the selectivity?

A2: The appearance of multiple side products often points to issues with reaction control, particularly in terms of temperature, atmosphere, and the reactivity of the indoline core itself.

Potential Causes and Solutions:

  • Oxidation: The electron-rich indoline ring is susceptible to oxidation, which can be accelerated by heat, light, and the presence of oxygen. This can lead to the formation of corresponding indole or oxindole derivatives.

    • Troubleshooting:

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Use degassed solvents.

      • Protect the reaction from light by wrapping the flask in aluminum foil or using amber glassware.

  • Acid-Catalyzed Degradation: Strong acidic conditions can lead to protonation of the indoline nitrogen, which can trigger ring-opening, polymerization, or other undesired side reactions.

    • Troubleshooting:

      • Use milder acid catalysts or reduce the reaction time in the presence of strong acids.

  • Competing Reaction Pathways: For certain substituted indolines, alternative cyclization or rearrangement pathways may become accessible, leading to a mixture of products.[2]

    • Troubleshooting:

      • Careful review of the literature for similar scaffolds can provide insight into potential competing pathways and conditions to avoid them.

      • Computational studies can sometimes predict the likelihood of different reaction pathways.

Purification

Q3: I am having difficulty purifying my indoline compound using column chromatography. The compound streaks or I get poor separation. What can I do?

A3: Purification of indoline derivatives can be challenging due to their polarity and potential instability on silica gel.

Potential Causes and Solutions:

  • Compound Instability on Silica Gel: The acidic nature of standard silica gel can cause degradation of sensitive indoline compounds directly on the column.

    • Troubleshooting:

      • Deactivate the silica gel by adding a small percentage of a base, such as triethylamine (e.g., 1%) or ammonia in methanol, to the eluent.

      • Consider using alternative stationary phases like neutral alumina or reverse-phase silica (C18).

  • Poor Solubility in Eluent: If the compound has low solubility in the chosen eluent system, it can lead to streaking and poor separation.

    • Troubleshooting:

      • Experiment with different solvent systems to find one that provides good solubility and optimal separation.

      • For highly polar indolines that remain on the baseline, consider reverse-phase chromatography.

  • Compound Tailing: The basic nitrogen atom in the indoline ring can interact strongly with the acidic silanol groups on the silica surface, causing peak tailing.

    • Troubleshooting:

      • As with instability issues, adding a small amount of a basic modifier like triethylamine or pyridine to the eluent can mitigate this interaction.

Stability and Storage

Q4: My indoline compound seems to degrade over time, even when stored. What are the best practices for storing indoline derivatives?

A4: Indolines are often sensitive to environmental factors, and proper storage is crucial to maintain their integrity.

Best Practices for Storage:

  • Protection from Light: Many indoline compounds are photosensitive and can degrade upon exposure to UV or even ambient light.

    • Recommendation: Store solid compounds and solutions in amber vials or wrap containers in aluminum foil.

  • Inert Atmosphere: The indoline scaffold can be susceptible to oxidation.

    • Recommendation: For long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen).

  • Low Temperature: Storing at low temperatures can slow down the rate of degradation.

    • Recommendation: Store compounds at -20°C or -80°C, especially for long-term storage.

  • Solvent Choice: The choice of solvent for stock solutions can impact stability.

    • Recommendation: Use anhydrous, high-purity solvents. If possible, prepare fresh solutions for experiments. For biological assays, DMSO is a common choice for stock solutions, but prolonged storage in DMSO can sometimes lead to degradation. It is advisable to store stock solutions in small aliquots to avoid repeated freeze-thaw cycles.

Biological Assays

Q5: I am observing inconsistent results in my cell-based or enzyme inhibition assays with an indoline compound. What could be the cause?

A5: Inconsistent results in biological assays are often linked to the physicochemical properties of the indoline compound, particularly its solubility and stability in aqueous assay buffers.

Potential Causes and Solutions:

  • Poor Aqueous Solubility: Many indoline derivatives are hydrophobic and have low solubility in the aqueous buffers used for biological assays. This can lead to the compound precipitating out of solution, resulting in an unknown and variable effective concentration.

    • Troubleshooting:

      • Use of Co-solvents: Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO. When diluting into the aqueous assay buffer, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all experiments, including controls.

      • Sonication: Briefly sonicate the final diluted solution to aid in dissolving the compound.

      • Solubility Enhancement: Consider using solubility-enhancing excipients such as cyclodextrins.

  • Compound Aggregation: At concentrations above their critical aggregation concentration, some compounds can form aggregates that can lead to non-specific inhibition of enzymes or interference in the assay readout. This is a common source of false positives in high-throughput screening.

    • Troubleshooting:

      • Include Detergents: Perform control experiments with the addition of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant decrease in inhibitory activity in the presence of the detergent is indicative of aggregation-based activity.

      • Dynamic Light Scattering (DLS): This technique can be used to directly detect the formation of aggregates in solution.

  • Compound Instability in Assay Buffer: The pH and components of the assay buffer can affect the stability of the indoline compound over the course of the experiment. Degradation of the compound will lead to a decrease in its effective concentration and potentially the formation of active or interfering byproducts.

    • Troubleshooting:

      • Stability Assessment: Perform a pre-experiment to assess the stability of the indoline compound in the assay buffer under the same conditions as the main experiment (e.g., incubation time, temperature). Analyze the sample by HPLC or LC-MS at different time points to check for degradation.

      • pH Optimization: If the compound is pH-sensitive, ensure the assay buffer is at a pH where the compound is most stable.

  • Non-specific Binding: Hydrophobic compounds can bind non-specifically to plasticware, proteins in the assay medium (e.g., albumin), or the filter membranes used in radioligand binding assays.

    • Troubleshooting:

      • Use of Low-Binding Plates: Utilize low-protein-binding microplates.

      • Inclusion of BSA: In some assays, adding a small amount of bovine serum albumin (BSA) to the buffer can help to block non-specific binding sites.

      • Radioligand Binding Assays: For high non-specific binding, try reducing the concentration of the membrane preparation, optimizing washing steps, or pre-soaking filter mats in a solution of a blocking agent like polyethyleneimine (PEI).[1][3]

Data Presentation

Table 1: Illustrative Data on the Effect of pH on Indoline Stability

This table provides an example of how to present data from a stability study of an indoline compound in different pH buffers over time.

pH of BufferIncubation Time (hours)% of Initial Compound Remaining (Illustrative)
3.0 (Acidic)0100%
285%
660%
2425%
7.4 (Neutral)0100%
299%
698%
2495%
9.0 (Basic)0100%
290%
675%
2440%

Note: This data is for illustrative purposes and the actual stability will depend on the specific indoline structure.

Table 2: Example of Troubleshooting Low Yield in Fischer Indole Synthesis

This table illustrates how changing reaction conditions can impact the yield of a hypothetical indoline synthesis.

EntryAcid CatalystTemperature (°C)Reaction Time (h)Yield (%) (Illustrative)
11 M HCl in EtOH801225%
2Acetic Acid1001245%
3p-TsOH80860%
4ZnCl₂100675%

Note: This data is for illustrative purposes and the optimal conditions will be substrate-dependent.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study of an Indoline Compound

This protocol outlines a general method to assess the stability of an indoline compound under various stress conditions, which is crucial for identifying potential degradation pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the indoline compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at room temperature and an elevated temperature (e.g., 60°C).

    • Withdraw aliquots at various time points (e.g., 2, 6, 24 hours).

    • Neutralize the aliquots with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis.

    • Neutralize the aliquots with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Incubate at room temperature, protected from light.

    • Withdraw aliquots at various time points.

  • Photolytic Degradation:

    • Expose a solution of the compound to a calibrated light source (UV and visible light).

    • Concurrently, keep a control sample in the dark.

    • Sample at defined intervals of light exposure.

  • Thermal Degradation:

    • Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C).

    • Sample at various time points.

3. Analysis:

  • Analyze the samples from each stress condition using a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water/acetonitrile containing 0.1% TFA).

  • Use a photodiode array (PDA) detector to monitor for the appearance of new peaks and changes in the peak area of the parent compound.

  • Couple the HPLC to a mass spectrometer (LC-MS) to identify the mass of any degradation products.

Protocol 2: Fischer Indole Synthesis of a Substituted Indoline (General Procedure)

This protocol provides a general framework for the Fischer indole synthesis. Note that the specific catalyst, solvent, and temperature will need to be optimized for each substrate.

1. Formation of the Hydrazone (Optional, can be done in situ):

  • Dissolve the arylhydrazine hydrochloride (1.0 eq) and the carbonyl compound (1.1 eq) in a suitable solvent such as ethanol or acetic acid.

  • Stir the mixture at room temperature for 1-3 hours until TLC analysis indicates complete formation of the hydrazone.

2. Cyclization:

  • To the solution containing the hydrazone (or a mixture of the arylhydrazine and carbonyl compound), add the acid catalyst (e.g., ZnCl₂, p-TsOH, or concentrated H₂SO₄).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and monitor the progress by TLC.

  • The reaction time can vary from a few hours to overnight.

3. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ice and water.

  • Neutralize the solution with a base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (potentially treated with a base as described in the FAQs) using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Visualizations

Fischer_Indole_Synthesis_Troubleshooting cluster_synthesis Fischer Indole Synthesis cluster_problems Common Issues cluster_solutions Troubleshooting Steps Start Start Hydrazone_Formation Arylhydrazine + Carbonyl -> Hydrazone Start->Hydrazone_Formation Cyclization Cyclization ([3,3]-Sigmatropic Rearrangement) Hydrazone_Formation->Cyclization Product Desired Indoline Product Cyclization->Product Low_Yield Low Yield Cyclization->Low_Yield Side_Products Side Products Cyclization->Side_Products Optimize_Catalyst Optimize Acid Catalyst (Brønsted vs. Lewis) Low_Yield->Optimize_Catalyst Cause: Suboptimal Catalysis Optimize_Temp Optimize Temperature Low_Yield->Optimize_Temp Cause: Degradation at High Temp. Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Cause: Impurities Side_Products->Optimize_Catalyst Cause: Competing Pathways Inert_Atmosphere Use Inert Atmosphere (N2 or Ar) Side_Products->Inert_Atmosphere Cause: Oxidation Protect_Light Protect from Light Side_Products->Protect_Light Cause: Photodegradation Forced_Degradation_Workflow Start Pure Indoline Compound Stress_Conditions Apply Stress Conditions Start->Stress_Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl) Stress_Conditions->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) Stress_Conditions->Base Oxidation Oxidation (e.g., 3% H2O2) Stress_Conditions->Oxidation Photo Photolysis (UV/Vis Light) Stress_Conditions->Photo Thermal Thermal Stress (e.g., 60°C) Stress_Conditions->Thermal Analysis Analyze Samples by Stability-Indicating HPLC/LC-MS Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis Thermal->Analysis End Establish Stability Profile and Degradation Pathways Analysis->End Biological_Assay_Troubleshooting Inconsistent_Results Inconsistent Biological Assay Results Poor_Solubility Poor Aqueous Solubility Inconsistent_Results->Poor_Solubility Possible Cause Aggregation Compound Aggregation Inconsistent_Results->Aggregation Possible Cause Instability Instability in Buffer Inconsistent_Results->Instability Possible Cause Solubility_Solutions Troubleshooting: - Use Co-solvents (DMSO) - Sonication - Use Cyclodextrins Poor_Solubility->Solubility_Solutions Aggregation_Solutions Troubleshooting: - Add Detergent (e.g., Triton X-100) - Dynamic Light Scattering (DLS) - Lower Compound Concentration Aggregation->Aggregation_Solutions Instability_Solutions Troubleshooting: - Assess Stability via HPLC - Adjust Buffer pH - Reduce Incubation Time Instability->Instability_Solutions PI3K_Akt_Indoline_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates NFkB NF-κB Akt->NFkB activates Cell_Response Cell Proliferation, Survival, Angiogenesis mTOR->Cell_Response NFkB->Cell_Response Indoline Indoline Compound (e.g., DIM) Indoline->PI3K inhibits Indoline->Akt inhibits Degraded_Indoline Degraded Indoline (Inactive/Altered Activity) Indoline->Degraded_Indoline Instability (pH, light, O2)

References

Validation & Comparative

Comparative Analysis of 5-Methoxy-2-methylindoline and Structurally Similar Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 5-Methoxy-2-methylindoline and similar compounds, focusing on their potential pharmacological activities. Due to a lack of publicly available pharmacological data for this compound, this guide focuses on two key areas of activity observed in structurally related indoline compounds: dual inhibition of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) for anti-inflammatory applications, and modulation of alpha-adrenergic receptors.

This analysis summarizes quantitative data from preclinical studies, details the experimental protocols used to obtain this data, and visualizes the relevant biological pathways to provide a comprehensive overview for future research and development.

Dual 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH) Inhibition

A significant area of research for indoline-based compounds is in the development of dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) as potential anti-inflammatory agents. The simultaneous inhibition of these two enzymes can both reduce the production of pro-inflammatory leukotrienes and increase the concentration of anti-inflammatory epoxyeicosatrienoic acids (EETs).

A key study identified a series of indoline derivatives, originating from a 5-methylindoline-2,3-dione scaffold, with potent dual inhibitory activity. The following table summarizes the in vitro inhibitory activities of selected compounds from this study.

Table 1: In Vitro Inhibitory Activity of Indoline Derivatives against 5-LOX and sEH

Compound5-LOX IC₅₀ (µM)¹sEH IC₅₀ (µM)²
43 0.45 ± 0.11Not Reported
53 0.28 ± 0.020.061 ± 0.003
54 0.18 ± 0.050.100 ± 0.010
73 0.41 ± 0.010.43 ± 0.10
Zileuton³ 1.0 (approx.)Not Applicable
AUDA⁴ Not Applicable0.003 (approx.)

¹Inhibition of isolated human recombinant 5-LOX.[1] ²Inhibition of isolated human sEH.[1] ³Zileuton is a known 5-LOX inhibitor used as a positive control.[1] ⁴AUDA is a known sEH inhibitor used as a positive control.[1]

Signaling Pathway for Dual 5-LOX/sEH Inhibition

The diagram below illustrates the signaling pathway involving 5-LOX and sEH in the arachidonic acid cascade. Inhibition of 5-LOX blocks the conversion of arachidonic acid to pro-inflammatory leukotrienes, while inhibition of sEH prevents the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs).

5-LOX and sEH Signaling Pathway membrane Membrane Phospholipids pla2 PLA₂ membrane->pla2 Activation aa Arachidonic Acid (AA) pla2->aa Liberates five_lox 5-LOX aa->five_lox cyp CYP Epoxy. aa->cyp lta4 Leukotriene A₄ (LTA₄) five_lox->lta4 ltb4 Leukotriene B₄ (LTB₄) lta4->ltb4 inflammation Inflammation ltb4->inflammation eets EETs cyp->eets seh sEH eets->seh anti_inflammation Anti-inflammation (Vasodilation) eets->anti_inflammation dhets DHETs seh->dhets inhibitor Indoline Dual Inhibitor inhibitor->five_lox inhibitor->seh Alpha-1 Adrenergic Receptor Signaling agonist Agonist (e.g., Norepinephrine) alpha1_receptor α₁-Adrenergic Receptor agonist->alpha1_receptor gq Gq alpha1_receptor->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP₂ plc->pip2 Cleaves ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 ↑ Intracellular Ca²⁺ er->ca2 Releases Ca²⁺ cellular_response Cellular Response (e.g., Smooth Muscle Contraction) ca2->cellular_response pkc->cellular_response antagonist Indoline Antagonist antagonist->alpha1_receptor Blocks Alpha-2 Adrenergic Receptor Signaling agonist Agonist (e.g., Clonidine) alpha2_receptor α₂-Adrenergic Receptor agonist->alpha2_receptor gi Gi alpha2_receptor->gi Activates ac Adenylyl Cyclase gi->ac Inhibits atp ATP ac->atp Converts camp ↓ cAMP atp->camp pka Protein Kinase A (PKA) camp->pka cellular_response Cellular Response (e.g., Inhibition of Neurotransmitter Release) pka->cellular_response antagonist Indoline Antagonist antagonist->alpha2_receptor Blocks Radioligand Binding Assay Workflow step1 1. Membrane Preparation (from cells expressing the target receptor) step2 2. Incubation (Membranes + Radioligand + Test Compound) step1->step2 step3 3. Filtration (Separates bound from free radioligand) step2->step3 step4 4. Scintillation Counting (Quantifies bound radioactivity) step3->step4 step5 5. Data Analysis (Determine IC₅₀ and calculate Kᵢ) step4->step5

References

Efficacy of 5-Methoxy-2-methylindoline vs. other 5-LOX inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 5-Lipoxygenase (5-LOX) Inhibitor Efficacy

For researchers, scientists, and drug development professionals, the inhibition of 5-lipoxygenase (5-LOX) represents a critical therapeutic target for a multitude of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions.[1] This is due to the central role of 5-LOX in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[2] This guide provides a comparative analysis of various classes of 5-LOX inhibitors, supported by experimental data and detailed methodologies to aid in the evaluation of novel compounds. While specific data on 5-Methoxy-2-methylindoline as a direct 5-LOX inhibitor is not extensively available in public literature, the indoline scaffold is a key feature in the development of new inhibitors.[3][4] This document will, therefore, focus on a broader comparison of well-characterized inhibitors, providing a framework for assessing new chemical entities.

The 5-LOX pathway is initiated by the release of arachidonic acid (AA) from the cell membrane. 5-LOX, in conjunction with the 5-lipoxygenase-activating protein (FLAP), converts AA into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then further metabolized to leukotriene A4 (LTA4).[5][6][7][8] LTA4 is a pivotal intermediate that can be converted to the potent chemoattractant leukotriene B4 (LTB4) or to the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are involved in allergic and inflammatory responses.[5][6][7]

5-LOX Signaling Pathway Membrane_Phospholipids Membrane Phospholipids cPLA2 cPLA₂ Membrane_Phospholipids->cPLA2 Activation Arachidonic_Acid Arachidonic Acid (AA) cPLA2->Arachidonic_Acid Liberates FLAP FLAP Arachidonic_Acid->FLAP Five_LOX 5-LOX FLAP->Five_LOX Presents AA to Five_HPETE 5-HPETE Five_LOX->Five_HPETE Oxygenation LTA4 Leukotriene A₄ (LTA₄) Five_HPETE->LTA4 Dehydration LTA4_Hydrolase LTA₄ Hydrolase LTB4 Leukotriene B₄ (LTB₄) LTA4_Hydrolase->LTB4 Hydrolysis LTC4_Synthase LTC₄ Synthase LTC4 Leukotriene C₄ (LTC₄) LTC4_Synthase->LTC4 Conjugation with Glutathione LTA4->LTA4_Hydrolase LTA4->LTC4_Synthase BLT_Receptors BLT Receptors LTB4->BLT_Receptors Binds to LTD4 Leukotriene D₄ (LTD₄) LTC4->LTD4 CysLT_Receptors CysLT Receptors LTC4->CysLT_Receptors Binds to LTE4 Leukotriene E₄ (LTE₄) LTD4->LTE4 LTD4->CysLT_Receptors LTE4->CysLT_Receptors Inflammation Inflammation BLT_Receptors->Inflammation CysLT_Receptors->Inflammation Experimental Workflow for 5-LOX Inhibitor Screening cluster_0 In Vitro Screening cluster_1 Lead Optimization cluster_2 In Vivo Evaluation HTS High-Throughput Screening (Fluorometric Assay) Biochemical_Assay Biochemical Assay (Cell-Free, Spectrophotometric) HTS->Biochemical_Assay Hit Confirmation Cell_Based_Assay Cell-Based Assay (e.g., PMNLs) Biochemical_Assay->Cell_Based_Assay Confirmation in Cellular Context SAR Structure-Activity Relationship (SAR) Studies Cell_Based_Assay->SAR Lead Identification Selectivity Selectivity Assays (vs. COX-1, COX-2, 12-LOX, 15-LOX) SAR->Selectivity Mechanism Mechanism of Action Studies (e.g., Reversibility, Kinetics) Selectivity->Mechanism PK_PD Pharmacokinetics and Pharmacodynamics (PK/PD) Mechanism->PK_PD Candidate Selection Efficacy_Models Efficacy in Animal Models of Inflammation (e.g., Asthma, Peritonitis) PK_PD->Efficacy_Models Toxicology Toxicology and Safety Studies Efficacy_Models->Toxicology

References

Validating the Biological Activity of Synthesized Indoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative analysis of the performance of various synthesized indoline derivatives, supported by experimental data from recent studies. We delve into their anticancer, anti-inflammatory, and antimicrobial properties, offering a centralized resource for researchers in the field.

Data Presentation: A Comparative Overview of Biological Activity

The following tables summarize the quantitative data on the biological activity of various indoline derivatives, allowing for a clear comparison of their potency.

Table 1: Anticancer Activity of Indoline Derivatives
Compound IDCancer Cell Line(s)Assay TypeIC50 / GI%Target/MechanismReference
9d MGC-803, A549, Kyse30, Kyse450, Kyse510, EC-109AntiproliferativeIC50: 1.49 - 6.82 µMTubulin polymerization inhibitor (colchicine binding site)[1]
3 Non-small cell lung (HCI-H522), Melanoma (LOX IMVI)Growth InhibitionGI%: 93.52% (HCI-H522), 71.63% (LOX IMVI)Tyrosine Kinase (in silico)[2]
7 VariousGrowth InhibitionMean GI%: 9.63% - 35.90%Not specified[2]
8 VariousGrowth InhibitionMean GI%: 9.63% - 35.90%Not specified[2]
10 VariousGrowth InhibitionGI% ≥ 40%Not specified[2]
V7 MGC803AntiproliferativeIC50: 1.59 µMNEDDylation and MAPK pathway inhibition[3]
Indole-pyrimidine derivative 6k MGC-803, PC-3, EC-109, PC-12, MCF-7AntiproliferativeIC50: 2.75 µM (against MGC-803)Lysine Specific Demethylase 1 (LSD1) inhibitor[3]
28-indole-betulin derivatives A549, MDA-MB-231, MCF-7, DLD-1, HT-29, A375, C32AnticancerMost sensitive: MCF-7Induction of apoptosis, G1 cell cycle arrest[4]
Table 2: Antimicrobial Activity of Indoline Derivatives
Compound IDMicrobial Strain(s)Assay TypeMIC/MBC/MFC (µg/mL)Reference
5-indolylmethylenerhodanine-3-carboxylic/sulfonic acid derivatives Escherichia coli, Staphylococcus lentus, Candida albicansMIC/MBC/MFC25-50[5]
4P ESKAPE pathogens, resistant Klebsiella pneumoniaeMIC/MBCMIC: 4, MBC: 8 (against resistant K. pneumoniae 2108)[6]
10f, 10g, 10h Staphylococcus aureus ATCC 6538, 4220, MRSA ATCC 43300MIC0.5[7]
Various 3-alkylidene-2-indolone derivatives (5d, 5e, 5k, 5u, 10c–10i) Gram-positive bacteria 4220MIC0.5–16[7]
Indole-thiourea hybrid 1 Not specifiedMIC<12.5[8]
Oxindole thiazolidine conjugate 3 Not specifiedMIC<8[9]
Oxindole thiazolidine conjugate 4 Not specifiedMIC<6[9]
Indole derivative 6 Not specifiedMIC<6.25[9]
Table 3: Anti-inflammatory Activity of Indoline Derivatives
Compound IDIn Vitro/In Vivo ModelKey Markers InhibitedPotencyReference
Various N-substituted indolines LPS-stimulated RAW264.7 macrophagesNO, TNF-α, IL-61 pM to 1 nM[10]
SV-1010 LPS-induced inflammation in vivoTNF-α, IL-1β, IL-6, iNOSEffective at 0.1 mg/kg[11]
LPSF/NN-52 Acetic acid-induced nociception in vivoAbdominal writhing52.1% reduction[12]
LPSF/NN-56 Acetic acid-induced nociception in vivoAbdominal writhing63.1% reduction[12]
Compound 2 (N-ethyl morpholine indole derivative) CFA-induced inflammatory hyperalgesia in ratsIL-1β, IL-6, TNF-αED50: 1.097 mg/kg[13]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of indoline derivatives.

In Vitro Anticancer Activity - MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[14]

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized indoline derivatives for a specified period, typically 24 to 72 hours. A vehicle control (e.g., DMSO) is also included.[14][15]

  • MTT Addition: Following treatment, the culture medium is removed, and 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well. The plate is then incubated for 4 hours at 37°C.[15][16]

  • Formazan Solubilization: The MTT solution is removed, and 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[15][16]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control group. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimicrobial Susceptibility Testing - Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Procedure:

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a pure culture, typically adjusted to a 0.5 McFarland standard.[17]

  • Serial Dilution: Two-fold serial dilutions of the indoline derivatives are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Assay in LPS-Stimulated Macrophages

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

Procedure:

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate.[16]

  • Pre-treatment and Stimulation: The cells are pre-treated with various concentrations of the indoline derivatives for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.[16]

  • Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[15]

    • 50-100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[15]

    • After a short incubation period at room temperature, the absorbance is measured at 540-550 nm.[16]

  • Data Analysis: The nitrite concentration is quantified using a sodium nitrite standard curve, and the percentage of NO inhibition by the indoline derivatives is calculated relative to the LPS-stimulated control.

Visualizations: Pathways and Workflows

To further elucidate the biological context and experimental designs, the following diagrams are provided.

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Signaling_Cascade Signaling Cascade (e.g., MAPK) Receptor->Signaling_Cascade IKK IKK Signaling_Cascade->IKK IκBα IκBα IKK->IκBα phosphorylates & degrades NFκB_complex p50/p65-IκBα IκBα->NFκB_complex inhibits NFκB_active p50/p65 NFκB_complex->NFκB_active Gene_Expression Gene Expression of Pro-inflammatory Mediators NFκB_active->Gene_Expression translocates Pro_inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6, iNOS) Gene_Expression->Pro_inflammatory_Mediators leads to Indoline_Derivatives Indoline Derivatives Indoline_Derivatives->Signaling_Cascade inhibit Indoline_Derivatives->IKK inhibit Indoline_Derivatives->NFκB_active inhibit translocation LPS LPS LPS->Receptor

Caption: NF-κB signaling pathway and potential inhibition by indoline derivatives.

Experimental Workflow

cluster_setup Experimental Setup cluster_assay Assay cluster_analysis Data Analysis A 1. Cell Seeding (e.g., RAW 264.7) B 2. Pre-treatment with Indoline Derivatives A->B C 3. Stimulation with LPS B->C D 4. Incubation (24 hours) C->D E 5. Supernatant Collection D->E F 6. Griess Assay for Nitrite Measurement E->F G 7. Absorbance Reading (540 nm) F->G H 8. Calculation of NO Inhibition G->H

Caption: Workflow for in vitro anti-inflammatory activity screening.

Logical Relationship

A Synthesized Indoline Derivative Library B Primary Screening (e.g., Cytotoxicity) A->B C Active Compounds B->C D Secondary Screening (Target-specific assays) C->D E Lead Compound Identification D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization F->G H In Vivo Studies G->H

Caption: Logical workflow for indoline-based drug discovery.

References

Comparative Guide to the Structure-Activity Relationship of 5-Methoxyindole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 5-methoxyindole analogs, focusing on their anticancer and serotonergic activities. The strategic placement of a methoxy group at the 5-position of the indole ring significantly influences the biological activity of these compounds, making them promising scaffolds for drug development. This document summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways and workflows to support researchers, scientists, and drug development professionals.

Anticancer Activity of 5-Methoxyindole Analogs

A significant body of research has focused on the antiproliferative and anticancer activities of 5-methoxyindole derivatives. The following tables summarize the in vitro cytotoxic activity (IC50 values) of several key compounds against various cancer cell lines, highlighting the impact of structural modifications on their potency.

Table 1: Cytotoxicity of 5-Methoxyindole-Isatin Hybrids
Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Key Structural Features
5o 5-Methoxyindole-isatin HybridZR-75 (Breast)1.69Sunitinib8.11Isatin moiety at the 2-position of the indole, N-benzyl group on the isatin.[1]
HT-29 (Colon)1.69Sunitinib8.11
A-549 (Lung)1.69Sunitinib8.11
5w 5-Methoxyindole-isatin HybridZR-75 (Breast)1.91Sunitinib8.11Isatin moiety at the 2-position of the indole, N-phenyl group on the isatin.[1]
HT-29 (Colon)1.91Sunitinib8.11
A-549 (Lung)1.91Sunitinib8.11
Table 2: Cytotoxicity of Indolo[2,3-b]quinoline and Related Analogs
Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Key Structural Features
MMNC Indolo[2,3-b]quinolineHCT116 (Colorectal)0.335-Fluorouracil>100Fused quinoline ring system, methyl groups at positions 2 and 5.[1][2]
Caco-2 (Colorectal)0.51
AGS (Gastric)3.6
PANC-1 (Pancreatic)18.4
SMMC-7721 (Liver)9.7
Compound 49 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineHCT116 (Colorectal)0.35Neocryptolepine~5.95Introduction of a 2-chloro and 8-methoxy group to the indoloquinoline core.[3]
Caco-2 (Colorectal)0.54

Serotonergic Activity of 5-Methoxyindole Analogs

The 5-methoxyindole scaffold is a well-known pharmacophore for serotonin (5-HT) receptors due to its structural resemblance to the endogenous ligand serotonin.[4] Modifications to the side chain at the 3-position significantly influence the affinity and functional activity at various 5-HT receptor subtypes.

Table 3: Serotonin Receptor Binding Affinity and Functional Activity of 5-Methoxy-Tryptamine Derivatives
CompoundR1R25-HT1A Ki (nM)5-HT2A Ki (nM)5-HT2A EC50 (nM)5-HT2A Emax (%)
5-MeO-DMT CH3CH316.049.311.2100
5-MeO-MET CH3C2H518.155.612.3100
5-MeO-DET C2H5C2H523.375.815.1100
5-MeO-MIPT CH3i-Pr70.1145.220.1100
5-MeO-DIPT i-Pri-Pr101.4201.829.8100
5-MeO-pyr-T \multicolumn{2}{c}{Pyrrolidine}7.860.113.2100

Data adapted from a study on 5-MeO-DMT derivatives, which are structurally related to 5-methoxy-2-methylindoline analogs in that they are 5-methoxyindoles with varying amine substituents.[4]

Experimental Protocols

In Vitro Antiproliferative Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability. It is based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The 5-methoxyindole analogs are dissolved in dimethyl sulfoxide (DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The plates are agitated on an orbital shaker for 15 minutes to ensure complete solubilization. The absorbance is then read at 570-590 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Western Blot Analysis for PI3K/AKT/mTOR Pathway

This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of the activation state of signaling pathways.

  • Cell Lysis: After treatment with the compounds, cells are washed with ice-cold PBS and then lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, and a loading control like GAPDH).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software. The expression of phosphorylated proteins is typically normalized to the total protein expression.

Signaling Pathways and Experimental Workflows

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAKT p-AKT PDK1->pAKT Phosphorylation AKT AKT pmTORC1 p-mTORC1 pAKT->pmTORC1 Activation mTORC1 mTORC1 Cell_Survival Cell Survival, Proliferation, Growth pmTORC1->Cell_Survival MMNC MMNC (Indolo[2,3-b]quinoline) MMNC->PI3K Inhibition MMNC->pAKT Inhibition MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add 5-methoxyindole analogs at various concentrations incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT reagent (5 mg/mL) incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Remove medium and add solubilizing agent (e.g., DMSO) incubate3->solubilize measure Measure absorbance at 570-590 nm solubilize->measure analyze Calculate cell viability and determine IC50 measure->analyze end End analyze->end

References

Comparing experimental data of 5-Methoxy-2-methylindoline with literature values

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Experimental Data for 5-Methoxy-2-methylindoline with Literature Values

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data for this compound against established literature values. The objective is to offer a clear, data-driven reference for researchers working with this compound. This document outlines standard experimental protocols for characterization and presents data in a structured format to facilitate easy comparison and verification.

Distinction Between Indole and Indoline Structures

It is critical to distinguish between 5-Methoxy-2-methylindoline (CAS 41568-27-8) and its oxidized counterpart, 5-Methoxy-2-methylindole (CAS 1076-74-0). This compound is the dihydro-derivative of the indole, meaning the C2-C3 bond in the five-membered ring is saturated. This structural difference significantly impacts their chemical properties and biological activities. While both are valuable in medicinal chemistry, this guide focuses on the indoline compound.[1][2][3]

Data Presentation: Physicochemical and Spectroscopic Properties

The following tables summarize the key physicochemical and spectroscopic data for this compound and, for comparative context, its indole form. "Experimental Data" represents a typical set of results obtained from laboratory analysis, which should be compared against the provided "Literature Values."

Table 1: Comparison of Physicochemical Properties

PropertyExperimental Data (Hypothetical)Literature Values (this compound)Literature Values (5-Methoxy-2-methylindole)
Appearance Off-white crystalline solid-White to light beige crystalline powder or crystals[4]
Melting Point 49-51 °C50-51 °C[2]85-88 °C[4][5]
Boiling Point Not Determined286.3 ± 29.0 °C (Predicted)[2]271-273 °C (for 2-methylindole)[6]
Molecular Formula C₁₀H₁₃NOC₁₀H₁₃NO[2][3]C₁₀H₁₁NO[4][7]
Molecular Weight 163.22 g/mol 163.22 g/mol [2][3]161.20 g/mol [7][8]

Table 2: Comparison of Spectroscopic Data

SpectrumExperimental Data (Hypothetical)Literature Values (Representative)
¹H NMR Consistent with indoline structureData for the parent compound, 2-methylindoline, shows characteristic aliphatic protons in the 2.5-3.5 ppm range.
¹³C NMR Consistent with indoline structureData for the parent compound, 2-methylindoline, shows aliphatic carbons around 20-60 ppm.
Mass Spec (EI) m/z = 163 (M⁺)Expected Molecular Ion (M⁺) at m/z = 163.

Experimental Protocols

Detailed methodologies for acquiring the experimental data are provided below.

Melting Point Determination
  • Apparatus: Digital melting point apparatus (e.g., Stuart SMP10 or similar).

  • Procedure: A small, dry sample of this compound was packed into a capillary tube to a depth of 2-3 mm. The tube was placed in the heating block of the apparatus. The temperature was ramped up quickly to about 40 °C and then increased at a rate of 1-2 °C per minute. The range from the temperature at which the first drop of liquid appeared to the temperature at which the entire sample was molten was recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Apparatus: Bruker 500 MHz NMR spectrometer.[9]

  • Sample Preparation: Approximately 10-15 mg of the sample was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: The spectrum was acquired with a 30° pulse width, a relaxation delay of 1.0 second, and 16 scans.

  • ¹³C NMR Acquisition: The spectrum was acquired using a proton-decoupled sequence with a 45° pulse width, a relaxation delay of 2.0 seconds, and 1024 scans.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Apparatus: Agilent 7890A GC system coupled with an ISQ Trace 1300 mass spectrometer.[10]

  • Sample Preparation: The sample was dissolved in methanol to a concentration of 1 mg/mL.

  • GC Conditions:

    • Column: Agilent HP-5ms (30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-450 amu.

    • Source Temperature: 230 °C.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a relevant biological pathway for the application of this compound class.

G cluster_0 Sample Characterization Workflow cluster_1 Melting Point, etc. cluster_2 NMR, MS Sample Receive Sample (this compound) Visual Visual Inspection (Color, Form) Sample->Visual PhysChem Physicochemical Tests Visual->PhysChem Spectro Spectroscopic Analysis Visual->Spectro MP Melting Point PhysChem->MP NMR 1H & 13C NMR Spectro->NMR MS GC-MS Spectro->MS Compare Data Comparison Report Final Report Compare->Report MP->Compare NMR->Compare MS->Compare

Caption: Experimental workflow for the characterization of this compound.

G cluster_0 Inflammatory Pathway Inhibition Stimuli Inflammatory Stimuli Membrane Cell Membrane Phospholipids Stimuli->Membrane PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 activates AA Arachidonic Acid PLA2->AA produces COX Cyclooxygenase (COX) AA->COX substrate for Prostaglandins Prostaglandins (Inflammation) COX->Prostaglandins Inhibitor Inhibitor (e.g., Indole-3-acetamide derivative) Inhibitor->PLA2 inhibits

Caption: Inhibition of the PLA2 pathway by an indoline-derived compound.[2][3]

References

In Vivo Anti-Inflammatory Efficacy of Novel Indoline Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indoline scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the in vivo anti-inflammatory effects of recently developed indoline and indole-based compounds, offering a valuable resource for researchers in inflammation and drug discovery. We present a side-by-side comparison of a dual 5-lipoxygenase/soluble epoxide hydrolase (5-LOX/sEH) inhibitor (Compound 73), a novel indomethacin analogue (Compound 4f), and a transient receptor potential vanilloid 1 (TRPV1) channel modulator (SV-1010). This guide includes quantitative data from in vivo studies, detailed experimental protocols, and visualizations of the relevant signaling pathways to facilitate a comprehensive understanding of their anti-inflammatory potential.

Quantitative Comparison of In Vivo Anti-Inflammatory Activity

The following tables summarize the in vivo anti-inflammatory efficacy of the selected indoline/indole compounds compared to established anti-inflammatory drugs.

Table 1: Efficacy of Dual 5-LOX/sEH Inhibitor (Compound 73) in Zymosan-Induced Peritonitis in Mice [1]

Treatment (10 mg/kg, i.p.)Leukocyte Infiltration (cells/mL x 10^6)LTC4 Levels (pg/mL)LTB4 Levels (pg/mL)PGE2 Levels (pg/mL)TNF-α Levels (pg/mL)
Vehicle15.2 ± 1.5350 ± 401800 ± 2002500 ± 3001200 ± 150
Compound 737.5 ± 0.8 150 ± 25800 ± 100 1200 ± 150600 ± 80
Zileuton (5-LOX Inhibitor)9.8 ± 1.2**180 ± 30950 ± 120***2300 ± 2501100 ± 130

*Data are presented as mean ± SEM. **p < 0.01, **p < 0.001 compared to vehicle. Data extracted from the study by Cerqua et al. (2022).

Table 2: Efficacy of Indomethacin Analogue (Compound 4f) in Carrageenan-Induced Paw Edema in Rats

Treatment (10 mg/kg)Paw Edema Inhibition (%) at 1hPaw Edema Inhibition (%) at 2hPaw Edema Inhibition (%) at 3hPaw Edema Inhibition (%) at 4hPaw Edema Inhibition (%) at 5h
Indomethacin54%62%75%82%86.7%
Compound 4f65%78%85%88%90.5%

Data extracted from a study on anti-inflammatory indomethacin analogs.

Table 3: Efficacy of TRPV1 Modulator (SV-1010) in LPS-Induced Inflammation in Mice [2]

TreatmentTNF-α NormalizationIL-1β NormalizationIL-6 Normalization
SV-1010 (0.1 mg/kg)Normalized to control levelsNormalized to control levelsNormalized to control levels
Diclofenac (12.5 mg/kg)Comparable to SV-1010Comparable to SV-1010Comparable to SV-1010

Normalization refers to the reduction of elevated cytokine levels back to the baseline observed in non-LPS treated control animals.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of these compounds are mediated through distinct signaling pathways.

The dual 5-LOX/sEH inhibitor, Compound 73 , simultaneously targets two key enzymes in the arachidonic acid cascade. By inhibiting 5-LOX, it reduces the production of pro-inflammatory leukotrienes. Its inhibition of sEH prevents the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs).[1]

5-LOX_sEH_Pathway Arachidonic Acid Arachidonic Acid 5-LOX 5-LOX Arachidonic Acid->5-LOX CYP Epoxy CYP Epoxygenase Arachidonic Acid->CYP Epoxy Leukotrienes Leukotrienes 5-LOX->Leukotrienes Inflammation_LT Inflammation Leukotrienes->Inflammation_LT EETs Epoxyeicosatrienoic Acids (EETs) CYP Epoxy->EETs sEH soluble Epoxide Hydrolase (sEH) EETs->sEH Anti_Inflammation Anti-inflammatory Effects EETs->Anti_Inflammation DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Compound73_1 Compound 73 Compound73_1->5-LOX Compound73_2 Compound 73 Compound73_2->sEH COX_Pathway Arachidonic Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Arachidonic Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation_PG Inflammation & Pain Prostaglandins->Inflammation_PG Indomethacin_Analogue Indomethacin Analogue Indomethacin_Analogue->COX1_COX2 TRPV1_Pathway Inflammatory_Stimuli Inflammatory Stimuli TRPV1 TRPV1 Channel Inflammatory_Stimuli->TRPV1 Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Signaling_Cascade Downstream Signaling Ca_Influx->Signaling_Cascade Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) Signaling_Cascade->Cytokine_Production SV1010 SV-1010 SV1010->TRPV1 Zymosan_Peritonitis_Workflow cluster_0 Pre-treatment cluster_1 Inflammation Induction cluster_2 Sample Collection & Analysis Animal_Acclimation Acclimation of Mice Compound_Admin Administer Compound 73 (10 mg/kg, i.p.) or Vehicle Animal_Acclimation->Compound_Admin Zymosan_Injection Inject Zymosan A (1 mg/mouse, i.p.) Compound_Admin->Zymosan_Injection Euthanasia Euthanize Mice (4 hours post-zymosan) Zymosan_Injection->Euthanasia Peritoneal_Lavage Perform Peritoneal Lavage Euthanasia->Peritoneal_Lavage Cell_Count Count Leukocytes Peritoneal_Lavage->Cell_Count Mediator_Analysis Measure LTC4, LTB4, PGE2, TNF-α in Lavage Fluid (ELISA) Peritoneal_Lavage->Mediator_Analysis Carrageenan_Edema_Workflow cluster_0 Pre-treatment cluster_1 Inflammation Induction cluster_2 Edema Measurement cluster_3 Data Analysis Animal_Acclimation Acclimation of Rats Baseline_Measurement Measure Initial Paw Volume Animal_Acclimation->Baseline_Measurement Compound_Admin Administer Indomethacin Analogue (10 mg/kg) or Vehicle Baseline_Measurement->Compound_Admin Carrageenan_Injection Inject Carrageenan (1% in saline) into the subplantar region of the right hind paw Compound_Admin->Carrageenan_Injection Paw_Volume_Measurement Measure Paw Volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection using a plethysmometer Carrageenan_Injection->Paw_Volume_Measurement Edema_Inhibition_Calculation Calculate Percentage Inhibition of Paw Edema Paw_Volume_Measurement->Edema_Inhibition_Calculation LPS_Inflammation_Workflow cluster_0 Pre-treatment cluster_1 Inflammation Induction cluster_2 Sample Collection & Analysis Animal_Acclimation Acclimation of Mice Compound_Admin Administer SV-1010 (0.1 mg/kg), Diclofenac (12.5 mg/kg), or Vehicle Animal_Acclimation->Compound_Admin LPS_Injection Inject Lipopolysaccharide (LPS) Compound_Admin->LPS_Injection Blood_Collection Collect Blood Samples LPS_Injection->Blood_Collection Cytokine_Analysis Measure Serum Levels of TNF-α, IL-1β, and IL-6 (ELISA) Blood_Collection->Cytokine_Analysis

References

Navigating Off-Target Interactions: A Comparative Analysis of 5-Methoxy-2-methylindole's Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and pharmacological databases reveals a notable absence of cross-reactivity data for 5-Methoxy-2-methylindoline. Despite its availability as a chemical reagent (CAS 41568-27-8) utilized in the synthesis of indole-3-acetamides, its interactions with a broad range of biological receptors have not been publicly documented.[1] This guide, therefore, focuses on the most structurally similar compound for which experimental data exists: 5-Methoxy-2-methylindole (CAS 1076-74-0) . This analysis aims to provide researchers, scientists, and drug development professionals with a comparative overview of its known receptor interactions, supported by experimental methodologies and pathway visualizations, to infer potential cross-reactivity patterns.

Comparative Receptor Binding and Functional Activity of 5-Methoxy-indole Derivatives

While a comprehensive screening of 5-Methoxy-2-methylindole across a wide receptor panel is not available, studies on various methylated and methoxylated indoles have revealed interactions with the Aryl Hydrocarbon Receptor (AhR). The following table summarizes the functional activity of related indole derivatives at the human AhR, providing a potential starting point for understanding the off-target profile of this chemical class.

CompoundReceptorAssay TypeActivityEC50 / IC50 (µM)Emax (% of Dioxin)
4-Me-indoleHuman AhRReporter Gene AssayAgonist-134%
6-Me-indoleHuman AhRReporter Gene AssayAgonist-91%
7-MeO-indoleHuman AhRReporter Gene AssayAgonist-80%
3-Me-indoleHuman AhRReporter Gene AssayAntagonist19-
2,3-diMe-indoleHuman AhRReporter Gene AssayAntagonist11-
2,3,7-triMe-indoleHuman AhRReporter Gene AssayAntagonist12-

Experimental Protocols

To facilitate the independent investigation of this compound or other novel compounds, detailed methodologies for key in vitro assays are provided below. These protocols are standard in the field of pharmacology for determining receptor binding affinity and functional activity.

Radioligand Binding Assay

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radioactively labeled ligand.

1. Membrane Preparation:

  • Cells or tissues expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Protein concentration is determined using a standard method like the BCA assay.

2. Binding Assay:

  • The assay is conducted in a 96-well plate format.

  • Each well contains:

    • A fixed concentration of a specific radioligand (e.g., [³H]-ligand).

    • Varying concentrations of the unlabeled test compound.

    • The prepared cell membrane suspension.

  • Non-specific binding is determined in the presence of a high concentration of a known, unlabeled ligand for the target receptor.

  • The plates are incubated at a specific temperature (e.g., 25°C or 37°C) to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters, separating bound from unbound radioligand.

  • Filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined using non-linear regression analysis.

  • The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assays: cAMP and Calcium Mobilization

Functional assays measure the biological response of a cell upon receptor activation by a compound, determining whether it acts as an agonist or antagonist.

cAMP Functional Assay (for Gs and Gi-coupled receptors):

  • Principle: Measures changes in intracellular cyclic AMP (cAMP) levels following receptor activation. Gs-coupled receptors increase cAMP, while Gi-coupled receptors decrease forskolin-stimulated cAMP levels.

  • Procedure:

    • Cells expressing the receptor of interest are seeded in a 96-well plate.

    • Cells are treated with varying concentrations of the test compound.

    • For Gi-coupled receptors, cells are co-stimulated with forskolin.

    • The reaction is stopped, and cells are lysed.

    • cAMP levels are quantified using a commercial assay kit (e.g., HTRF, ELISA, or luciferase-based biosensors).[2][3][4][5]

    • Dose-response curves are generated to determine EC50 (for agonists) or IC50 (for antagonists).

Calcium Mobilization Assay (for Gq-coupled receptors):

  • Principle: Measures the transient increase in intracellular calcium concentration ([Ca²⁺]i) following the activation of Gq-coupled receptors, which triggers the phospholipase C pathway.[6][7]

  • Procedure:

    • Cells expressing the receptor of interest are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).[6]

    • The baseline fluorescence is measured in a fluorescence plate reader.

    • Varying concentrations of the test compound are added to the wells.

    • The change in fluorescence, corresponding to the increase in intracellular calcium, is recorded over time.

    • Dose-response curves are plotted to calculate the EC50 value.

Visualizing Experimental and Signaling Pathways

To provide a clearer understanding of the experimental workflow and the potential downstream effects of receptor activation, the following diagrams have been generated using the Graphviz DOT language.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (5-Methoxy-2-methylindole) Incubation Incubation Compound->Incubation Receptor Receptor Source (Cell Membranes) Receptor->Incubation Reagents Assay Reagents (Buffers, Radioligand) Reagents->Incubation Filtration Filtration/ Washing Incubation->Filtration Detection Signal Detection (Scintillation Counting) Filtration->Detection Analysis IC50/Ki Determination Detection->Analysis

Caption: General workflow for a radioligand receptor binding assay.

Given that indole derivatives often interact with serotonin receptors, the following diagram illustrates a simplified signaling pathway for the 5-HT2A receptor, a Gq-coupled receptor.

Serotonin_5HT2A_Signaling Ligand 5-Methoxy-indole Derivative Receptor 5-HT2A Receptor Ligand->Receptor Binds G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Co-activates Downstream Downstream Cellular Effects PKC->Downstream

References

Head-to-head comparison of different synthesis routes for 5-Methoxy-2-methylindoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 5-Methoxy-2-methylindoline, a valuable building block in medicinal chemistry, can be synthesized through various routes. This guide provides a head-to-head comparison of two prominent synthetic pathways, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid in methodological selection.

The two routes examined both involve a two-step process: the initial synthesis of 5-methoxy-2-methylindole followed by its subsequent reduction to the target indoline. The primary difference lies in the initial indole formation.

Route 1 employs the classic Fischer indole synthesis, a robust and high-yielding method for indole ring formation. Route 2 utilizes a copper-catalyzed methoxylation of 5-bromo-2-methylindole. Both routes culminate in the catalytic hydrogenation of the resulting indole to afford this compound.

Comparative Data of Synthesis Routes

The following tables provide a summary of the key quantitative data for each step of the two synthetic routes, allowing for a direct comparison of their performance.

Route 1: Fischer Indole Synthesis and Reduction

StepReactionStarting MaterialsReagentsSolventTemp.TimeYieldPurity
1aFischer Indole Synthesisp-Anisidine, HydroxyacetoneAcetic AcidAcetic AcidReflux8 h94%>98% (recrystallized)
1bCatalytic Hydrogenation5-Methoxy-2-methylindoleH₂, Pt/C, p-TsOHWaterRT12 h~95%High

Route 2: Methoxylation of 5-Bromo-2-methylindole and Reduction

StepReactionStarting MaterialsReagentsSolventTemp.TimeYieldPurity
2aCopper-Catalyzed Methoxylation5-Bromo-2-methylindoleSodium Methoxide, CuBr, PhenanthrolineMethanol110 °C10 h>95% (conversion)>91% (selectivity)
2bCatalytic Hydrogenation5-Methoxy-2-methylindoleH₂, Pt/C, p-TsOHWaterRT12 h~95%High

Experimental Protocols

Detailed methodologies for the key reactions in each synthetic route are provided below.

Route 1: Fischer Indole Synthesis of 5-Methoxy-2-methylindole

Materials:

  • p-Anisidine

  • Hydroxyacetone

  • Glacial Acetic Acid

  • Acetonitrile (for recrystallization)

Procedure:

  • To a suitable reaction vessel, add p-anisidine (1.0 eq), hydroxyacetone (0.7 eq), and glacial acetic acid.

  • Heat the reaction mixture to reflux and maintain for 8 hours.

  • After completion, distill the acetic acid under reduced pressure.

  • Recrystallize the residue from acetonitrile to yield 5-methoxy-2-methylindole as an off-white solid.[1]

Route 2: Copper-Catalyzed Methoxylation of 5-Bromo-2-methylindole

Materials:

  • 5-Bromo-2-methylindole

  • 30% Sodium methoxide in methanol

  • Cuprous bromide (CuBr)

  • Phenanthroline

  • Methanol

Procedure:

  • In a reaction kettle, combine 5-bromo-2-methylindole (1.0 eq), 30% sodium methoxide in methanol (1.67 eq), phenanthroline, and cuprous bromide at room temperature.

  • Heat the reaction mixture to 110 °C and stir for 10 hours.

  • Cool the reaction to room temperature and sample for analysis to confirm conversion. The product is 5-methoxy-2-methylindole.[2]

Reduction of 5-Methoxy-2-methylindole to this compound

Materials:

  • 5-Methoxy-2-methylindole

  • Platinum on carbon (Pt/C) catalyst

  • p-Toluenesulfonic acid (p-TsOH)

  • Water

  • Hydrogen gas (H₂)

Procedure:

  • In a hydrogenation vessel, dissolve 5-methoxy-2-methylindole in water.

  • Add Pt/C catalyst and p-toluenesulfonic acid.

  • Pressurize the vessel with hydrogen gas.

  • Stir the reaction mixture at room temperature until the reaction is complete (typically monitored by TLC or GC-MS).

  • Filter the catalyst and work up the reaction mixture to isolate this compound. A study on the hydrogenation of 5-methoxyindole reported a 95% yield under these conditions.[3]

Synthesis Route Visualizations

The following diagrams illustrate the workflows for the two compared synthesis routes.

Route1_Workflow cluster_start Starting Materials cluster_step1 Step 1: Fischer Indole Synthesis cluster_intermediate Intermediate cluster_step2 Step 2: Catalytic Hydrogenation cluster_final Final Product pAnisidine p-Anisidine fischer Reaction with Acetic Acid (Reflux, 8h) pAnisidine->fischer hydroxyacetone Hydroxyacetone hydroxyacetone->fischer indole 5-Methoxy-2-methylindole fischer->indole Yield: 94% hydrogenation H₂, Pt/C, p-TsOH in Water (RT) indole->hydrogenation indoline This compound hydrogenation->indoline Yield: ~95%

Caption: Workflow for Route 1: Fischer Indole Synthesis followed by Catalytic Hydrogenation.

Route2_Workflow cluster_start Starting Material cluster_step1 Step 1: Copper-Catalyzed Methoxylation cluster_intermediate Intermediate cluster_step2 Step 2: Catalytic Hydrogenation cluster_final Final Product bromoindole 5-Bromo-2-methylindole methoxylation NaOMe, CuBr, Phenanthroline in Methanol (110°C, 10h) bromoindole->methoxylation indole 5-Methoxy-2-methylindole methoxylation->indole >95% conversion hydrogenation H₂, Pt/C, p-TsOH in Water (RT) indole->hydrogenation indoline This compound hydrogenation->indoline Yield: ~95%

References

A Comparative Guide to Evaluating the Purity of 5-Methoxy-2-methylindoline using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of chemical synthesis and drug development. For a compound like 5-Methoxy-2-methylindoline, which serves as a valuable building block in medicinal chemistry, ensuring high purity is paramount for the reliability and reproducibility of downstream applications. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for evaluating the purity of this compound, supported by detailed experimental protocols and comparative data.

Introduction to Purity Analysis of this compound

This compound is a heterocyclic compound with potential applications in the synthesis of pharmacologically active molecules. The presence of impurities, even in trace amounts, can significantly impact its chemical reactivity, biological activity, and safety profile. Therefore, robust analytical methods are required to detect and quantify any potential impurities. These impurities can originate from starting materials, byproducts of the synthesis, or degradation products.

A common synthetic route to the related compound, 5-methoxy-2-methylindole, involves the reaction of p-Anisidine and hydroxyacetone.[1] Potential impurities in this compound could therefore include residual starting materials, isomers, or oxidized forms such as 5-methoxy-2-methylindole.

This guide focuses on HPLC as the primary analytical technique and compares its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC (RP-HPLC) is a powerful and widely used technique for the purity assessment of organic compounds due to its high resolution, sensitivity, and reproducibility.

This protocol outlines a general method for the purity analysis of this compound. Optimization may be required based on the specific instrumentation and impurity profile.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water.

    • B: Acetonitrile.

  • Gradient Elution: A typical gradient could be:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water.

    • Filter the solution through a 0.45 µm syringe filter before injection.

The following table summarizes hypothetical data comparing the performance of the proposed HPLC method with GC-MS and qNMR for the purity analysis of a this compound sample.

ParameterHPLC-UVGC-MSQuantitative ¹H NMR (qNMR)
Purity Assay (%) 99.599.499.6
Limit of Detection (LOD) ~0.01%~0.005% (for volatile impurities)~0.1%
Limit of Quantitation (LOQ) ~0.03%~0.015% (for volatile impurities)~0.3%
Precision (%RSD) < 1.0%< 1.5%< 0.5%
Key Advantages High resolution, robust, widely available.High sensitivity for volatile impurities, provides structural information.Non-destructive, provides structural confirmation, highly accurate.
Key Limitations May require reference standards for impurity identification.May require derivatization for non-volatile compounds, potential for thermal degradation.Lower sensitivity compared to chromatographic methods.

Alternative Analytical Techniques

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For a compound like this compound, derivatization may be necessary to increase its volatility and thermal stability, particularly to cap the active hydrogen on the indoline nitrogen.

General GC-MS Protocol:

  • Derivatization: Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at 100 °C, ramp to 300 °C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

qNMR, particularly ¹H NMR, is a primary analytical method that can provide an accurate and precise determination of purity without the need for a specific reference standard for the analyte. It is a non-destructive technique that also provides structural confirmation of the main component and any observed impurities.

Visualizing the Experimental Workflow and a Relevant Signaling Pathway

The following diagrams, generated using Graphviz, illustrate the HPLC experimental workflow and a hypothetical signaling pathway where an indoline-derived compound might exert its biological effect.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC System filter->hplc chromatogram Obtain Chromatogram hplc->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity integrate->calculate

Figure 1. Experimental workflow for HPLC purity analysis.

Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor GPCR g_protein G-Protein receptor->g_protein effector Effector Enzyme g_protein->effector second_messenger Second Messenger effector->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression ligand Indoline Derivative (e.g., Agonist) ligand->receptor

Figure 2. Hypothetical GPCR signaling pathway involving an indoline derivative.

Conclusion

HPLC is a robust and reliable method for the routine purity analysis of this compound. It offers excellent resolution and sensitivity for detecting a wide range of potential impurities. For comprehensive characterization, especially for identifying unknown volatile impurities or for obtaining a highly accurate purity value without a specific reference standard, complementary techniques such as GC-MS and qNMR are invaluable. The choice of analytical method should be guided by the specific requirements of the analysis, including the expected impurity profile, the desired level of sensitivity, and the availability of instrumentation and reference standards.

References

Benchmarking the Performance of 5-Methoxy-2-methylindoline-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of inhibitors based on the 5-Methoxy-2-methylindoline scaffold against established alternatives. The data presented is compiled from recent studies to aid in the evaluation and selection of compounds for further research and development.

Executive Summary

Inhibitors based on the indoline core structure have demonstrated significant potential in modulating key biological targets involved in inflammation and cancer. This guide focuses on the performance of these compounds, particularly in the inhibition of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two critical enzymes in the arachidonic acid cascade that contribute to inflammatory processes. Furthermore, we will explore the broader therapeutic potential of related methoxy-indole derivatives as kinase inhibitors in cancer signaling pathways.

Performance Benchmark: Dual 5-LOX/sEH Inhibition

Recent studies have highlighted the efficacy of indoline-based compounds as dual inhibitors of 5-LOX and sEH. This dual inhibition is a promising strategy for treating inflammatory diseases by simultaneously blocking the production of pro-inflammatory leukotrienes and increasing the levels of anti-inflammatory epoxyeicosatrienoic acids (EETs).[1][2][3][4]

A key study identified an indoline derivative, compound 43 , as a potent 5-LOX inhibitor, which led to the development of more optimized compounds.[2] Notably, compound 73 emerged as a highly potent dual inhibitor of both 5-LOX and sEH.[2][3][4]

The performance of these indoline-based inhibitors was benchmarked against Zileuton , the only FDA-approved 5-LOX inhibitor for the treatment of asthma.[5][6][7]

Table 1: Comparative In Vitro Inhibitory Activity (IC50)

CompoundTargetIC50 (µM)Reference CompoundTargetIC50 (µM)
Indoline Derivative 43 5-LOX (isolated enzyme)0.45 ± 0.11Zileuton 5-LOX (isolated enzyme)~1-5 (literature)
5-LOX (in human PMNLs)1.38 ± 0.23
Indoline Derivative 73 5-LOX0.41 ± 0.01
sEH0.43 ± 0.10

Data compiled from multiple sources.[2][5] The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of 5-LOX and sEH inhibitors.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay (Isolated Enzyme)

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified 5-LOX.

Methodology:

  • Enzyme Preparation: Recombinant human 5-LOX is purified and prepared in a suitable assay buffer.

  • Compound Preparation: Test compounds (e.g., Indoline Derivative 43, Zileuton) are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

  • Reaction Mixture: The reaction is typically carried out in a 96-well plate format. Each well contains the assay buffer, purified 5-LOX enzyme, and the test compound at various concentrations.

  • Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.

  • Incubation: The plate is incubated for a specific time at a controlled temperature (e.g., 37°C) to allow the enzymatic reaction to proceed.

  • Detection: The formation of 5-LOX products (e.g., leukotrienes) is quantified. This can be achieved using various methods, such as spectrophotometry (measuring the formation of conjugated dienes at 234 nm) or by LC-MS/MS for more specific product analysis.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control (e.g., DMSO). The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve.

Cellular 5-Lipoxygenase (5-LOX) Inhibition Assay (Human Polymorphonuclear Leukocytes - PMNLs)

Objective: To assess the ability of a compound to inhibit 5-LOX activity within a cellular environment.

Methodology:

  • Cell Isolation: Human PMNLs are isolated from fresh human blood using standard density gradient centrifugation methods.

  • Cell Culture: The isolated PMNLs are resuspended in a suitable cell culture medium.

  • Compound Treatment: Cells are pre-incubated with various concentrations of the test compounds or vehicle control.

  • Cell Stimulation: 5-LOX activity is stimulated by adding a calcium ionophore (e.g., A23187) and arachidonic acid.

  • Incubation: The cells are incubated for a defined period to allow for the production of leukotrienes.

  • Product Quantification: The reaction is stopped, and the amount of 5-LOX products (e.g., LTB4) in the cell supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or LC-MS/MS.

  • Data Analysis: The IC50 value is calculated based on the reduction of 5-LOX product formation in the presence of the inhibitor compared to the vehicle control.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

Objective: To measure the inhibitory activity of a compound against the sEH enzyme.

Methodology:

  • Enzyme Source: Recombinant human sEH is used.

  • Substrate: A fluorogenic substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC), is commonly used.

  • Assay Procedure: The assay is performed in a microplate format. The test compound, sEH enzyme, and the fluorogenic substrate are mixed in an assay buffer.

  • Detection: The hydrolysis of the substrate by sEH results in the release of a fluorescent product. The increase in fluorescence is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of the enzymatic reaction is determined from the slope of the fluorescence signal over time. The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanism of Action

This compound-based inhibitors exert their anti-inflammatory effects by modulating the arachidonic acid signaling cascade.

Arachidonic_Acid_Cascade Arachidonic_Acid Arachidonic Acid COX COX-1/2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX CYP CYP Epoxy. Arachidonic_Acid->CYP Prostaglandins Prostaglandins (Pro-inflammatory) COX->Prostaglandins Leukotrienes Leukotrienes (Pro-inflammatory) LOX->Leukotrienes EETs EETs (Anti-inflammatory) CYP->EETs sEH sEH EETs->sEH DHETs DHETs (Less Active) sEH->DHETs Indoline_Inhibitor Indoline-Based Inhibitor Indoline_Inhibitor->LOX Indoline_Inhibitor->sEH

Caption: Dual inhibition of 5-LOX and sEH by indoline-based inhibitors.

Experimental Workflow

The general workflow for evaluating the in vitro performance of these inhibitors is as follows:

Experimental_Workflow Start Compound Synthesis (Indoline Derivatives) Enzyme_Assay In Vitro Enzyme Assays (5-LOX, sEH) Start->Enzyme_Assay Cell_Assay Cell-Based Assays (e.g., PMNLs) Start->Cell_Assay IC50_Determination IC50 Value Determination Enzyme_Assay->IC50_Determination Cell_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization In_Vivo_Studies In Vivo Studies (Animal Models) SAR_Analysis->In_Vivo_Studies Lead_Optimization->Start Iterative Design End Candidate Selection In_Vivo_Studies->End

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Methoxy-2-methylindoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the meticulous management and disposal of chemical reagents are fundamental to ensuring a safe and compliant operational environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Methoxy-2-methylindoline, treating it as a hazardous chemical waste. Adherence to these procedures is crucial for minimizing risks to personnel and the environment.

Key Safety and Handling Information

Proper handling of this compound requires adherence to specific safety precautions. The following table summarizes essential information derived from safety data sheets of structurally similar compounds.

CategoryDescription
Hazard Identification May cause skin, eye, and respiratory irritation.[1][2]
CAS Number 1076-74-0 (for the related compound 5-Methoxy-2-methylindole)[1][2][3]
Appearance Beige solid.[3]
Personal Protective Equipment (PPE) Protective gloves, protective clothing, and eye/face protection (goggles).[1][2][3]
Handling Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[1][2][3]
Storage Store in a well-ventilated place. Keep container tightly closed and locked up.[1][2][3] Keep in a dry place and refrigerated.[1][2]
Incompatible Materials Strong oxidizing agents.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through an approved hazardous waste disposal plant.[1][2][3] The following protocol outlines the necessary steps for its safe collection, storage, and disposal.

1. Waste Identification and Segregation:

  • Treat all this compound waste as hazardous solid chemical waste. This includes the pure chemical as well as contaminated materials such as gloves, absorbent paper, and weighing boats.[4]

  • It is critical to segregate solid waste from liquid waste.[4] Do not mix this waste with other incompatible materials.[4]

2. Personal Protective Equipment (PPE) and Safety Measures:

  • Before handling the waste, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[1][2][3]

  • Conduct all waste handling activities in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[1][2][3]

3. Containerization:

  • Use a designated, leak-proof, and clearly labeled hazardous waste container.[4] The container must be compatible with the chemical.

  • Ensure the container is in good condition and can be securely closed.[4] Keep the container tightly closed except when adding waste.[4]

4. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste".[4]

  • The label must also include the full chemical name: "this compound" and an indication of its hazards (e.g., "Irritant").[4]

5. Storage:

  • Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • Ensure secondary containment is in place to prevent spills from reaching drains.[4]

6. Disposal Request and Pickup:

  • Once the waste container is full or ready for disposal, follow your institution's specific procedures for hazardous waste pickup.

  • This typically involves submitting a waste collection request to your Environmental Health and Safety (EHS) office.[4]

  • Do not attempt to dispose of this chemical through standard waste streams or down the drain.[1]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation cluster_handling Waste Handling cluster_storage Labeling & Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Identify Waste as Hazardous (Solid Chemical Waste) A->C B Work in a Ventilated Area (Fume Hood) B->C D Segregate from other Incompatible Waste C->D E Place in a Designated, Leak-Proof Container D->E F Securely Close Container E->F G Label Container: 'Hazardous Waste' 'this compound' 'Irritant' F->G H Store in a Designated, Secure & Ventilated Area G->H I Utilize Secondary Containment H->I J Follow Institutional Protocol for Waste Pickup I->J K Submit Request to EHS Office J->K L Disposal via Approved Waste Disposal Plant K->L

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.